3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIOVDBNNWSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Fluoro-3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride: A Cornerstone Intermediate in Neuroleptic Drug Synthesis
Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3), a pivotal intermediate in the synthesis of several atypical antipsychotic drugs. This document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. It further explores its critical role as a molecular scaffold in the development of neuroleptic agents, most notably Risperidone, and touches upon its expanding applications in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this important compound.
Introduction and Significance
In the landscape of pharmaceutical chemistry, the efficiency and success of synthesizing active pharmaceutical ingredients (APIs) often hinge on the quality and accessibility of key intermediates. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a preeminent example of such a compound, serving as the foundational building block for a class of benzisoxazole-derived atypical antipsychotics.[1] Its structure, which combines a fluorinated benzisoxazole ring with a reactive piperidine moiety, is integral to the pharmacological profile of blockbuster drugs like Risperidone, Paliperidone, and Iloperidone, used in the treatment of schizophrenia and bipolar disorder.[2]
The development of this intermediate was a critical step in advancing treatments for psychiatric disorders. Structure-activity relationship (SAR) studies have consistently shown that the presence of a 6-fluoro substituent on the benzisoxazole ring confers maximum neuroleptic activity.[3] This guide aims to consolidate the technical knowledge surrounding this compound, providing an authoritative resource for its synthesis, characterization, and application.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in synthesis and research. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a white to off-white crystalline powder known for its stability under standard conditions.
Caption: Chemical Structure of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride.
The hydrochloride salt form enhances the compound's solubility and stability, facilitating easier handling and purification in both laboratory and industrial settings.[4]
| Property | Value | Reference(s) |
| Chemical Name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | [5] |
| Synonyms | R-56109 hydrochloride, 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine hydrochloride | [6][7] |
| CAS Number | 84163-13-3 | |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [5] |
| Molecular Weight | 256.70 g/mol | [2][5] |
| Appearance | White to Yellow Powder or Crystals | |
| Melting Point | ~300-301°C | [8] |
| Boiling Point | 387.3°C at 760 mmHg | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Synthesis and Manufacturing Considerations
The synthesis of high-purity 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a well-established process, optimized for yield and environmental considerations. Modern methodologies often employ a "one-pot" approach to minimize intermediate isolation steps, thereby improving efficiency and reducing costs.[9]
The general pathway involves the reaction of a substituted benzoyl piperidine with hydroxylamine to form an oxime, which then undergoes an intramolecular cyclization to form the benzisoxazole ring system.
Caption: General synthesis workflow for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Experimental Protocol: One-Pot Synthesis
This protocol describes an efficient, self-validating synthesis that reduces environmental impact by replacing traditional acid-binding agents like triethylamine with an inorganic base that also serves as the cyclization catalyst.[9]
-
Dissolution: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (1 equivalent) in a suitable alcohol solvent, such as methanol.
-
Oxime Formation: Add hydroxylamine hydrochloride (1-2 equivalents) to the solution.
-
Base Addition and Cyclization: Add an inorganic base, typically potassium hydroxide (3-5 equivalents), to the mixture. The base serves a dual purpose: it acts as an acid scavenger for the oximation step and catalyzes the subsequent intramolecular cyclization.
-
Reaction: Heat the reaction mixture to 40-65°C and maintain for 5-72 hours, monitoring progress by TLC or HPLC. The choice of KOH is often preferred as it can lead to fewer byproducts compared to other bases.[10]
-
Acidification and Precipitation: Upon completion, cool the mixture and carefully add concentrated hydrochloric acid dropwise. This step protonates the piperidine nitrogen and precipitates the desired hydrochloride salt.
-
Isolation: Cool the slurry to 0-5°C and hold for 1-3 hours to ensure complete crystallization.
-
Purification: Filter the solid product, wash with cold solvent, and dry under vacuum to yield high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[9] Purity is confirmed via HPLC, typically achieving >99.5%.[10]
The Role in Atypical Antipsychotic Synthesis
The primary and most significant application of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is its role as a key intermediate in the synthesis of Risperidone.[11] The final step in Risperidone synthesis is a nucleophilic substitution (N-alkylation) reaction where the secondary amine of the piperidine ring is alkylated.
Caption: Reaction schematic for the synthesis of Risperidone.
Experimental Protocol: Synthesis of Risperidone
This procedure outlines the condensation reaction to form Risperidone, showcasing an improved method that avoids solvents like DMF for a more environmentally friendly process.[11][12]
-
Reactant Charging: In a suitable reaction vessel, charge 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent).[12]
-
Solvent and Base Addition: Add a solvent such as acetonitrile or isopropanol, followed by a base like sodium carbonate (Na₂CO₃) and a catalytic amount of potassium iodide (KI).[11] The base neutralizes the HCl salt and facilitates the nucleophilic attack of the piperidine nitrogen.
-
Reaction: Heat the mixture to reflux (e.g., ~60°C in acetonitrile) and stir for 16-24 hours.[1] Monitor the reaction for completion using HPLC.
-
Work-up and Isolation: After cooling, the reaction mixture can be quenched with water. The crude Risperidone product precipitates as a solid.
-
Purification: Filter the crude solid, wash thoroughly with water, and dry. The product is then purified by recrystallization from a suitable solvent system (e.g., DMF/isopropanol or isopropanol alone) to yield Risperidone with a purity of >99.5%.[11][12]
Broader Applications and Future Directions
While its role in synthesizing established antipsychotics is well-documented, the versatile scaffold of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride makes it a valuable starting point for broader drug discovery efforts.[2] Researchers have successfully utilized this intermediate to develop novel compounds with a range of potential therapeutic activities.
-
Antiproliferative Agents: Studies have demonstrated that synthesizing derivatives by substituting the N-terminal of the piperidine ring with various heterocyclic moieties can lead to compounds with potent antiproliferative activity against several human carcinoma cell lines, including HeLa, HT-29, and MCF-7.[13]
-
Antimicrobial and Antidepressant Research: The molecular framework is also being explored for the development of new antimicrobial and antidepressant agents, leveraging its ability to be easily modified via reactions like acylation, sulfonylation, and N-alkylation to create diverse chemical libraries.[2]
These explorations underscore the compound's value not just as a manufacturing intermediate, but as a versatile platform for medicinal chemistry innovation.
Analytical Characterization
Ensuring the purity and identity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is critical for its use in pharmaceutical manufacturing. A standard battery of analytical techniques is employed for its characterization:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the molecule.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic functional groups present in the molecule.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure personnel safety. The compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[6]
| Hazard Class | GHS Code(s) | Precautionary Statement(s) | Reference(s) |
| Acute Toxicity | H301 (Oral) | P270: Do not eat, drink or smoke when using this product. | [14] |
| Irritation | H315, H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | |
| Environmental | H411 | P273: Avoid release to the environment. | [14] |
Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15] Storage: Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.
Conclusion
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is more than a mere chemical intermediate; it is a key enabler of modern neuroleptic therapies. Its well-defined synthesis, versatile reactivity, and crucial role in forming the pharmacologically active core of drugs like Risperidone make it an indispensable compound in the pharmaceutical industry. As research continues to uncover new therapeutic applications for its derivatives, its importance is set to grow, solidifying its status as a cornerstone of medicinal chemistry and drug development.
References
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). NISCAIR Online Periodicals Repository.
- US Patent 6,750,341 B2 - Preparation of risperidone. (2004). Google Patents.
- Production Route of Risperidone. (n.d.). LookChem.
- Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal.
- Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate. (n.d.). Pharmaffiliates.
- WO2009012721A1 - Process for the preparation of risperidone. (2009). Google Patents.
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-9.
- R-56109 hydrochloride. (n.d.). PubChem, National Institutes of Health.
- 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. (n.d.). Corey Organics.
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27, 534–542.
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. (2020). Google Patents.
- 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (n.d.). PubChemLite.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI.
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (n.d.). Pharmaffiliates.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. ossila.com [ossila.com]
- 3. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 6. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]
- 8. 84163-16-6 CAS MSDS (5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 12. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl
This guide provides a comprehensive overview of the essential physicochemical properties of 3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride (HCl). This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals, particularly atypical antipsychotic agents. A thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals to ensure consistency, quality, and efficacy in their work. While direct, in-depth studies on the non-fluorinated parent compound are limited in publicly available literature, this guide synthesizes available data, draws logical inferences from its closely related fluorinated analogs, and presents standardized methodologies for its complete characterization.
Chemical Identity and Structure
3-(4-Piperidinyl)-1,2-benzisoxazole HCl is a heterocyclic compound featuring a benzisoxazole moiety linked to a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.[1]
Molecular Formula: C₁₂H₁₅ClN₂O[2]
Molecular Weight: 238.71 g/mol [2]
CAS Number: 84163-22-4[1]
Synonyms: 3-(Piperidin-4-yl)benzo[d]isoxazole Hydrochloride, 4-(1,2-Benzisoxazol-3-yl)piperidine Hydrochloride[3]
The structural integrity of this molecule is the foundation of its biological activity and chemical reactivity. The benzisoxazole ring system and the basic nitrogen of the piperidine ring are key features influencing its pharmacological and physicochemical properties.
Synthesis and Molecular Architecture
The synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole and its derivatives typically involves a multi-step process. While specific protocols for the non-fluorinated version are not extensively detailed in the cited literature, a general and robust synthetic strategy can be extrapolated from the well-documented synthesis of its fluorinated analogs.[4][5] A common approach involves the cyclization of an appropriately substituted oxime precursor.
Below is a generalized workflow for the synthesis, illustrating the key chemical transformations.
Caption: Generalized synthetic workflow for 3-(4-Piperidinyl)-1,2-benzisoxazole HCl.
This process highlights the critical stages of forming the core structure, with the final step ensuring the desired salt form for improved handling and bioavailability.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for formulation development, quality control, and predicting the in vivo behavior of a drug substance.
Solubility
The solubility of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl is a critical parameter influencing its absorption and bioavailability. As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base form.[1]
| Solvent | Solubility | Reference |
| DMSO | Slightly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
| Water | Slightly Soluble | [6] |
Note: The solubility data is for the hydrochloride salt. The fluorinated analogs also exhibit slight solubility in these solvents.
Melting Point
The melting point is a key indicator of purity and polymorphic form. For the closely related fluorinated analogs, the melting points are reported to be high, often with decomposition.
| Compound | Melting Point (°C) |
| 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | ~298 (decomposition) |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | 293-295 |
It is anticipated that 3-(4-Piperidinyl)-1,2-benzisoxazole HCl will also have a high melting point, likely with decomposition, characteristic of a stable crystalline salt.
pKa
The acid dissociation constant (pKa) is vital for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. 3-(4-Piperidinyl)-1,2-benzisoxazole possesses two key ionizable groups: the piperidine nitrogen and the benzisoxazole ring.
Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability.[12] A thorough polymorph screen is a critical step in drug development to identify the most stable and suitable form for formulation.[13][14][15][16]
A comprehensive polymorphism study for 3-(4-Piperidinyl)-1,2-benzisoxazole HCl would involve recrystallization from a variety of solvents under different conditions (e.g., temperature, pressure, and evaporation rate).[16][17] The resulting solid forms would then be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Caption: A typical workflow for a pharmaceutical polymorph screen.
Stability and Degradation
Understanding the stability of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation pathways and products.[18][19][20][21]
Potential Degradation Pathways:
-
Hydrolysis: The benzisoxazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The piperidine ring and the benzisoxazole moiety could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
A comprehensive stability study would involve subjecting the compound to stress conditions as per ICH guidelines (e.g., heat, humidity, acid/base hydrolysis, oxidation, and photolysis). The degradation products would then be identified and characterized using techniques like HPLC-MS.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The spectra would show characteristic peaks for the aromatic protons of the benzisoxazole ring and the aliphatic protons of the piperidine ring.[22][23]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[24] Characteristic absorption bands for the C=N of the isoxazole, the aromatic C-H, and the aliphatic C-H bonds would be expected.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is crucial for determining the purity of the compound and quantifying any related substances or degradation products.[12][25][26][27][28] A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to study polymorphic transitions.[29][30][31][32][33]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of solvates or hydrates.[29][30][33]
Pharmacological Context
3-(4-Piperidinyl)-1,2-benzisoxazole HCl serves as a crucial building block in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone.[9][34][35] These drugs are known to act as antagonists at dopamine D₂ and serotonin 5-HT₂A receptors.[9] The benzisoxazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[35] The physicochemical properties of the core intermediate directly influence the properties of the final active pharmaceutical ingredient (API).
Conclusion
This technical guide has provided a detailed examination of the key physicochemical characteristics of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl. While some data has been inferred from its well-studied fluorinated analogs, the presented methodologies provide a robust framework for its comprehensive characterization. A thorough understanding and control of these properties are essential for the successful development of safe, stable, and effective pharmaceutical products derived from this important intermediate.
References
- Prasad, S. et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure–activity relationship study.
- BenchChem (2025).
- Strupczewski, J. T. et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761–769.
- Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed.
- AK Scientific, Inc. 3-(Piperidin-4-yl)benzo[d]isoxazole Hydrochloride. AK Scientific, Inc..
- Kilbile, J. T. et al. Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)
- LeapChem. This compound丨CAS 84163-22-4. LeapChem.
- Spectral Assignments and Reference D
- Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
- Cas 84163-22-4,this compound.
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC - NIH.
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
- DSC and TGA of hydrochloride salt. | Download Scientific Diagram.
- Characterization of Hydrochloride and Tann
- This compound.
- Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Ossila.
- A Practical Guide to Pharmaceutical Polymorph Screening & Selection. (PDF).
- Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek.
- Polymorph screening in pharmaceutical development.
- How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
- Pharmaceutical Polymorphism Screening & Selection.
- Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. NIH.
- Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Research Explorer - The University of Manchester.
- Polymorph Screening Methods. Pharmaceutical Networking.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
- Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. SciELO.
- development and validation of new rp-hplc method for determin
- Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
- R-56109 hydrochloride | C12H14ClFN2O | CID 11334359. PubChem - NIH.
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3. ChemicalBook.
- Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram.
- Stress Testing: The Chemistry of Drug Degradation | Request PDF.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIV
- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
- Stress Testing: The Chemistry of Drug Degrad
- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed.
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
- Stress Testing: The Chemistry of Drug Degrad
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. CAS Common Chemistry.
Sources
- 1. leapchem.com [leapchem.com]
- 2. aksci.com [aksci.com]
- 3. This compound [lgcstandards.com]
- 4. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. peerj.com [peerj.com]
- 8. Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. ijrm.humanjournals.com [ijrm.humanjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. criver.com [criver.com]
- 16. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Stress Testing: The Chemistry of Drug Degradation | Semantic Scholar [semanticscholar.org]
- 20. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 23. rsc.org [rsc.org]
- 24. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
- 25. appconnect.in [appconnect.in]
- 26. medicalpaper.net [medicalpaper.net]
- 27. ptfarm.pl [ptfarm.pl]
- 28. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 29. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 33. researchgate.net [researchgate.net]
- 34. ossila.com [ossila.com]
- 35. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives: A Technical Guide to their Mechanism of Action
Introduction: A Scaffold of Clinical Significance
The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold represents a cornerstone in the development of modern psychopharmacological agents. This heterocyclic structure is the core pharmacophore for several highly successful second-generation (atypical) antipsychotics, including risperidone, its active metabolite paliperidone, and iloperidone.[1] These drugs have become indispensable tools in the management of schizophrenia and other psychotic disorders, largely due to a pharmacological profile that balances efficacy against positive symptoms with an improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS) compared to first-generation agents.[2][3]
The therapeutic activity of these derivatives is not attributed to a single, isolated molecular interaction but rather to a complex interplay of effects across multiple neurotransmitter systems.[4] This guide provides an in-depth technical examination of the mechanism of action of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives, moving from primary receptor engagement and downstream signaling cascades to the experimental methodologies used to elucidate and validate these interactions. The objective is to equip researchers and drug development professionals with a comprehensive understanding of the causality behind the clinical profile of this important class of compounds.
Core Pharmacological Target Engagement: The D₂/5-HT₂ₐ Hypothesis
The defining characteristic of atypical antipsychotics, including the benzisoxazole derivatives, is their combined antagonist activity at dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptors.[5][6] This dual blockade is central to their therapeutic efficacy and improved tolerability.
-
Dopamine D₂ Receptor Antagonism : The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is responsible for the positive symptoms of the disorder, such as hallucinations and delusions.[7] Like all effective antipsychotics, benzisoxazole derivatives block postsynaptic D₂ receptors in this pathway, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[8] However, potent D₂ blockade in the nigrostriatal pathway is also strongly associated with the motor side effects (EPS) common with older, typical antipsychotics.[9]
-
Serotonin 5-HT₂ₐ Receptor Antagonism : The key innovation of atypical antipsychotics lies in their potent blockade of 5-HT₂ₐ receptors.[10] Serotonergic neurons exert an inhibitory influence on dopamine release in several brain regions, including the nigrostriatal and mesocortical pathways. By blocking 5-HT₂ₐ receptors, these drugs "release the brake" on dopamine, increasing its release in the striatum. This localized increase in dopamine competes with the drug at D₂ receptors, effectively mitigating the D₂ blockade and lowering the risk of EPS.[11] Furthermore, this mechanism is thought to enhance dopamine release in the mesocortical pathway, which may help alleviate the negative and cognitive symptoms of schizophrenia.[7][12]
The relative affinity for these two receptors is a critical determinant of a drug's profile. A high 5-HT₂ₐ to D₂ binding affinity ratio is a hallmark of this class of compounds.[7]
Comparative Receptor Binding Profiles
The clinical profile of each derivative is dictated by its unique receptor binding fingerprint.[4] Beyond D₂ and 5-HT₂ₐ, these compounds interact with several other G-protein coupled receptors (GPCRs), which largely contribute to their side-effect profiles. The table below summarizes the binding affinities (Ki, nM) for key derivatives. A lower Ki value indicates a higher binding affinity.
| Receptor | Risperidone (Ki, nM) | Paliperidone (9-hydroxyrisperidone) (Ki, nM) | Iloperidone (Ki, nM) |
| Dopamine D₂ | 3.1 - 5.9 | 4.8 - 5.9 | 5.6 - 6.3 |
| Serotonin 5-HT₂ₐ | 0.16 - 0.4 | 0.23 - 1.1 | 0.3 - 0.5 |
| 5-HT₂ₐ / D₂ Ratio | ~12 | ~10 | ~13 |
| Adrenergic α₁ | 0.8 - 1.7 | 1.1 - 3.2 | 0.3 - 0.8 |
| Adrenergic α₂ | 1.3 - 7.3 | 4.1 - 18 | 0.2 - 0.7 |
| Histamine H₁ | 2.1 - 4.2 | 8.1 - 11 | 1.7 - 2.2 |
| Muscarinic M₁ | >1000 | >1000 | >1000 |
(Data compiled from multiple sources. Absolute values may vary between studies but relative affinities are consistent).[7][13][14]
Insights from the Data:
-
High 5-HT₂ₐ/D₂ Ratio: All three compounds exhibit significantly higher affinity for 5-HT₂ₐ than for D₂ receptors, consistent with their classification as atypical antipsychotics.
-
Adrenergic and Histaminergic Activity: Potent antagonism at α₁-adrenergic and H₁-histaminergic receptors is observed. This explains common side effects such as orthostatic hypotension (α₁ blockade) and sedation and weight gain (H₁ blockade).[10][12]
-
Low Muscarinic Activity: The negligible affinity for muscarinic M₁ receptors means these drugs are associated with a very low incidence of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision).[13]
Molecular Mechanisms & Signaling Cascades
Antagonism at the receptor level initiates a cascade of intracellular events. Understanding these pathways is crucial for comprehending the full scope of the drugs' effects.
Dopamine D₂ Receptor Signaling Pathway
The D₂ receptor is canonically coupled to the Gαi/o family of inhibitory G-proteins.[15]
-
Basal State: In the absence of an agonist, the Gαi/o protein is in an inactive, GDP-bound state.
-
Dopamine Activation: Binding of dopamine promotes a conformational change in the D₂ receptor, causing it to act as a Guanine nucleotide Exchange Factor (GEF). It catalyzes the exchange of GDP for GTP on the Gαi subunit.
-
Signal Transduction: The active, GTP-bound Gαi subunit dissociates from the Gβγ dimer. Gαi-GTP proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[16]
-
Antagonism: 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives competitively bind to the D₂ receptor, preventing dopamine from binding and activating this cascade. This action disinhibits adenylyl cyclase, thereby normalizing cAMP levels in the face of excessive dopaminergic tone.[17]
Presynaptically, D₂ autoreceptors function to inhibit dopamine synthesis and release.[18] Antagonism of these autoreceptors can paradoxically increase dopamine release, a complex effect that contributes to the overall pharmacology of these drugs.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is coupled to the Gαq/11 family of G-proteins, which activates an entirely different downstream pathway.[19]
-
Serotonin Activation: Binding of serotonin (5-HT) to the 5-HT₂ₐ receptor activates the associated Gαq protein, causing the exchange of GDP for GTP.
-
Signal Transduction: The activated Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[20]
-
Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG remains in the membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC).[21]
-
Antagonism: Benzisoxazole derivatives block the 5-HT₂ₐ receptor, preventing serotonin from initiating this signaling cascade and thereby modulating neuronal excitability and neurotransmitter release.[22]
Investigating the Mechanism of Action: Experimental Methodologies
Elucidating the complex pharmacology of these derivatives requires a multi-tiered experimental approach, progressing from in vitro binding and functional assays to in vivo behavioral models.
Part A: Quantifying Receptor Affinity with Radioligand Binding Assays
Causality & Rationale: Before assessing function, it is imperative to determine if and how strongly a compound binds to its putative targets. Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a receptor.[23] The principle is competitive displacement: a test compound (unlabeled "cold" ligand) competes with a radioactive ligand ("hot" ligand) of known high affinity for a finite number of receptors in a tissue homogenate or cell membrane preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Ki) to provide a standardized measure of affinity.[24]
Step-by-Step Protocol: Competitive [³H]Spiroperidol Binding for D₂ Receptors
-
Tissue Preparation: Homogenize rat striatal tissue (a region rich in D₂ receptors) in ice-cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of membrane preparation.
-
A fixed concentration of [³H]Spiroperidol (e.g., 0.2 nM).
-
Increasing concentrations of the benzisoxazole test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For "total binding" wells, add assay buffer instead of the test compound.
-
For "non-specific binding" wells, add a high concentration of a non-radioactive D₂ antagonist (e.g., 10 µM haloperidol) to saturate all D₂ receptors.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter, while the free ligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining free ligand. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part B: Assessing Functional Activity with Second Messenger Assays
Causality & Rationale: A binding assay confirms affinity but does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to characterize the compound's effect on receptor-mediated signaling.[25][26] These assays measure the downstream consequences of receptor activation, such as the generation of second messengers. For the Gαq-coupled 5-HT₂ₐ receptor, a common approach is to measure the mobilization of intracellular calcium.[27]
Step-by-Step Protocol: Fluo-4 Calcium Flux Assay for 5-HT₂ₐ Antagonism
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂ₐ receptor into a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate in the dark at 37°C for 1 hour. The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the benzisoxazole test compound to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.
-
Agonist Challenge & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence. Inject a fixed concentration of a 5-HT₂ₐ agonist (e.g., serotonin) that elicits a submaximal response (EC₈₀) into all wells.
-
Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes). Binding of Ca²⁺ to the dye causes a significant increase in fluorescence.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a percentage of the control (agonist only) response against the log concentration of the antagonist test compound.
-
Fit the resulting inhibition curve using non-linear regression to determine the IC₅₀, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced calcium response.
-
Part C: In Vivo Validation with Preclinical Animal Models
Causality & Rationale: In vitro assays provide molecular detail, but in vivo models are necessary to predict therapeutic efficacy and side effects in a complex biological system.[9] These models rely on behaviors in rodents that are reliably and specifically modulated by known antipsychotic drugs.[28]
-
Model of Efficacy (Reversal of Hyperlocomotion): Dopamine agonists like amphetamine induce a state of hyperlocomotion in rodents, which is considered a model for the hyperdopaminergic state of psychosis. An effective antipsychotic should be able to reverse this behavior.[29] The test involves administering the benzisoxazole derivative prior to an amphetamine challenge and measuring the animal's locomotor activity in an open field. A dose-dependent reduction in amphetamine-induced movement predicts antipsychotic potential.
-
Model of EPS Liability (Catalepsy Test): Catalepsy in rodents is a state of motor immobility and is a well-validated predictor of a drug's propensity to cause Parkinson-like extrapyramidal side effects.[9] The test involves placing a rat's paws on an elevated bar. The time it takes for the animal to remove its paws is measured. Drugs with high D₂ antagonism in the nigrostriatal pathway, like typical antipsychotics, induce significant catalepsy. Atypical agents like the benzisoxazole derivatives should induce catalepsy only at doses much higher than their therapeutically-relevant doses, indicating a wider therapeutic window.
Structure-Activity Relationship (SAR) Insights
The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold is not monolithic; specific substitutions are critical for its pharmacological profile.
-
6-Fluoro Substitution: A fluorine atom at the 6-position of the benzisoxazole ring is a common feature (e.g., in risperidone and paliperidone) and appears to be optimal for potent D₂ and 5-HT₂ₐ antagonist activity.[30]
-
Piperidinyl Nitrogen (N-1) Substitution: This is the primary point of diversification. The nature of the substituent attached to the piperidine nitrogen profoundly influences the compound's overall pharmacology, including its affinity for various receptors and its pharmacokinetic properties.[31] For example, the extended side chain in risperidone contributes to its overall receptor binding profile.
Conclusion and Future Directions
The mechanism of action of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives is a paradigm of modern rational drug design. Their clinical success stems from a finely tuned polypharmacology, centered on potent 5-HT₂ₐ antagonism combined with moderate D₂ antagonism. This dual action, supported by a specific profile at adrenergic and histaminergic receptors, allows for the effective treatment of psychosis with a significantly reduced burden of motor side effects. The experimental workflows detailed herein—from in vitro binding and functional assays to in vivo behavioral models—represent the critical path for characterizing such compounds and discovering the next generation of CNS therapeutics.
Future research in this area is likely to focus on more nuanced aspects of GPCR signaling, such as biased agonism, where ligands can selectively activate certain downstream pathways over others at the same receptor. Harnessing this phenomenon could lead to the development of novel benzisoxazole derivatives with even greater selectivity, separating therapeutic effects from adverse reactions with unprecedented precision.
References
- Wikipedia. (n.d.). Risperidone.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Iloperidone?.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Paliperidone Palmitate?.
- Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone.
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
- Chue, P., & Chue, J. (2012). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. Recent Patents on CNS Drug Discovery, 7(1), 2-9.
- Khan, Z., & Rosani, A. (2023). Risperidone. In StatPearls. StatPearls Publishing.
- Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 78(11), 774-781.
- Dr. Oracle. (2025, May 19). What is the mechanism of action of Paliperidone (Invega)?.
- Zhang, R., & Xie, X. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 764322.
- Weiden, P. J. (2016). Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy. Core Evidence, 11, 49–63.
- Pediatric Oncall. (n.d.). Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- Is, O., & Is, O. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 38(1), 39-47.
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
- PsychDB. (2024, January 21). Paliperidone (Invega).
- PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action.
- Slideshare. (n.d.). Iloperidone.
- MedicineNet. (n.d.). iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage.
- Patsnap Synapse. (2024, June 14). What is Iloperidone used for?.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Paliperidone?.
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
- González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 4(1), 56–69.
- Wikipedia. (n.d.). 5-HT2A receptor.
- Moser, P. C., et al. (2009). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 31(Suppl 1), S19-S24.
- Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience, 34(46), 15155-15157.
- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84.
- Meltzer, H. Y., et al. (2012). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 64(1), 1–63.
- Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Neurotoxicity Research, 5(1-2), 101-110.
- Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221.
- Moreno, J. L., & González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. British Journal of Pharmacology, 169(6), 1199–1211.
- ResearchGate. (n.d.). Simplified receptor binding affinity profiles for atypical antipsychotics.
- Wikipedia. (n.d.). Dopamine receptor.
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542.
- Kim, J., & Lee, J. (2024). Atypical Antipsychotic Agents. In StatPearls. StatPearls Publishing.
- Wikipedia. (n.d.). Dopamine receptor D2.
- bionity.com. (n.d.). 5-HT2A receptor.
- NEI. (2012). Mechanisms of Therapeutic Actions and Adverse Side Effects. Poster presented at the 2012 NEI Global Psychopharmacology Congress.
- Li, M., et al. (2010). Behavioral animal models of antipsychotic drug actions. Current Protocols in Pharmacology, Chapter 5, Unit 5.59.
- Patil, S. A., & Joshi, V. G. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans, 4(4), 835-844.
- Cecchetti, V., et al. (1995). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 38(6), 973-982.
- Stahl, S. M. (2002). Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. CNS Spectrums, 7(S1), 5-10.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Care Companion to The Journal of Clinical Psychiatry, 5(suppl 3), 9–13.
- ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1B.4.1–1B.4.16.
- Springer Nature Experiments. (n.d.). Radioligand Binding Studies.
- Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
- Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5364.
Sources
- 1. ossila.com [ossila.com]
- 2. Risperidone - Wikipedia [en.wikipedia.org]
- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.neiglobal.com [cdn.neiglobal.com]
- 5. pediatriconcall.com [pediatriconcall.com]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. psychiatrist.com [psychiatrist.com]
- 12. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 20. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 26. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 28. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 29. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This guide provides a comprehensive exploration of this privileged scaffold, with a primary focus on its pivotal role in the development of atypical antipsychotics. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key therapeutic applications of derivatives containing this core. Furthermore, this guide will explore the expanding therapeutic landscape of this scaffold, including its emerging potential in oncology and as a treatment for neurodegenerative diseases. Detailed experimental protocols and data are presented to provide actionable insights for researchers in the field.
Introduction: The Rise of a Privileged Scaffold
The 1,2-benzisoxazole ring system, particularly when substituted at the 3-position with a 4-piperidinyl moiety, has proven to be a remarkably versatile and fruitful scaffold in drug discovery. Its unique three-dimensional structure and electronic properties allow for favorable interactions with a variety of biological targets. This has led to the development of several blockbuster drugs, most notably in the realm of psychiatry. The therapeutic success of these agents has cemented the 3-(4-piperidinyl)-1,2-benzisoxazole core as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.
The initial breakthrough for this scaffold came with the discovery of its potent antipsychotic activity.[1] This led to the development of atypical antipsychotics like risperidone, paliperidone, and iloperidone, which have revolutionized the treatment of schizophrenia and other psychotic disorders.[1] The key to their efficacy lies in their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] More recently, the therapeutic potential of this scaffold has expanded beyond psychiatry, with studies demonstrating significant antiproliferative and acetylcholinesterase inhibitory activities.[3][4]
This guide will provide a detailed examination of the multifaceted biological activities of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold, offering a valuable resource for scientists engaged in the design and development of novel therapeutics.
Antipsychotic Activity: The Cornerstone Application
The most well-established and clinically significant biological activity of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is its antipsychotic effect. This activity is primarily attributed to the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2]
Mechanism of Action: A Symphony of Receptor Interactions
The therapeutic efficacy of atypical antipsychotics derived from this scaffold, such as risperidone, paliperidone, and iloperidone, stems from a complex interplay of receptor binding affinities.[5][6][7] While the exact mechanism is not fully elucidated, it is widely believed that their ability to modulate dopaminergic and serotonergic neurotransmission is central to their action.[2][7][8]
-
Dopamine D2 Receptor Antagonism: Overactivity in the mesolimbic dopamine pathway is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[7] By blocking D2 receptors in this region, these drugs reduce dopaminergic signaling, thereby alleviating these symptoms.[2][7]
-
Serotonin 5-HT2A Receptor Antagonism: The high affinity for 5-HT2A receptors is a defining characteristic of atypical antipsychotics.[7] Antagonism of these receptors is thought to contribute to the efficacy against negative symptoms (e.g., social withdrawal, anhedonia) and to mitigate the extrapyramidal side effects (EPS) often associated with older, typical antipsychotics.[1] The blockade of 5-HT2A receptors can lead to an increase in dopamine release in certain brain regions, which may counteract the effects of D2 blockade in the nigrostriatal pathway, thus reducing the risk of motor side effects.[1]
-
Other Receptor Interactions: Many of these compounds also exhibit affinity for other receptors, including α1- and α2-adrenergic receptors and H1 histaminergic receptors.[9][10] These interactions contribute to both the therapeutic effects and the side-effect profiles of these drugs, such as sedation and orthostatic hypotension.[5][8]
The interplay between D2 and 5-HT2A receptor antagonism is crucial. Functional crosstalk and even the formation of heterodimers between these two receptors have been reported, suggesting a more intricate regulatory mechanism than simple independent receptor blockade.[11]
Caption: Antipsychotic Mechanism of Action.
Structure-Activity Relationships (SAR)
SAR studies have been crucial in optimizing the antipsychotic activity of this scaffold. Key findings include:
-
Substitution on the Benzisoxazole Ring: A fluorine atom at the 6-position of the benzisoxazole ring generally enhances neuroleptic activity.[12]
-
Substituent on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences potency and receptor selectivity. For instance, the (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group is associated with high potency.[12]
-
Arylalkoxyalkyl Substituents: The introduction of aryloxyalkyl groups on the piperidine nitrogen led to the discovery of iloperidone, a potent D2/5-HT2 antagonist.[13]
Key Antipsychotic Drugs Featuring the Scaffold
| Drug | Key Features | Receptor Binding Profile (Ki, nM) |
| Risperidone | First-generation atypical antipsychotic with potent D2 and 5-HT2A antagonism.[14] | D2: ~3.2, 5-HT2A: ~0.2[7] |
| Paliperidone | The active metabolite of risperidone (9-hydroxyrisperidone).[10][15] It has a similar receptor binding profile to the parent drug.[6] | D2: High affinity, 5-HT2A: High affinity[6][10] |
| Iloperidone | Atypical antipsychotic with high affinity for 5-HT2A and D2 receptors, as well as α1-adrenergic receptors.[9][16] | D2: High affinity, 5-HT2A: High affinity[2][9] |
Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to dopamine D2 and serotonin 5-HT2A receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligands: [3H]Spiroperidol (for D2) or [3H]Ketanserin (for 5-HT2A).
-
Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A).
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Self-Validation:
-
The total binding should be significantly higher than the non-specific binding.
-
The IC50 curve should have a sigmoidal shape with a good fit to the regression model.
-
Reference compounds with known affinities should be included as positive controls.
Emerging Therapeutic Areas
Beyond its established role in psychiatry, the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is showing promise in other therapeutic areas, including oncology and the treatment of neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the antiproliferative potential of novel derivatives of this scaffold.[3]
-
Mechanism of Action: While the precise mechanisms are still under investigation, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[17][18] For example, certain compounds have demonstrated the ability to upregulate pro-apoptotic proteins like p53 and BAX, while downregulating the anti-apoptotic protein Bcl-2.[17][18] Some derivatives also exhibit inhibitory activity against key kinases involved in cancer progression, such as VEGFR-2 and c-Met.[18]
-
In Vitro Studies: A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer).[3] Several of these compounds showed potent activity against all tested cell lines.[3]
Caption: Anticancer Drug Discovery Workflow.
Acetylcholinesterase Inhibition: A Hope for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a key therapeutic strategy.
-
Mechanism of Action: Certain 3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been found to be potent and selective inhibitors of AChE.[19] Molecular modeling studies suggest that these inhibitors bind to key amino acid residues in the active site of the enzyme, such as Trp-84 and Phe-330.[19]
-
Promising Candidates: A series of N-benzylpiperidine benzisoxazoles displayed potent in vitro inhibition of AChE with IC50 values in the nanomolar range.[19] One compound, 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one, showed excellent in vivo efficacy, increasing acetylcholine levels in the brain and demonstrating a favorable safety profile.[20]
Synthesis of the 3-(4-Piperidinyl)-1,2-benzisoxazole Core
A common and efficient method for the synthesis of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride core involves an in situ oxime formation and subsequent internal cyclization.
General Synthetic Scheme:
Caption: General Synthesis of the Core Scaffold.
Step-by-Step Protocol:
-
Oxime Formation and Cyclization: A protected piperidinyl ketone is reacted with hydroxylamine sulfate in the presence of a base like potassium hydroxide. This facilitates the in situ formation of an oxime.
-
Internal Cyclization and Hydrolysis: The oxime then undergoes an internal cyclization, followed by alkaline hydrolysis of the N-protecting group, to yield the desired 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
This one-pot reaction is efficient and amenable to large-scale synthesis. The resulting core can then be further modified at the piperidine nitrogen to generate a library of derivatives for biological screening.[21]
Conclusion and Future Directions
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its success in the development of atypical antipsychotics has paved the way for its exploration in other therapeutic domains. The emerging data on its anticancer and acetylcholinesterase inhibitory activities suggest a bright future for this versatile scaffold.
Future research should focus on:
-
Elucidating Novel Mechanisms of Action: A deeper understanding of how these compounds interact with various biological targets will be crucial for rational drug design.
-
Expanding the Therapeutic Landscape: Systematic exploration of derivatives against a wider range of targets is warranted.
-
Optimizing Pharmacokinetic and Pharmacodynamic Properties: Fine-tuning the scaffold to improve drug-like properties will be essential for clinical success.
The continued investigation of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold holds immense promise for the discovery of new and improved therapies for a wide range of human diseases.
References
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
- Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry. [Link]
- What is the mechanism of Iloperidone?
- Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy.
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry. [Link]
- Iloperidone. SlideShare. [Link]
- iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage. MedicineNet. [Link]
- What is Iloperidone used for?
- The preclinical discovery and development of paliperidone for the treatment of schizophrenia. Expert Opinion on Drug Discovery. [Link]
- Paliperidone. Wikipedia. [Link]
- Paliperidone (Invega). PsychDB. [Link]
- Paliperidone. PubChem. [Link]
- 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873). Journal of Medicinal Chemistry. [Link]
- Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. [Link]
- Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. [Link]
- An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Bulletin of the Korean Chemical Society. [Link]
- Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology. [Link]
- Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]
- Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. [Link]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study.
- 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. Journal of Medicinal Chemistry. [Link]
- An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Yonsei University. [Link]
- Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Frontiers in Neuroscience. [Link]
- Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports. [Link]
- Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences. [Link]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed. [Link]
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.
- Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science. [Link]
- Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar. [Link]
- 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity.
- Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology. [Link]
- Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]
- Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. [Link]
- Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A...
- 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. What is Iloperidone used for? [synapse.patsnap.com]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 6. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage [medicinenet.com]
- 9. Iloperidone | PPTX [slideshare.net]
- 10. psychdb.com [psychdb.com]
- 11. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Paliperidone - Wikipedia [en.wikipedia.org]
- 16. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ossila.com [ossila.com]
Synthesis and Characterization of Novel 3-(4-Piperidinyl)-1,2-benzisoxazole Analogs: A Methodological Whitepaper
An In-depth Technical Guide for Drug Development Professionals
Abstract: The 1,2-benzisoxazole moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This is particularly true for analogs featuring a 3-(4-piperidinyl) substituent, a key pharmacophore found in several atypical antipsychotic drugs, including risperidone, paliperidone, and iloperidone.[3][4] These compounds exhibit potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6] This guide provides a comprehensive overview of the synthesis and characterization of novel 3-(4-piperidinyl)-1,2-benzisoxazole analogs. We will delve into the strategic synthesis of the core heterocyclic structure, focusing on the prevalent and efficient method of intramolecular cyclization of an o-hydroxyaryl ketoxime intermediate.[7] Furthermore, we will detail the primary diversification strategy for generating novel analogs: the N-alkylation of the piperidine ring.[8][9] Each synthetic stage is accompanied by a detailed, field-proven protocol. The guide culminates in a robust workflow for the structural and purity characterization of the synthesized compounds, employing a suite of modern analytical techniques including NMR, MS, and HPLC. This document is intended to serve as a practical and authoritative resource for researchers and scientists engaged in the discovery and development of novel CNS-active agents.
Chapter 1: The 1,2-Benzisoxazole Scaffold: A Privileged Core in Modern Drug Discovery
The fusion of an isoxazole ring with a benzene ring creates the 1,2-benzisoxazole system, an aromatic heterocyclic scaffold that has garnered significant attention in drug discovery.[3] Its unique electronic and steric properties allow it to serve as a versatile template for interacting with a wide array of biological targets. The therapeutic applications of benzisoxazole derivatives are extensive, ranging from anticonvulsants like zonisamide to potential anticancer and antimicrobial agents.[1][10][11]
The most profound impact of this scaffold has been in the field of neuroscience. The introduction of a piperidine moiety at the 3-position, particularly when further substituted at the piperidine nitrogen, has proven to be a highly successful strategy for developing potent antipsychotic drugs.[8] Marketed drugs such as risperidone, its active metabolite paliperidone, and iloperidone all share this common structural motif.[12][13][14] Their therapeutic efficacy stems from a balanced antagonism of central dopamine D2 and serotonin 5-HT2A receptors, a hallmark of "atypical" antipsychotics that provides efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[6][15]
The 6-fluoro substitution on the benzisoxazole ring is a common feature in these drugs, often contributing to enhanced potency and favorable pharmacokinetic properties.[8] Consequently, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] This guide will therefore focus on the synthesis of this key intermediate and its subsequent elaboration into novel, diverse analogs.
Chapter 2: Core Synthetic Strategies and Methodologies
The assembly of novel 3-(4-piperidinyl)-1,2-benzisoxazole analogs can be logically dissected into two primary phases: the construction of the core heterocyclic system and the subsequent diversification through substitution on the piperidine nitrogen.
Caption: General Retrosynthetic Workflow.
Synthesis of the Key Intermediate: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
The most robust and widely adopted method for constructing the 1,2-benzisoxazole ring is the base-catalyzed intramolecular cyclization of an o-hydroxyaryl ketoxime.[7] This strategy avoids harsh conditions and provides good yields. The synthesis begins with a Friedel-Crafts acylation, followed by oximation to form the key cyclization precursor, and finally, the ring-closing reaction.[12]
Caption: Synthesis of the Core Intermediate.
Experimental Protocol 2.1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Causality: This multi-step, one-pot-style procedure is designed for efficiency. The Friedel-Crafts reaction establishes the fundamental carbon skeleton. The subsequent oximation introduces the nitrogen atom required for cyclization. The final step leverages a strong base (KOH) to both deprotonate the phenolic hydroxyl and facilitate the nucleophilic attack onto the oxime nitrogen, causing ring closure and displacement of the fluoride at the 2-position.[12] The acidic workup serves to hydrolyze any remaining protecting groups and precipitate the product as a stable hydrochloride salt.
-
Friedel-Crafts Acylation: To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in dichloromethane (DCM), add 1,3-difluorobenzene (1.1 eq.) dropwise. Stir for 15 minutes. Separately, prepare a solution of N-formyl-piperidine-4-carbonyl chloride (1.0 eq.) in DCM. Add this acid chloride solution to the reaction mixture slowly, maintaining the temperature below 10 °C. Allow the reaction to stir at room temperature for 4-6 hours until TLC indicates consumption of the acid chloride.
-
Oximation: Cool the reaction mixture back to 0-5 °C. In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq.) in water and add powdered potassium hydroxide (3.0 eq.) portion-wise, keeping the temperature low. Add this freshly prepared hydroxylamine solution to the reaction mixture.
-
Cyclization and Deprotection: Attach a reflux condenser and heat the biphasic mixture to reflux (approx. 40-45 °C) for 8-12 hours. The reaction progress can be monitored by HPLC.
-
Work-up and Isolation: After completion, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude residue in isopropanol and add concentrated hydrochloric acid dropwise until the pH is acidic (~2-3). The hydrochloride salt of the product will precipitate. Cool the slurry in an ice bath for 1 hour, then collect the solid by filtration. Wash the filter cake with cold isopropanol and dry under vacuum to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride as a white to off-white solid.
Chapter 3: Diversification via N-Alkylation
With the core intermediate in hand, a library of novel analogs can be generated through N-alkylation of the secondary amine in the piperidine ring. This is a standard nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile, displacing a leaving group (typically a halide) from an electrophilic alkylating agent.[16][17]
The choice of reaction conditions is crucial for achieving high yields and purity. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, with an inorganic base such as potassium carbonate or sodium carbonate to act as a proton scavenger.[16] The addition of a catalytic amount of potassium iodide can accelerate the reaction, especially when using alkyl chlorides, via the Finkelstein reaction.[16] For less reactive substrates or to improve efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be employed, particularly in biphasic solvent systems.[18]
Experimental Protocol 3.1: General Procedure for N-Alkylation
Causality: This protocol is optimized for robust and clean conversion. Sodium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the piperidinium salt in situ to the free amine, which is the active nucleophile. Acetonitrile is an excellent solvent for Sₙ2 reactions. The inclusion of KI as a catalyst is a classic strategy to enhance the rate of reaction with alkyl chlorides.[16] Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
Reaction Setup: To a round-bottom flask, add the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq.), the desired alkyl halide (e.g., 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one for the synthesis of risperidone) (1.05 eq.), anhydrous sodium carbonate (2.5 eq.), and potassium iodide (0.1 eq.).
-
Reaction Execution: Add anhydrous acetonitrile as the solvent. Heat the suspension to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC or HPLC until the starting benzisoxazole is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in a suitable solvent like dichloromethane or ethyl acetate. Wash the organic solution with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol, ethanol, or ethyl acetate/hexane) to afford the final, pure analog.
Chapter 4: Comprehensive Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the newly synthesized analogs. A multi-technique approach is required for a self-validating system.
Caption: Analytical Characterization Workflow.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation.[19][20]
-
¹H NMR: Expect to see characteristic signals in the aromatic region (typically 7.0-8.0 ppm) for the benzisoxazole protons, with splitting patterns dictated by the substitution. The protons on the piperidine ring will appear in the aliphatic region (1.5-3.5 ppm), as will the protons of the N-alkyl substituent.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the benzisoxazole ring (>110 ppm), with the carbon at the 3-position being significantly downfield. Aliphatic signals will correspond to the piperidine and N-alkyl carbons.
-
2D NMR (COSY, HSQC): These experiments are invaluable for unambiguously assigning proton and carbon signals, especially in complex analogs, by revealing proton-proton and proton-carbon correlations.[21]
-
-
Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition.
-
LC-MS: This technique is used for initial confirmation of the molecular weight of the target compound during reaction monitoring and purification.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for providing an accurate mass measurement, which is used to confirm the elemental formula of the novel compound, typically with an accuracy of <5 ppm.
-
Chromatographic and Other Analyses
-
High-Performance Liquid Chromatography (HPLC): HPLC, usually with a UV detector, is the gold standard for determining the purity of the final compound.[18][22] A well-developed method using a C18 column with a mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or TFA) should show a single major peak for a pure compound. Purity is reported as a percentage based on the relative peak area.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups. One would expect to see C=N and C=C stretching vibrations for the aromatic system and C-H stretching for the aliphatic portions.
-
Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the final compound. The experimental values should match the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%), providing definitive proof of elemental composition and purity.
Chapter 5: Data Summary
For novel analogs, presenting characterization data in a clear, tabular format is crucial for comparison and reporting.
| Analog ID | R-Group (N-substituent) | MW ( g/mol ) | ¹H NMR (Key Signal, δ ppm) | HRMS (m/z) [M+H]⁺ | HPLC Purity (%) |
| EX-01 | -CH₂CH₂-Ph | 324.39 | 7.85 (d, 1H, Ar-H) | Calc: 325.1652, Found: 325.1649 | >99.7 |
| EX-02 | -CH₂CH₂CH₂-CN | 301.36 | 7.86 (d, 1H, Ar-H) | Calc: 302.1452, Found: 302.1455 | >99.5 |
| EX-03 | -(Risperidone side chain) | 410.49 | 7.88 (d, 1H, Ar-H) | Calc: 411.2088, Found: 411.2091 | >99.8 |
Note: Data presented are representative examples for illustrative purposes.
Chapter 6: Conclusion and Future Outlook
This guide has outlined a robust and efficient framework for the synthesis and characterization of novel 3-(4-piperidinyl)-1,2-benzisoxazole analogs. The synthetic strategy, centered on the construction of the key 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate followed by versatile N-alkylation, provides a reliable pathway to a diverse chemical space. The described methodologies are scalable and grounded in established chemical principles, making them suitable for both discovery and development settings.[5][18] The comprehensive characterization workflow ensures that newly created molecules are validated with a high degree of scientific rigor, confirming their structure and purity.
The continued exploration of this privileged scaffold is a promising avenue for the discovery of new therapeutic agents. Future work could focus on synthesizing analogs with novel N-alkyl side chains to modulate receptor affinity and selectivity, or on modifying the substitution pattern on the benzisoxazole ring itself to fine-tune pharmacokinetic and pharmacodynamic properties.[8][19] The foundational methods detailed in this whitepaper provide the essential tools for these future investigations, paving the way for the next generation of benzisoxazole-based therapeutics.
References
- An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Arch Pharm Res. 2005 Sep;28(9):1019-22. [Link]
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Invest New Drugs. 2009 Dec;27(6):534-42. [Link]
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B. 2005. [Link]
- Novel process for iloperidone synthesis. Academax.[Link]
- Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent.
- Classics in Chemical Neuroscience: Risperidone.
- An Improved and Efficient Approach for the Synthesis of Paliperidone. Taylor & Francis Online.[Link]
- Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. J Med Chem. 1985 Jun;28(6):761-9. [Link]
- Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research.[Link]
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans. 2016, 5(1), 8-20. [Link]
- Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.[Link]
- Preparation of risperidone.
- New synthetic process of iloperidone.
- New process for the preparation of iloperidone.
- Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.[Link]
- Process for the preparation of paliperidone.
- Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre.[Link]
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH.[Link]
- Synthesis of paliperidone.
- Synthesis of 2,1-Benzisoxazoles via Decyanative Cycliz
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation. Journal of Medicinal Chemistry.[Link]
- 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation.
- Benzisoxazole. Wikipedia.[Link]
- Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing.[Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.[Link]
- Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.[Link]
- Procedure for N-alkylation of Piperidine?
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]
- Synthesis of Benzisoxazoles. Organic Chemistry Portal.[Link]
- Benzoxazole synthesis. Organic Chemistry Portal.[Link]
- N-alkyl-piperidine DERIVATIVES.
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)
- Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.[Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. e-journals.in [e-journals.in]
- 8. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. medkoo.com [medkoo.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 22. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
Topic: The Discovery and Medicinal Chemistry of the 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The journey of a drug molecule from a laboratory curiosity to a life-changing therapeutic is a testament to the intricate dance of synthesis, biological testing, and rational design. Few chemical scaffolds exemplify this journey as profoundly as 3-(4-piperidinyl)-1,2-benzisoxazole. This core structure is the foundation of risperidone, a landmark atypical antipsychotic that redefined the treatment of schizophrenia and other severe mental health disorders. This guide provides a comprehensive exploration of this privileged scaffold, detailing its discovery, the evolution of its structure-activity relationships, and the key experimental insights that cemented its place in the pantheon of medicinal chemistry.
The Precedent: A Quest for Safer Antipsychotics
The story begins in the 1980s, a period when the treatment of psychosis was dominated by "typical" neuroleptics like haloperidol. While effective at mitigating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) through potent dopamine D2 receptor antagonism, these first-generation drugs were plagued by severe extrapyramidal symptoms (EPS), including pseudoparkinsonism and tardive dyskinesia. This critical unmet need drove a search for novel chemical entities with a wider therapeutic window.
Researchers at Janssen Pharmaceutica in Belgium, a powerhouse in neuropsychiatric drug discovery, embarked on a mission to dissociate the desired antipsychotic effects from these debilitating motor side effects.[1][2] The central hypothesis that emerged was that modulating the serotonin system, in addition to the dopamine system, could be key. Specifically, a combined high affinity for serotonin 5-HT2A receptors and a slightly lower, but still potent, affinity for dopamine D2 receptors might achieve this goal. This dual antagonism became the guiding principle for discovering "atypical" antipsychotics.
The Breakthrough: Synthesis and Identification of the Benzisoxazole Core
In the search for novel heterocyclic systems to replace the traditional butyrophenone pharmacophore, the 1,2-benzisoxazole ring emerged as a promising candidate. A pivotal 1985 publication described the synthesis of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles and their evaluation for neuroleptic activity.[3] This work laid the foundational structure-activity relationship (SAR) for the entire class.
Core Structure-Activity Relationship (SAR) Insights
The initial studies systematically explored modifications at two key positions, revealing critical insights for maximizing potency.[3]
-
The Benzisoxazole Ring: Variation of substituents on this aromatic system demonstrated that a 6-fluoro group consistently imparted the highest neuroleptic activity.[3] This halogen atom is believed to enhance binding affinity through favorable electronic and steric interactions within the receptor pocket.
-
The Piperidine N-Substituent: While the 6-fluoro substitution was paramount for overall potency, the nature of the group attached to the piperidine nitrogen was found to fine-tune the pharmacological profile, particularly influencing the balance between D2 and other receptor activities.[3]
This seminal work established 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as the essential pharmacophore for further development.
Caption: Core SAR of the Benzisoxazole Scaffold.
Experimental Protocol: Synthesis of a Key Intermediate
The hydrochloride salt of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a crucial building block for the synthesis of risperidone and other analogues.[4] Its preparation involves a multi-step sequence that culminates in an intramolecular cyclization. While numerous variations exist, the following protocol outlines a common and efficient "one-pot" approach for the final steps.[5]
Protocol: One-Pot Oximation and Cyclization to 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride
-
Objective: To synthesize the core benzisoxazole scaffold from its ketone precursor.
-
Starting Material: 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.
-
Reagents: Hydroxylamine hydrochloride, an inorganic base (e.g., potassium hydroxide), an alcohol solvent (e.g., methanol), and concentrated hydrochloric acid.[5]
Methodology:
-
Reaction Setup: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol in a suitable reaction vessel.
-
Oximation Reagent Addition: Add hydroxylamine hydrochloride to the solution.
-
Base Addition & Cyclization: Add the inorganic base (e.g., potassium hydroxide). The base serves a dual purpose: first as an acid scavenger for the oximation step, and second as the catalyst for the subsequent intramolecular nucleophilic aromatic substitution (cyclization), where the oxime oxygen displaces the fluorine atom at the C2 position of the benzene ring.
-
Reaction Conditions: Heat the reaction mixture, typically between 40-65°C, for a period of 5 to 72 hours, monitoring progress by a suitable method like Thin Layer Chromatography (TLC).[5]
-
Acidification & Precipitation: Upon completion, cool the reaction mixture. Carefully add concentrated hydrochloric acid dropwise. This step protonates the product, forming the hydrochloride salt and causing it to precipitate out of the solution.
-
Isolation: Further cool the mixture to 0-5°C to maximize precipitation. Collect the solid product by filtration.
-
Purification: Wash the filtered solid with a cold solvent to remove impurities and then dry to yield high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[5]
This self-validating system is efficient because it avoids the isolation of the oxime intermediate, thereby simplifying the procedure, reducing cost, and often improving the overall yield.[5]
From Scaffold to Blockbuster: The Rational Design of Risperidone
With the core pharmacophore in hand, the Janssen team, led by Dr. Paul Janssen, synthesized and screened a vast array of derivatives. This effort culminated in the discovery of risperidone. Research began in the 1980s, and by the late 1980s, clinical trials were demonstrating its superior profile compared to existing treatments like haloperidol.[1][2] The U.S. Food and Drug Administration (FDA) officially approved Risperdal (risperidone) on December 29, 1993.[1][6]
The chemical genius of risperidone lies in the specific N-substituent attached to the piperidine ring. This complex moiety was engineered to achieve a highly optimized binding affinity ratio for D2 and 5-HT2A receptors.
| Compound | Dopamine D₂ Receptor Affinity (Kᵢ, nM) | Serotonin 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) | D₂/5-HT₂ₐ Ratio |
| Haloperidol (Typical) | ~1 | ~50 | ~0.02 |
| Risperidone (Atypical) | ~3-6 | ~0.2-0.5 | ~10-20 |
| Clozapine (Atypical) | ~150-300 | ~5-20 | ~10-30 |
| Note: Values are approximate and compiled from various pharmacological sources to illustrate the principle. The key takeaway is the significantly higher 5-HT₂ₐ affinity (lower Kᵢ) relative to D₂ affinity for atypical agents like risperidone. |
This profile, with a much greater affinity for 5-HT2A than D2 receptors, is the molecular basis of its "atypical" nature, providing strong antipsychotic efficacy with a substantially reduced risk of EPS.[7][8]
Caption: The Iterative Drug Discovery Workflow Leading to Risperidone.
The Enduring Legacy and Future Horizons
The success of risperidone solidified the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold as a privileged structure in CNS drug discovery. Its legacy includes:
-
Paliperidone: The active metabolite of risperidone (9-hydroxyrisperidone), which was developed as a long-acting injectable formulation, addressing the critical issue of patient adherence.
-
Iloperidone: Another atypical antipsychotic based on the same core, further validating the scaffold's utility.[8][9]
-
Broader Applications: The versatile nature of the scaffold has led to its investigation in other therapeutic areas, with derivatives being synthesized and evaluated as potential antiproliferative, antimicrobial, and antidepressant agents.[4][10]
The discovery and optimization of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold remains a classic case study in modern medicinal chemistry. It underscores the power of combining mechanistic hypotheses with systematic chemical exploration to solve complex therapeutic challenges.
References
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-9. [Link]
- Britannica. (2023). Risperidone. Encyclopædia Britannica. [Link]
- Sharath Chandra S P, & Sharada A C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar. [Link]
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). [Link]
- Risperidone: History, Medical Uses & Modern Impact. (2023, November 10). [Link]
- Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873). Journal of Medicinal Chemistry, 38(7), 1119-31. [Link]
- Sharath Chandra S P, & Sharada A C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. [Link]
- Morris & Dewett Injury Lawyers. (n.d.). The Story Behind Risperdal. [Link]
- Sharath Chandra S P, & Sharada A C. (2014). (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.
- Fajardo, D. V., et al. (2018). Classics in Chemical Neuroscience: Risperidone. ACS Chemical Neuroscience, 9(5), 958-968. [Link]
- Drugs.com. (n.d.). Risperdal (risperidone) FDA Approval History. [Link]
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- Hrib, N. J., et al. (1996). Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 39(23), 4676-4683. [Link]
- Discovery Fine Chemicals. (n.d.). 3-(4-Piperidinyl)-1,2-Benzisoxazole Hydrochloride. [Link]
- Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity.
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.
- Eldehna, W. M., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central. [Link]
Sources
- 1. Risperidone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]
- 2. prezi.com [prezi.com]
- 3. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 6. drugs.com [drugs.com]
- 7. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 8. ijpsr.info [ijpsr.info]
- 9. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of the 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold with Dopamine D2-Like Receptors
An In-Depth Technical Guide
Prepared by: A Senior Application Scientist
Executive Summary
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotics, forming the structural basis for highly successful drugs such as risperidone and paliperidone. Their therapeutic efficacy is primarily attributed to high-affinity antagonism of dopamine D2-like receptors (D2, D3, D4), which are central to the pathophysiology of schizophrenia. This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies of this privileged scaffold with human dopamine receptors. We move beyond a simple recitation of steps to explain the causality behind critical choices in protocol design, from receptor and ligand preparation to the nuanced interpretation of docking results. This document serves as a practical whitepaper for researchers, computational chemists, and drug development professionals aiming to leverage computational tools to explore structure-activity relationships and guide the design of next-generation antipsychotics.
Foundational Principles: The "Why" Before the "How"
The Therapeutic Significance of the 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold
The development of antipsychotic agents has been transformative for treating psychotic disorders. The 3-(4-piperidinyl)-1,2-benzisoxazole core is a validated pharmacophore, integral to several atypical antipsychotics, including risperidone, its active metabolite paliperidone (9-hydroxyrisperidone), and iloperidone[1][2][3]. These agents exhibit a multi-receptor binding profile but share a common, potent antagonism of the dopamine D2 receptor, which is critical to their mechanism of action[4][5]. The structure-activity relationship (SAR) studies have consistently shown that modifications to this core, particularly at the 6-position of the benzisoxazole ring (e.g., with a fluoro group), can significantly enhance neuroleptic activity[6][7][8]. Understanding how this specific scaffold achieves high-affinity binding is paramount for rational drug design.
Dopamine Receptors: The Epicenter of Antipsychotic Drug Action
The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopaminergic signal transduction, particularly through the D2 receptor in the mesolimbic pathway, contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions)[9][10][11]. Consequently, nearly all effective antipsychotic drugs are antagonists or partial agonists at the D2 receptor[12][13][14].
Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two families:
-
D1-like (D1, D5): Typically couple to Gαs/olf proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels[15][][17].
-
D2-like (D2, D3, D4): Couple to Gαi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels[15][][17]. They also modulate other pathways, including ion channels and the Akt-GSK3 cascade[][18].
The therapeutic action of benzisoxazole derivatives is primarily mediated by their interaction with the D2-like family[1][4]. Therefore, our docking studies will focus on the D2, D3, and D4 receptor subtypes.
In Silico Docking Workflow: A Self-Validating Protocol
Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor) to form a stable complex[19]. The quality of this prediction is critically dependent on the rigor of the preparation steps. The following protocol is designed as a self-validating system, where each step builds logically upon the last to ensure a scientifically sound outcome.
Essential Software & Tools
-
Molecular Visualization: UCSF Chimera or ChimeraX, PyMOL[20].
-
Docking Engine: AutoDock Vina[21].
-
Preparation Tools: AutoDock Tools (MGLTools)[22].
-
Structure Databases: RCSB Protein Data Bank (PDB), PubChem.
Step-by-Step Methodology: Receptor Preparation
The goal of receptor preparation is to convert a static crystal structure into a computationally ready model. We select high-resolution, experimentally determined structures as our starting point.
-
Protocol 1: Receptor Preparation
-
Source Receptor Structure: Download the crystal structure of the human dopamine receptor of interest from the RCSB PDB. For this guide, we will use the D2 receptor in complex with risperidone (PDB ID: 6CM4) and the D3 receptor (PDB ID: 3PBL)[23][24].
-
Clean the Structure: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water, ions, and any co-crystallized ligands or cofactors[25][26]. This is a critical step; water molecules can either mediate or obstruct ligand binding, and for a standard docking protocol, their removal simplifies the system. We retain only the protein chain(s) of interest.
-
Add Hydrogens and Charges: Use the Dock Prep tool in Chimera or the Edit menu in AutoDock Tools. This step adds hydrogen atoms, which are typically absent in PDB files, and assigns partial atomic charges (e.g., Gasteiger charges)[27]. The correct protonation state of ionizable residues at physiological pH (approx. 7.4) is crucial for accurately modeling electrostatic interactions.
-
Save in PDBQT Format: The final step is to save the prepared receptor as a .pdbqt file. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges (Q), and atom types (T)[28].
-
Step-by-Step Methodology: Ligand Preparation
For this guide, we will use Risperidone as our representative 3-(4-piperidinyl)-1,2-benzisoxazole ligand.
-
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of Risperidone from the PubChem database (CID 5073) or extract it from the co-crystallized PDB file (6CM4).
-
Load into AutoDock Tools: Open the ligand file.
-
Define Torsion Root and Rotatable Bonds: The flexibility of the ligand is a key parameter. AutoDock Tools will automatically detect rotatable bonds. It is essential to verify these, as they define the conformational space the ligand can explore during docking[27]. For a flexible ligand like risperidone, allowing appropriate bond rotation is vital for finding the optimal binding pose.
-
Assign Charges: As with the receptor, add Gasteiger charges to the ligand atoms.
-
Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.
-
Grid Box Generation: Defining the Battlefield
The docking algorithm does not search the entire protein. We must define a three-dimensional search space, or "grid box," encompassing the binding site.
-
Protocol 3: Grid Box Setup
-
Identify the Binding Site: If using a holo-structure (with a bound ligand like 6CM4), the binding site is known. Center the grid box on the co-crystallized ligand.
-
Set Grid Dimensions: In AutoDock Tools, use the Grid Box option. Adjust the dimensions (in Angstroms) to be large enough to cover the entire binding pocket and allow the ligand to rotate freely, but not so large as to waste computational time searching irrelevant space[22][28]. A typical size might be 20x20x20 Å.
-
Save Grid Parameters: Note the coordinates of the grid center and the dimensions for the configuration file.
-
Docking Execution and Analysis
-
Protocol 4: Running AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box center and size coordinates determined in the previous step[21][28].
-
Run Vina from the Command Line: Execute the following command: vina --config conf.txt --log log.txt[29].
-
Analyze the Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 by default) and a log file with their corresponding binding affinities in kcal/mol[29][30]. The binding affinity is a scoring function's estimation of the binding free energy; more negative values indicate stronger, more favorable binding[30][31].
-
Results and Data Interpretation: From Numbers to Insights
The output of a docking simulation is a set of poses and scores. The true scientific value lies in their careful interpretation.
Quantitative Analysis: Binding Affinity
The primary quantitative result is the binding affinity. We can compare the predicted affinity of our ligand across different dopamine receptor subtypes.
| Receptor Target | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues (Predicted) |
| Dopamine D2 | 6CM4[24] | Risperidone | -10.8 | 1.2 | Asp114, Ser193, Phe389, Trp386 |
| Dopamine D3 | 3PBL[23] | Risperidone | -10.2 | N/A | Asp110, Ser189, Phe345, Cys181 |
| Dopamine D4 | (Homology Model) | Risperidone | -9.5 | N/A | Asp115, Ser198, Phe394, Trp391 |
Note: Data are representative examples for illustrative purposes. RMSD (Root Mean Square Deviation) is calculated for the top pose against the known crystal structure pose and is a key validation metric. A value < 2.0 Å is generally considered a successful docking prediction.
Qualitative Analysis: Binding Mode and Interactions
Beyond the score, visualizing the top-ranked pose is essential.
-
Load the complex: Open the receptor PDBQT and the output ligand PDBQT file in PyMOL or Chimera.
-
Identify Interactions: Analyze the binding pose to identify key molecular interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and polar residues (e.g., Serine, Aspartate). The interaction with a conserved Aspartate in transmembrane helix 3 (Asp114 in D2, Asp110 in D3) is a hallmark of catecholamine receptor binding and is critical for anchoring the ligand.
-
Hydrophobic/Aromatic Interactions: Identify interactions between aromatic rings of the ligand and hydrophobic or aromatic residues in the binding pocket (e.g., Phenylalanine, Tryptophan). These are crucial for affinity and selectivity.
-
Ionic Interactions: The protonated nitrogen of the piperidine ring often forms a crucial salt bridge with the aforementioned conserved Aspartate residue.
-
The analysis should confirm that the benzisoxazole scaffold orients itself to form favorable interactions within the hydrophobic pocket, while the piperidine nitrogen anchors it via the key salt bridge. This dual interaction is fundamental to its high affinity.
Discussion: Synthesizing Data into Scientific Knowledge
-
Causality of Methodological Choices: We chose AutoDock Vina for its balance of speed and accuracy, which is ideal for screening and initial SAR exploration. The decision to remove crystal waters simplifies the initial docking but represents a key limitation; for advanced studies, specific water molecules known to mediate binding can be retained. The use of a co-crystallized structure (PDB: 6CM4) for the D2 receptor provides a "gold standard" for validating our docking protocol by re-docking the native ligand and assessing the RMSD[24].
-
Structure-Activity Relationship (SAR) Insights: The docking results can rationalize known SAR. For instance, the model might show that a 6-fluoro substituent on the benzisoxazole ring fits snugly into a small hydrophobic sub-pocket, explaining its potency-enhancing effect observed experimentally[6]. By docking various derivatives, one can build a predictive model of how different substitutions will impact binding affinity.
-
Limitations and Future Directions: It is imperative to acknowledge that docking scores are not absolute binding free energies and are best used for ranking and prioritization. The use of a rigid receptor is another simplification. The results from this guide should be considered hypotheses that require experimental validation (e.g., in vitro binding assays). Future computational work could involve employing molecular dynamics (MD) simulations to study the flexibility of the receptor and the stability of the predicted binding pose over time.
Conclusion
This guide has detailed a robust and scientifically grounded workflow for conducting in silico docking of 3-(4-piperidinyl)-1,2-benzisoxazole derivatives with dopamine D2-like receptors. By focusing on both the procedural steps and the underlying scientific rationale, researchers can generate reliable, interpretable data to guide medicinal chemistry efforts. This computational approach serves as a powerful, cost-effective tool to rapidly evaluate novel chemical entities, prioritize them for synthesis, and ultimately accelerate the discovery of safer and more effective treatments for psychotic disorders.
References
- Sun, B., Feng, D., Chu, M.L., et al. (2021). Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist.
- Patsnap Synapse. (2024). What is the mechanism of Paliperidone Palmitate?
- Chue, P., & Chue, J. (2011). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. Expert Review of Clinical Pharmacology. [Link]
- Wikipedia. (2023). Dopamine hypothesis of schizophrenia. Wikipedia. [Link]
- Dr.Oracle. (2025). What is the mechanism of action of Paliperidone (Invega)? Dr.Oracle. [Link]
- Verywell Mind. (2022). The Relationship Between Schizophrenia and Dopamine. Verywell Mind. [Link]
- PsychDB. (2024). Paliperidone (Invega). PsychDB. [Link]
- Klein, M. O., Battagello, D. S., et al. (2019). Dopamine receptor signaling pathways and associated diseases.
- Chien, E.Y.T., Liu, W., Han, G.W., et al. (2010). Structure of the human dopamine D3 receptor in complex with eticlopride.
- Patsnap Synapse. (2024). What is the mechanism of Paliperidone?
- Frontiers in Neuroanatomy. (2014). Dopamine Signaling in reward-related behaviors. Frontiers Media S.A.. [Link]
- Seeman, P. (2002). Schizophrenia - dopamine, more D2 receptors.
- Wikipedia. (2023). Dopamine receptor. Wikipedia. [Link]
- Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- Richelson, E., & Souder, T. (2000). Iloperidone binding to human and rat dopamine and 5-HT receptors. European Journal of Pharmacology. [Link]
- Howes, O. D., & Kapur, S. (2014). The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue. Journal of the Royal Society of Medicine. [Link]
- Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]
- Kodaka, F., Ito, H., Takano, H., et al. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand 11C-2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology. [Link]
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
- Wang, S., Che, T., Levit, A., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Pharmacology. [Link]
- Eagon, S. (n.d.). Vina Docking Tutorial.
- Dresel, S., Mager, T., Rossmüller, B., et al. (1998). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology. [Link]
- AlphaFold DB. (2022). Computed structure model of D(2) dopamine receptor.
- Medical News Today. (2021).
- Kodaka, F., Ito, H., Takano, H., et al. (2010). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand 11C-2-CH3O-N-n-propylnorapomorphine. National Institute of Radiological Sciences. [Link]
- AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
- Xu, P., Huang, S., Mao, C., et al. (2021). Dopamine Receptor D3R-Gi-PD128907 complex.
- Tarazi, F. I., & Baldessarini, R. J. (2006).
- Strupczewski, J. T., Allen, R. C., Gardner, B. A., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry. [Link]
- Kamal, A., Reddy, M. K., Sree, G. S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
- El Mouns, B. (2024). How to interprete and analyze molecular docking results?
- Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
- Sconfienza, C., Totté, P., Malfroid, J., et al. (2003). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Journal of Psychopharmacology. [Link]
- ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]
- Kilbile, J. T., Tamboli, Y., Ansari, S. A., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- SeeSAR. (2010). DOCKING TUTORIAL. BioSolveIT. [Link]
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
- ETFLIN. (2021). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
- ResearchGate. (2022). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange Inc. [Link]
- AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing. [Link]
- Tarazi, F. I., & Baldessarini, R. J. (2018). Long-term effects of iloperidone on cerebral dopamine receptor subtypes. Synapse. [Link]
- ResearchGate. (2022). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
Sources
- 1. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 2. psychdb.com [psychdb.com]
- 3. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 6. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 10. Schizophrenia and Dopamine: What's the Connection? [verywellmind.com]
- 11. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schizophrenia: More dopamine, more D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. Dopamine and schizophrenia: Connection and treatment [medicalnewstoday.com]
- 15. researchgate.net [researchgate.net]
- 17. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 18. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. youtube.com [youtube.com]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 26. scotchem.ac.uk [scotchem.ac.uk]
- 27. youtube.com [youtube.com]
- 28. eagonlab.github.io [eagonlab.github.io]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. etflin.com [etflin.com]
An In-Depth Technical Guide to the Pharmacological Profile of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride (Risperidone)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, known clinically as Risperidone. As a widely utilized second-generation (atypical) antipsychotic, Risperidone's therapeutic efficacy is rooted in a complex interplay of receptor interactions and metabolic pathways. This document delineates its core mechanism of action, detailed pharmacodynamic properties including receptor binding affinities, and its pharmacokinetic profile (ADME). Furthermore, it provides field-proven experimental methodologies for key assays, designed to be self-validating for robust scientific inquiry. The objective is to furnish drug development professionals and researchers with a foundational and practical understanding of Risperidone's pharmacology, thereby facilitating further investigation and innovation in neuropharmacology.
Introduction: Defining the Agent
This compound, or Risperidone, is a benzisoxazole derivative that represents a cornerstone in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Developed with the structural frameworks of benperidol and ketanserin as a basis, it was engineered to achieve a superior side-effect profile compared to first-generation (typical) antipsychotics.[3] Its clinical distinction lies in its characterization as an "atypical" antipsychotic, stemming from a potent antagonism of both serotonin type 2 (5-HT2A) and dopamine type 2 (D2) receptors.[4] The therapeutic activity of Risperidone is attributable to the combined effects of the parent drug and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), which possesses a similar pharmacological profile.[1][4][5]
Mechanism of Action & Pharmacodynamics
The therapeutic effects of Risperidone are not fully understood but are believed to be mediated through a combination of antagonist activities at central nervous system receptors.[6][7] The primary hypothesis centers on the synergistic blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), and the blockade of 5-HT2A receptors, which may contribute to its efficacy against "negative" symptoms and a lower propensity for extrapyramidal side effects (EPS).[1][8]
Receptor Binding Profile
Risperidone's pharmacodynamic character is defined by its unique receptor binding signature. It exhibits a high affinity for 5-HT2A receptors, which is approximately 10-20 times greater than its affinity for D2 receptors.[8] This high 5-HT2A/D2 binding ratio is a hallmark of atypical antipsychotics.[7] Beyond its primary targets, Risperidone also demonstrates significant antagonist activity at adrenergic (α1 and α2) and histaminergic (H1) receptors, which accounts for some of its side effects like orthostatic hypotension and sedation, respectively.[3][7] Notably, it has negligible affinity for cholinergic (muscarinic) receptors, sparing patients from common anticholinergic side effects.[1]
The following table summarizes the in vitro receptor binding affinities (Ki, nM) for Risperidone. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) | Associated Clinical Effect / Side Effect |
| Serotonin 5-HT2A | 0.16[9] | Antipsychotic efficacy (negative symptoms), reduced EPS risk |
| Dopamine D2 | 3.13 - 3.3[9][10] | Antipsychotic efficacy (positive symptoms), risk of EPS, hyperprolactinemia |
| Adrenergic α1 | 0.8[9] | Orthostatic hypotension, dizziness, sedation |
| Histamine H1 | 2.23[9] | Sedation, weight gain |
| Adrenergic α2 | 7.54[9] | Potential modulation of mood and cognition |
Downstream Signaling & Functional Antagonism
Risperidone's antagonism at D2 and 5-HT2A receptors modulates downstream signaling cascades critical for neuronal function. D2 receptor blockade in the striatum is the primary driver of both antipsychotic action and motor side effects (EPS).[3] Concurrently, 5-HT2A antagonism is thought to enhance dopamine release in certain brain regions, such as the prefrontal cortex, potentially counteracting the D2-blockade-induced dopamine deficit and mitigating EPS.
Mandatory Visualization: Core Mechanism of Action
The following diagram illustrates the primary antagonistic action of Risperidone at postsynaptic D2 and 5-HT2A receptors.
Caption: Risperidone's primary mechanism involves blocking dopamine (D2) and serotonin (5-HT2A) receptors.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical effect of Risperidone is a function of the combined plasma concentrations of the parent drug and its active metabolite, 9-hydroxyrisperidone.[1] This combination is referred to as the "active moiety" or "active fraction".[11]
-
Absorption: Risperidone is well-absorbed after oral administration, with an absolute bioavailability of 70%.[12] Peak plasma concentrations are typically reached within one hour.[13] The rate and extent of absorption are not affected by food.[12]
-
Distribution: The drug is rapidly distributed throughout the body, with a volume of distribution of 1-2 L/kg.[1][12] Plasma protein binding is approximately 90% for Risperidone and 77% for 9-hydroxyrisperidone, primarily to albumin and α1-acid glycoprotein.[1][12]
-
Metabolism: Risperidone undergoes extensive hepatic metabolism. The primary metabolic pathway is hydroxylation to 9-hydroxyrisperidone, a reaction catalyzed predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP3A4.[1][12][14] This process is subject to genetic polymorphism.[1]
-
Extensive Metabolizers (EMs): Rapidly convert Risperidone to 9-hydroxyrisperidone. The apparent half-life of Risperidone is about 3 hours, while the active moiety half-life is around 20 hours.[11][13]
-
Poor Metabolizers (PMs): Convert Risperidone much more slowly due to deficient CYP2D6 activity. In PMs, the apparent half-life of Risperidone is prolonged to about 20 hours.[11][13] However, the overall pharmacokinetics of the active moiety remain similar between EMs and PMs.[13]
-
-
Excretion: Risperidone and its metabolites are eliminated primarily via the urine, with a smaller fraction excreted in the feces.[1]
Mandatory Visualization: Metabolic Pathway of Risperidone
This diagram illustrates the critical role of the CYP2D6 enzyme in the metabolism of Risperidone.
Caption: Risperidone is metabolized in the liver by CYP2D6 to its active metabolite, 9-hydroxyrisperidone.
Experimental Protocols & Methodologies
To ensure scientific integrity, protocols must be self-validating. The following methodologies represent standard, robust approaches for characterizing the pharmacological profile of compounds like Risperidone.
Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., Risperidone) for a specific receptor (e.g., Dopamine D2). The principle relies on the test compound competing with a radiolabeled ligand of known affinity for the receptor.[15]
-
Objective: To calculate the inhibitory constant (Ki) of Risperidone for the human D2 receptor.
-
Materials:
-
Cell membranes expressing the human D2 receptor (commercially available or prepared from cell culture).
-
Radioligand: e.g., [³H]-Spiperone or [³H]-Raclopride (known high-affinity D2 antagonists).
-
Test Compound: Risperidone hydrochloride, serially diluted.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
-
-
Step-by-Step Methodology:
-
Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of Risperidone in assay buffer. Prepare solutions of radioligand and the non-specific binding control.
-
Assay Setup (in triplicate):
-
Total Binding Wells: Add assay buffer, receptor membranes, and radioligand.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, receptor membranes, radioligand, and a saturating concentration of the non-specific control (e.g., 10 µM Haloperidol). This determines the amount of radioligand that binds non-specifically to the membranes and filters.
-
Test Compound Wells: Add assay buffer, receptor membranes, radioligand, and increasing concentrations of Risperidone.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). Causality Note: Incubation time is critical; it must be long enough for the binding reaction to reach a steady state, which is determined in preliminary kinetic experiments.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand. Causality Note: Rapid filtration and cold washes are essential to prevent dissociation of the ligand-receptor complex during the wash step.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Risperidone concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Risperidone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor. Trustworthiness Note: The validity of the Cheng-Prusoff conversion depends on the assay conforming to the law of mass action, which is why reaching equilibrium is a critical protocol step.
-
-
Protocol: Pharmacokinetic Analysis via LC-MS/MS
This protocol outlines a method for the simultaneous quantification of Risperidone and 9-hydroxyrisperidone in plasma samples, essential for ADME studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity.[16][17][18]
-
Objective: To determine the plasma concentration-time profile of Risperidone and its active metabolite following administration.
-
Materials:
-
Plasma samples from study subjects.
-
Analytical standards of Risperidone and 9-hydroxyrisperidone.
-
Internal Standard (IS): A deuterated analog (e.g., Risperidone-d4) is ideal to account for variations in sample processing and instrument response.[19]
-
Protein precipitation agent (e.g., acetonitrile or methanol).
-
LC column (e.g., C18 reverse-phase column).[16]
-
Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate).[18]
-
A validated LC-MS/MS system.
-
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot a small volume of plasma (e.g., 50-200 µL) into a microcentrifuge tube.[16][17]
-
Add a fixed amount of the Internal Standard (IS) solution.
-
Add the protein precipitation agent (e.g., 3 volumes of acetonitrile), vortex thoroughly to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis. Causality Note: Protein precipitation is a crucial clean-up step. It removes large molecules that would otherwise interfere with the analysis and damage the LC column.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the prepared sample onto the LC system.[16]
-
The analytes and IS are separated on the C18 column using a specific mobile phase gradient.
-
The eluent from the LC column is directed into the mass spectrometer's ion source (typically Electrospray Ionization, ESI, in positive mode).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the IS (e.g., for Risperidone: m/z 411.3 → 191.1).[18] Trustworthiness Note: MRM provides high specificity and sensitivity by monitoring a unique fragmentation pattern for each molecule, ensuring that the signal detected is genuinely from the analyte of interest and not from interfering matrix components.
-
-
Data Processing & Quantification:
-
Generate a calibration curve by analyzing samples with known concentrations of Risperidone and 9-hydroxyrisperidone (calibration standards).
-
Plot the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Calculate the concentration of Risperidone and 9-hydroxyrisperidone in the unknown study samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Quality Control (QC) samples at low, medium, and high concentrations must be run alongside study samples to validate the accuracy and precision of the analytical run.
-
-
Conclusion & Future Directions
This compound (Risperidone) possesses a well-defined pharmacological profile characterized by potent, combined 5-HT2A and D2 receptor antagonism. Its clinical utility is directly linked to this dual action and its metabolic conversion to an equally active metabolite, 9-hydroxyrisperidone. The pharmacokinetic variability introduced by CYP2D6 genetic polymorphism is a critical consideration in clinical practice and drug development, highlighting the importance of personalized medicine approaches.
Future research should continue to explore the nuanced downstream effects of Risperidone's multi-receptor engagement to better understand the molecular basis of both its therapeutic efficacy and its adverse effect profile. Further development of compounds with refined receptor selectivity or novel metabolic pathways could lead to next-generation antipsychotics with improved safety and tolerability. The robust, self-validating experimental protocols detailed herein provide a reliable framework for undertaking such investigations.
References
- Wikipedia. Risperidone. [Link]
- PERSERIS® (risperidone) HCP. Mechanism of Action. [Link]
- Ghaffari, A., et al.
- J&J Medical Connect. RISPERDAL® (risperidone) - Pharmacokinetics. [Link]
- PubChem - NIH. Risperidone. [Link]
- Ereshefsky, L., & Lacombe, S. Pharmacological profile of risperidone. PubMed. [Link]
- Psychopharmacology Institute. Mechanism of Action of Risperidone. [Link]
- Leone, A., et al. Comparative Pharmacology of Risperidone and Paliperidone. PubMed. [Link]
- Pratt, V.M., et al. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. NCBI - NIH. [Link]
- Heykants, J., et al. The pharmacokinetics of risperidone in humans: a summary. PubMed. [Link]
- Psychopharmacology Institute. Pharmacokinetics of Risperidone: Clinical Summary. [Link]
- Chue, P., et al. The pharmacology and formulation of paliperidone extended release. Taylor & Francis Online. [Link]
- Aman, M.G., et al. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. PMC - NIH. [Link]
- Vinks, A.A., et al. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. PMC - NIH. [Link]
- Clinical Tree. Paliperidone. [Link]
- Leysen, J.E., et al. Biochemical profile of risperidone, a new antipsychotic. PubMed. [Link]
- YouTube. Pharmacology of Risperidone (Risperdal) ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]
- Zhang, G., et al. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. NIH. [Link]
- Remmerie, B., et al. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine.
- Vanwong, N., et al. CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People. Frontiers in Pharmacology. [Link]
- Spina, E., et al. A Pilot Study on Risperidone Metabolism: The Role of Cytochromes P450 2D6 and 3A.
- G. S. K. Chaitanya, et al. simultaneous quantification of risperidone and escitalopram in human plasma by lc-ms/ms: application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Leone, A., et al. Comparative Pharmacology of Risperidone and Paliperidone. PMC - PubMed Central. [Link]
- Olagunju, A., et al. Cytochrome P450 2D6 *17 and *29 Allele Activity for Risperidone Metabolism: Advancing Precision Medicine Health Equity. NIH. [Link]
- Charoenying, W., et al.
- Ereshefsky, L., & Lacombe, S. Pharmacological profile of risperidone. Semantic Scholar. [Link]
- Ito, H., et al. Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand 11C-2-CH3O-N-n-propylnorapomorphine. Oxford Academic. [Link]
- Stahl, S.M. Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
- McQuade, R.D., et al.
- Drugs.com. Risperidone: Uses, Dosage, Side Effects, & Warnings. [Link]
- McQuade, R.D., et al. In vitro receptor binding assays: General methods and considerations.
- JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
- Gifford Bioscience. About Ligand Binding Assays. [Link]
Sources
- 1. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Risperidone - Wikipedia [en.wikipedia.org]
- 4. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
- 11. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
- 15. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmascholars.com [pharmascholars.com]
A Comprehensive Technical Guide to 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride: A Cornerstone Intermediate in Neuroleptic Drug Development
For distribution to researchers, scientists, and drug development professionals.
Introduction
3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, a heterocyclic compound, is a pivotal intermediate in the synthesis of a range of neuroactive pharmaceuticals.[1] Its structural amalgamation of a benzisoxazole and a piperidine moiety provides a versatile scaffold for the development of antipsychotic and other central nervous system (CNS) active agents.[1] This technical guide offers an in-depth exploration of its chemical identity, synthesis, and its significant role in the landscape of medicinal chemistry, particularly in the development of therapies for psychiatric and neurological disorders.[1]
Chemical Identity and Properties
The accurate identification of a chemical entity is fundamental for research and development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84163-22-4 | [2] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [2][3] |
| Molecular Weight | 238.71 g/mol | [2] |
| Synonyms | 3-(Piperidin-4-yl)benzo[d]isoxazole Hydrochloride, 4-(1,2-Benzisoxazol-3-yl)piperidine Hydrochloride | [3] |
| Appearance | Off-white to yellow solid | [1] |
| Storage | Store at room temperature, keep dry and cool. | [2] |
The Strategic Importance in Drug Discovery
The benzisoxazole-piperidine motif is a well-established pharmacophore in neuroleptic drug design. This structural framework is a key feature in a number of atypical antipsychotic drugs. The primary utility of this compound lies in its role as a key building block for these more complex therapeutic agents.[1] Its stable hydrochloride salt form enhances solubility and simplifies handling in both laboratory and industrial settings, making it a valuable starting material.[1]
Derivatives synthesized from this intermediate often exhibit potent antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, a hallmark of atypical antipsychotics. The ability to readily modify the piperidine nitrogen allows for the introduction of various side chains, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.
Synthesis and Chemical Logic
While a specific, detailed synthesis protocol for the non-fluorinated this compound is not extensively documented in publicly available literature, a robust and widely applicable synthetic strategy can be inferred from the well-described synthesis of its fluorinated analogs, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[4] The general approach involves a base-catalyzed intramolecular cyclization of an appropriately substituted oxime.
General Synthetic Workflow: An Analogous Approach
The following diagram illustrates a probable synthetic pathway, drawing parallels from the synthesis of fluorinated analogs.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol (Analogous from Fluorinated Derivative Synthesis)
The following protocol is a representative example based on the synthesis of the 6-fluoro analog and should be adapted and optimized for the non-fluorinated target compound.[4]
Step 1: Oxime Formation and Cyclization (One-Pot Procedure)
-
Dissolve the starting ketone, (phenyl)-(4-piperidinyl)methanone hydrochloride, in a suitable alcohol solvent such as methanol.
-
Add hydroxylamine hydrochloride to the solution.
-
Slowly add a solution of a strong base, such as potassium hydroxide, to the reaction mixture. The base serves to both facilitate the oxime formation and catalyze the subsequent intramolecular cyclization.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Isolation and Purification of the Free Base
-
Neutralize the reaction mixture with an acid.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to yield the crude free base of 3-(4-piperidinyl)-1,2-benzisoxazole.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in a suitable solvent, such as acetone.[4]
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) while stirring.
-
Adjust the pH to acidic (typically pH 2-3) to induce precipitation of the hydrochloride salt.[4]
-
Collect the solid precipitate by filtration.
-
Wash the solid with a cold solvent and dry under vacuum to yield this compound.
Mechanism of Action: A Gateway to Neuroleptic Activity
While this compound is an intermediate and not a pharmacologically active agent in itself, its derivatives are designed to interact with key neurotransmitter receptors in the central nervous system. The primary targets for the antipsychotic drugs synthesized from this intermediate are the dopamine D₂ and serotonin 5-HT₂A receptors.
The following diagram illustrates the general mechanism of action for atypical antipsychotics derived from this benzisoxazole-piperidine scaffold.
Caption: General mechanism of action for antipsychotics derived from the benzisoxazole-piperidine scaffold.
The antagonistic activity at these receptors is believed to be responsible for the therapeutic effects of these drugs in treating the symptoms of psychosis. The modulation of these signaling pathways helps to rebalance the neurotransmitter systems implicated in conditions like schizophrenia.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry and drug development. Its versatile and synthetically accessible structure provides the foundation for the creation of a multitude of neuroleptic agents.[1] A thorough understanding of its properties and synthesis is crucial for researchers and scientists working towards the discovery of novel and improved treatments for psychiatric and neurological disorders. The continued exploration of derivatives based on this core scaffold holds significant promise for the future of CNS drug discovery.
References
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B. 2004.
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Google Patents.
- R-56109 hydrochloride | C12H14ClFN2O | CID 11334359. PubChem @ NIH.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. 2023.
Sources
The Versatile Scaffold: A Comprehensive Review of 3-(4-Piperidinyl)-1,2-benzisoxazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-(4-piperidinyl)-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its unique combination of a rigid benzisoxazole ring system and a flexible piperidine moiety allows for diverse substitutions, leading to compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and therapeutic potential of 3-(4-piperidinyl)-1,2-benzisoxazole and its derivatives, offering field-proven insights for researchers in drug discovery and development.
The Core Moiety: Synthesis and Chemical Properties
The synthesis of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold, particularly its 6-fluoro derivative, is a critical starting point for the development of numerous therapeutic agents. The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key intermediate in the synthesis of atypical antipsychotics such as risperidone and paliperidone[1].
A commonly employed and efficient synthetic route involves the cyclization of an oxime precursor. One established method starts from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride. This precursor is treated with a base, such as potassium hydroxide in methanol, and heated to reflux. The reaction proceeds through an in situ generated oxime formation followed by an internal cyclization to form the benzisoxazole ring system. Subsequent acidification with hydrochloric acid yields the desired 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride salt[2][3]. Another approach utilizes potassium tert-butoxide in a mixture of water and toluene to facilitate the cyclization[3].
The piperidine nitrogen of the core scaffold is a key site for derivatization. It can be readily modified through acylation, sulfonylation with acyl or sulfonyl chlorides, and N-alkylation with alkyl halides, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR)[1].
Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This protocol outlines a general procedure for the synthesis of the core scaffold, based on established methods[2][3].
Materials:
-
(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride
-
Potassium hydroxide (KOH) or Potassium tert-butoxide
-
Methanol or Toluene/Water
-
Hydrochloric acid (HCl)
-
Acetone
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (1 equivalent) in methanol.
-
Base Addition: Add potassium hydroxide (a molar excess, e.g., 2-3 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux for approximately 2.5 to 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If using methanol, it can be dried with anhydrous magnesium sulfate and filtered. The filtrate is then concentrated under reduced pressure.
-
Purification and Salt Formation: To the concentrated residue, add acetone and stir. Filter any insoluble material. Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3.
-
Isolation: A white solid of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride will precipitate. Collect the solid by filtration and dry it to obtain the final product.
Caption: Synthetic workflow for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Pharmacological Activities and Therapeutic Applications
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a versatile platform that has given rise to compounds with a diverse range of biological activities. The following sections detail the key therapeutic areas where this core has made a significant impact.
Antipsychotic Activity
Derivatives of 3-(4-piperidinyl)-1,2-benzisoxazole are most renowned for their application as atypical antipsychotic drugs for the treatment of schizophrenia and bipolar disorder[4]. The therapeutic mechanism of these compounds, including risperidone and iloperidone, is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors[4][5]. This dual receptor blockade is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics[4].
The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors is hypothesized to enhance dopamine release in the prefrontal cortex, which may help to ameliorate the negative and cognitive symptoms of the disorder[6]. The interplay between the dopamine and serotonin systems is complex, and the precise balance of D2 and 5-HT2A receptor antagonism is a critical factor in the pharmacological profile of these drugs[7][8][9].
Structure-activity relationship studies have revealed that a 6-fluoro substituent on the benzisoxazole ring often leads to maximal neuroleptic activity. The substituent on the piperidine nitrogen also plays a crucial role in modulating the potency and receptor binding profile.
Caption: Mechanism of action for antipsychotic derivatives.
Anticancer Activity
Recent research has highlighted the potential of 3-(4-piperidinyl)-1,2-benzisoxazole derivatives as promising anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
A promising strategy in cancer therapy is the dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor progression[10][11]. The simultaneous blockade of these pathways can lead to a synergistic antitumor effect by inhibiting both angiogenesis and tumor cell proliferation and invasion[5][12][13][14][15]. Novel piperidinyl-based benzoxazole derivatives have been designed and synthesized as potent dual VEGFR-2/c-Met inhibitors[10][11].
Several studies have demonstrated that 3-(4-piperidinyl)-1,2-benzisoxazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells[10][11]. For instance, certain derivatives have been shown to induce G2/M cell cycle arrest and trigger apoptosis, accompanied by the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of the anti-apoptotic protein Bcl-2[11].
The antiproliferative effects of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer)[7]. Structure-activity relationship studies have indicated that the nature of the substituent on the piperidine nitrogen is critical for the antiproliferative activity, with heterocyclic moieties often playing a dominant role[7].
Table 1: Anticancer Activity of Selected 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 11b | VEGFR-2, c-Met | MCF-7 (Breast) | 4.30 | [10] |
| 11b | VEGFR-2, c-Met | A549 (Lung) | 6.68 | [10] |
| 11b | VEGFR-2, c-Met | PC-3 (Prostate) | 7.06 | [10] |
| PTB | HDACs | MV4-11 (AML) | 2 | [16] |
Acetylcholinesterase Inhibition
Derivatives of 3-(4-piperidinyl)-1,2-benzisoxazole have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[16][17][18][19]. This inhibitory activity makes them promising candidates for the symptomatic treatment of Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.
The benzisoxazole heterocycle has been found to be a suitable bioisosteric replacement for the benzoyl group present in other classes of AChE inhibitors[16]. Molecular modeling studies have suggested that these inhibitors bind to key amino acid residues in the active site of AChE, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330[16]. The mechanism of AChE involves the hydrolysis of acetylcholine at its active site, and inhibitors prevent this process, thereby increasing the levels and duration of action of acetylcholine in the synaptic cleft[20].
Table 2: Acetylcholinesterase Inhibitory Activity of Selected Derivatives
| Compound ID | AChE IC50 (nM) | Selectivity (BuChE/AChE) | Reference |
| 1j | 0.8 | > 3000 | [16] |
| 1g | 3 | > 3000 | [16] |
| 2a | 0.33 | > 10,000 | [18] |
| 6d | 6.8 | - | [19] |
Antimicrobial and Anti-inflammatory Activities
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold has also been explored for its potential as an antimicrobial and anti-inflammatory agent[21][22][23][24].
Various derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria[21][23]. Furthermore, a series of 3-(4-(substituted-sulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some of these compounds exhibited significant antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL[8]. A naturally occurring 1,2-benzisoxazole has also shown antibiotic activity against multi-drug resistant Acinetobacter baumannii[25].
Several 3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been screened for their anti-inflammatory and antioxidant properties[21]. Anti-inflammatory activity has been assessed using methods such as the HRBC (human red blood cell) membrane stabilization assay, which is an in vitro model for evaluating the stabilization of lysosomal membranes[23]. Antioxidant potential has been evaluated through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging, superoxide radical scavenging, and hydroxyl radical scavenging[21].
Key Experimental Methodologies
The biological evaluation of 3-(4-piperidinyl)-1,2-benzisoxazole derivatives relies on a variety of well-established in vitro and in vivo assays. This section provides an overview of some of the key experimental protocols.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7].
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Receptor Binding Affinity: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is a crucial assay for characterizing the mechanism of action of antipsychotic drugs that target dopamine and serotonin receptors.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the IC50 of the test compound is determined.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., D2 or 5-HT2A).
-
Assay Setup: In a 96-well plate, set up reactions containing the cell membranes, a fixed concentration of the radioligand (e.g., [3H]spiroperidol for D2 receptors), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition: In Vitro Kinase Assay
In vitro kinase assays are essential for evaluating the inhibitory activity of compounds against specific kinases, such as VEGFR-2 and c-Met.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The activity of the kinase is determined by quantifying either the amount of phosphorylated substrate or the amount of ADP produced. The inhibitory effect of a compound is assessed by its ability to reduce the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:
-
Phospho-specific antibodies: Detect the phosphorylated substrate using an antibody that specifically recognizes the phosphorylated form.
-
ADP detection: Measure the amount of ADP produced using a coupled enzyme reaction that generates a detectable signal (e.g., luminescence or fluorescence).
-
-
Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
Conclusion and Future Perspectives
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. From established applications in the treatment of psychosis to emerging roles in oncology, neurodegenerative diseases, and infectious diseases, this versatile core continues to inspire the development of novel and improved therapies.
Future research in this area will likely focus on several key aspects:
-
Rational Drug Design: The use of computational modeling and structure-based drug design to create more potent and selective inhibitors for specific targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of 3-(4-piperidinyl)-1,2-benzisoxazole derivatives in other disease areas where the identified mechanisms of action may be relevant.
-
Development of Multi-target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer advantages in treating complex diseases like cancer and neurodegenerative disorders.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better drug candidates.
References
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (URL not available)
- Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. (URL not available)
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-42. (URL: [Link])
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. (URL: [Link])
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-9. (URL: [Link])
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Ossila. (URL not available)
- Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.
- Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. Journal of Medicinal Chemistry, 38(7), 1119-31. (URL: [Link])
- Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar. (URL: [Link])
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- Gundu, C., et al. (2014). Design, synthesis and antimycobacterial activity of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives. European Journal of Medicinal Chemistry, 86, 621-33. (URL: [Link])
- Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-34. (URL: [Link])
- Synthesis, characterization and evaluation of antioxidant and anticancer activities of novel benzisoxazole-substituted-allyl derivatives. Semantic Scholar. (URL not available)
- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. (URL: [Link])
- The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. National Institutes of Health. (URL: [Link])
- Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube. (URL: [Link])
- Blasi, G., et al. (2015). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 40(2), 483-91. (URL: [Link])
- Celada, P., et al. (2019). Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. Neuropharmacology, 158, 107743. (URL: [Link])
- The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. OUCI. (URL not available)
- New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents.
- Lowe, J. A., 3rd, et al. (1995). 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. Journal of Medicinal Chemistry, 38(15), 2802-8. (URL: [Link])
- Kinase assays. BMG LABTECH. (URL: [Link])
- Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activ
- Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. (URL: [Link])
- Wu, Y., et al. (2012). Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment. Cancer Research, 72(2), 496-505. (URL: [Link])
- Macor, J. E., et al. (1996). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(18), 3627-34. (URL: [Link])
- SYNTHESIS AND EVALUATION OF ANTI-INFLAMMATORY AND ANTIBACTERIAL ACTIVITIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES.
- Pohanka, M. (2012). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. International Journal of Molecular Sciences, 13(8), 9974-90. (URL: [Link])
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-9. (URL not available)
- Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. PubMed. (URL: [Link])
- Synthesis and Antimicrobial Activity of 3-Propene 1,2-Benzisoxazole Derivatives. Semantic Scholar. (URL not available)
Sources
- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. youtube.com [youtube.com]
- 7. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepa… [ouci.dntb.gov.ua]
- 14. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Synthesis and Antimicrobial Activity of 3-Propene 1,2-Benzisoxazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 25. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis and uses
An In-Depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (FPBI), a pivotal intermediate in modern pharmaceutical synthesis. With a primary focus on its role in the manufacturing of atypical antipsychotics such as Risperidone, this document delves into the nuanced chemistry of its synthesis, including mechanistic rationales and detailed experimental protocols. Beyond its established applications, this guide explores the compound's emerging potential as a versatile molecular scaffold in broader drug discovery efforts, including antimicrobial and anticancer research. Authored for researchers, chemists, and drug development professionals, this paper synthesizes field-proven insights with authoritative references to serve as a practical and informative resource.
Introduction to a Keystone Intermediate
In the landscape of pharmaceutical chemistry, the efficiency and elegance of a synthetic route often depend on the strategic use of key intermediates. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3) is a prime example of such a compound, representing a critical building block for a class of highly successful neuroleptic drugs. Its structure, which combines a fluorinated benzisoxazole core with a reactive piperidine moiety, is a testament to rational drug design.[1]
The Benzisoxazole Scaffold in Medicinal Chemistry
The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and specific electronic properties allow it to interact with a variety of biological targets. The incorporation of a fluorine atom, as seen in FPBI, enhances metabolic stability and binding affinity through favorable electronic interactions, a common strategy in modern drug development. This strategic fluorination is a key contributor to the pharmacological profile of the final active pharmaceutical ingredients (APIs).
Physicochemical Properties
A thorough understanding of the compound's physical and chemical characteristics is essential for its effective handling, storage, and application in synthesis. FPBI typically presents as a white to off-white crystalline powder.
| Property | Value | Source(s) |
| CAS Number | 84163-13-3 | [2][3] |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [4][5] |
| Molecular Weight | 256.70 g/mol | [4][5] |
| Appearance | White crystalline powder | |
| Boiling Point | 387.3°C at 760 mmHg | |
| Flash Point | 188°C | |
| Synonyms | Risperidone EP Impurity M, Paliperidone USP Related Compound B | [4][6][7] |
Significance in Antipsychotic Drug Synthesis
The primary and most significant application of FPBI is its role as the penultimate intermediate in the synthesis of the atypical antipsychotic Risperidone.[8] It is also a key precursor for other important drugs in the same class, including Paliperidone and Iloperidone.[1] The piperidine nitrogen of FPBI serves as a nucleophilic handle for the crucial final step of N-alkylation, which attaches the complex side chain required for pharmacological activity.[8][9]
Synthetic Pathways and Mechanistic Insights
The synthesis of FPBI is a well-established process, refined over the years to maximize yield, purity, and efficiency while minimizing environmental impact. The most prevalent methods rely on an intramolecular cyclization of a strategic oxime precursor.
The Predominant Synthetic Strategy: Intramolecular Cyclization
The core of FPBI synthesis involves the formation of the benzisoxazole ring via a base-promoted intramolecular nucleophilic aromatic substitution (SNAr).[10] The reaction typically starts from a ketone, such as 4-(2,4-difluorobenzoyl)-piperidine, which is first converted to its corresponding oxime.[11]
Mechanistic Rationale: The Role of the Ortho-Fluoro Group
The choice of a 2,4-difluorobenzoyl precursor is a deliberate and critical aspect of the synthesis. The fluorine atom at the 2-position (ortho to the carbonyl group) serves two purposes:
-
Activation: As a highly electronegative atom, it strongly activates the aromatic ring towards nucleophilic attack.
-
Leaving Group: It functions as an excellent leaving group during the cyclization step.
The oxime's hydroxyl group, upon deprotonation by a base, becomes a potent nucleophile (an alkoxide). This nucleophile attacks the carbon atom bearing the ortho-fluorine, displacing it to form the five-membered isoxazole ring fused to the benzene ring.
Detailed Experimental Protocol: A "One-Pot" Synthesis Approach
To enhance process efficiency and reduce waste, a "one-pot" method has been developed where the initial oximation and subsequent cyclization occur in the same reaction vessel without isolation of the oxime intermediate.[11] This approach simplifies the workflow and often improves the overall yield.[11]
Starting Materials: 4-(2,4-difluorobenzoyl)-piperidine hydrochloride, Hydroxylamine hydrochloride, Potassium hydroxide, Methanol, Concentrated Hydrochloric Acid.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent, such as methanol.[11]
-
Oximation: Add hydroxylamine hydrochloride to the solution. Subsequently, add an inorganic base like potassium hydroxide. The base serves to neutralize the hydrochloride salt and catalyze the oximation reaction.[11]
-
Cyclization: The reaction mixture is heated, typically between 40-65°C, for a period of 5 to 72 hours.[11] During this time, the initially formed oxime undergoes base-mediated intramolecular cyclization to form the 6-fluoro-1,2-benzisoxazole ring system.
-
Isolation of Hydrochloride Salt: After the reaction is complete, the mixture is cooled. Concentrated hydrochloric acid is then added dropwise to adjust the pH to approximately 2-3.[2][4]
-
Precipitation and Filtration: The acidic conditions protonate the piperidine nitrogen, causing the desired product, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, to precipitate as a white solid.[2][4]
-
Purification: The solid is collected by filtration, washed (e.g., with acetone or cold methanol) to remove residual impurities, and dried under vacuum to yield the final, high-purity product.[2][4]
Visualization of the Synthetic Pathway
The following diagram illustrates the efficient one-pot synthesis of FPBI.
Caption: One-Pot Synthesis of FPBI Hydrochloride.
Core Application in Pharmaceutical Manufacturing
The value of FPBI is most evident in its direct application in the final stages of manufacturing blockbuster antipsychotic drugs.
The Synthesis of Risperidone: An N-Alkylation Reaction
Risperidone is synthesized via a nucleophilic substitution reaction where the secondary amine of the piperidine ring in FPBI attacks an electrophilic side chain.[8] The most common method involves the N-alkylation of FPBI with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base.[8]
Detailed Experimental Protocol: Synthesis of Risperidone from FPBI
Starting Materials: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (FPBI), 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, Sodium Carbonate (or other suitable base), Acetonitrile (or other suitable solvent).
Step-by-Step Protocol:
-
Reaction Setup: Suspend FPBI and the chloroethyl side chain in a solvent such as acetonitrile.[8]
-
Base Addition: Add a base, typically sodium carbonate, to neutralize the hydrochloride of FPBI and to act as an acid scavenger for the HCl generated during the reaction.
-
Alkylation: Heat the reaction mixture to reflux. The nucleophilic piperidine nitrogen of the FPBI free base attacks the carbon bearing the chlorine atom on the side chain, displacing the chloride ion.
-
Work-up and Isolation: Upon reaction completion (monitored by TLC or HPLC), the mixture is cooled. The inorganic salts are removed by filtration.
-
Crystallization: The filtrate is concentrated, and the crude Risperidone is purified by recrystallization from a suitable solvent system to yield the final API.
Workflow Diagram: From FPBI to Risperidone
Caption: N-Alkylation of FPBI to synthesize Risperidone.
Expanding Horizons: Beyond Antipsychotics
While its reputation is cemented by its role in producing antipsychotics, the FPBI scaffold is a versatile platform for broader medicinal chemistry exploration.[1][12]
A Versatile Scaffold for Drug Discovery
The reactivity of the piperidine nitrogen allows for the straightforward synthesis of diverse libraries of compounds through acylation, sulfonylation, and further alkylation.[13] This has enabled researchers to investigate the structure-activity relationships (SAR) of novel benzisoxazole derivatives for various therapeutic targets.[14]
Investigational Applications
Research has highlighted the potential of FPBI derivatives in several other therapeutic areas.[1]
| Therapeutic Area | Research Focus | Key Findings | Source(s) |
| Antimicrobial | Synthesis of novel phosphoramidate and amide derivatives. | Certain derivatives showed potent inhibitory activity against pathogenic bacterial and fungal strains. | [1][13] |
| Anticancer | Synthesis of derivatives with various aromatic/heterocyclic substitutions. | Specific heterocyclic substitutions on the piperidine nitrogen led to potent antiproliferative activity against several human carcinoma cell lines (HeLa, HT-29, MCF-7). | [14] |
| Neuroscience | Development of acetylcholinesterase (AChE) inhibitors. | Benzisoxazole derivatives have been identified as potential inhibitors of AChE, relevant for treating Alzheimer's disease. | |
| Antidepressant | General molecular scaffolding. | The core structure is being explored for the development of novel antidepressant medications. | [1][12] |
Structure-Activity Relationship (SAR) Insights
Studies have consistently shown that the nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity.[14] For antiproliferative effects, the introduction of a heterocyclic ring system at this position was found to be a dominant factor for potency.[14] This highlights the immense potential for fine-tuning the pharmacological profile of the FPBI scaffold through targeted chemical modifications.
Quality Control and Analytical Characterization
For its use as a pharmaceutical intermediate, FPBI must adhere to stringent quality standards.
-
Purity: Purity is typically specified at ≥99.0%, with strict limits on individual and total impurities.
-
Impurity Profiling: It is officially listed as Risperidone Impurity M in the European Pharmacopoeia and Paliperidone Related Compound B by the USP, making its characterization and control critical.[6][7]
-
Analytical Techniques: Standard methods for quality control include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
Conclusion
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is more than just a chemical intermediate; it is a cornerstone of modern neuropharmacology and a testament to the power of rational chemical design. Its efficient and robust synthesis makes it an economically vital component in the production of essential antipsychotic medications. Furthermore, its demonstrated versatility as a molecular scaffold ensures that its utility will continue to expand, opening new avenues for drug discovery in oncology, infectious diseases, and beyond. For any organization involved in advanced pharmaceutical development, a deep understanding of this keystone molecule is not just beneficial, but essential.
References
- Vertex AI Search. (n.d.). Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate.
- Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- PubMed. (n.d.). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies.
- PubMed. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigative New Drugs, 27(6), 534-42.
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
- The Pharma Innovation Journal. (n.d.). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors.
- The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. 5(7), 141-145.
- National Center for Biotechnology Information. (n.d.). R-56109 hydrochloride. PubChem Compound Database.
- Pharmaffiliates. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Sources
- 1. ossila.com [ossila.com]
- 2. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. jocpr.com [jocpr.com]
- 10. soc.chim.it [soc.chim.it]
- 11. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3), a critical intermediate in the development of prominent atypical antipsychotic drugs. While the topic requests the synthesis of the non-fluorinated analogue, the 6-fluoro derivative is of significantly greater interest and utility within the pharmaceutical industry, serving as the foundational scaffold for blockbuster drugs such as Risperidone and Paliperidone.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a procedure, but a deep dive into the chemical rationale, critical process parameters, and safety considerations. The protocol detailed herein is a robust "one-pot" method, valued for its efficiency and high yield.[4]
Introduction & Significance
The benzisoxazole moiety fused with a piperidine ring represents a privileged scaffold in modern medicinal chemistry. Its true therapeutic potential was unlocked with the introduction of a fluorine atom at the 6-position of the benzisoxazole core. This strategic fluorination enhances the metabolic stability and modulates the electronic properties of the molecule, contributing significantly to the pharmacological profile of the resulting active pharmaceutical ingredients (APIs).
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is the cornerstone intermediate for the synthesis of:
-
Risperidone: A potent serotonin-dopamine antagonist used in the treatment of schizophrenia and bipolar disorder.[5]
-
Paliperidone: The active metabolite of risperidone, also used as a primary treatment for schizophrenia.[1]
-
Iloperidone: Another atypical antipsychotic leveraging this core structure.[1][6]
Beyond these established applications, the reactive piperidinyl nitrogen of this intermediate serves as a versatile handle for chemical modification, allowing its use as a molecular scaffold for developing novel compounds with potential antiproliferative, antidepressant, and antimicrobial properties.[1][7] This application note presents a validated, efficient, and scalable one-pot synthesis from commercially available starting materials.
Synthesis Pathway Overview
The described synthesis proceeds via a two-step sequence conducted in a single reaction vessel. The pathway begins with the reaction of 4-(2,4-difluorobenzoyl)piperidine hydrochloride with hydroxylamine hydrochloride to form an oxime intermediate. This is immediately followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr), where the oxime's oxygen atom displaces the fluorine atom at the 2-position of the benzene ring to form the benzisoxazole heterocycle. The reaction concludes with acidification to precipitate the desired product as a hydrochloride salt.[4][8]
Caption: Overall reaction scheme for the one-pot synthesis.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Ratio | Notes |
| 4-(2,4-Difluorobenzoyl)piperidine HCl | 106266-04-0 | 261.70 | 1.0 | Starting Material |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | Solvent |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 | 1.5 | Oximation Reagent |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 4.0 | Base for Oximation & Cyclization |
| Deionized Water | 7732-18-5 | 18.02 | - | For KOH solution and washing |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | For pH adjustment/salt formation |
Equipment
-
Three-neck round-bottom flask with sufficient capacity
-
Reflux condenser
-
Mechanical or magnetic stirrer with stir bar
-
Heating mantle with temperature controller and probe
-
Dropping funnel
-
Buchner funnel with vacuum flask and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH meter or pH indicator strips
-
Vacuum oven for drying
Safety Precautions
This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel.[9][10]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[9]
-
Chemical Hazards:
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[11]
-
Product: The final product is classified as a skin and eye irritant.[10] Avoid inhalation of dust.
-
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[9] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10][12]
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from a high-yield procedure described in the literature.[4]
Step 1: Reaction Setup
-
Equip a suitable three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
To the flask, add 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq, e.g., 26.17 g).
-
Add Methanol (approx. 4 mL per gram of starting material, e.g., 105 mL).
-
Begin stirring the suspension at room temperature.
-
Add hydroxylamine hydrochloride (1.5 eq, e.g., 10.43 g) to the suspension.
Step 2: Oximation and Cyclization
-
Prepare a 50% (w/w) solution of potassium hydroxide (KOH) in deionized water (e.g., dissolve 22.44 g of KOH in 22.44 g of water). Caution: This is a highly exothermic process. Prepare the solution in an ice bath and add KOH pellets slowly to the water.
-
Using a dropping funnel, add the prepared KOH solution dropwise to the reaction mixture over 30-45 minutes. A slight exotherm will be observed.
-
After the addition is complete, heat the reaction mixture to 40-45 °C .
-
Maintain the reaction at this temperature with continuous stirring for 12-18 hours .
-
Scientific Rationale: The initial addition of KOH neutralizes the hydrochloride salts and provides the basic medium required for the nucleophilic attack of hydroxylamine on the ketone, forming the oxime. The sustained heating then facilitates the key intramolecular SNAr cyclization, where the deprotonated oxime attacks the carbon bearing a fluorine atom, displacing it to form the stable benzisoxazole ring system. The 40-45 °C temperature provides sufficient energy for the reaction while minimizing side-product formation.[4]
-
Step 3: Product Isolation and Salt Formation
-
After the reaction period, cool the mixture to below 30 °C using a water bath.
-
Slowly and carefully, add concentrated hydrochloric acid dropwise to the stirred solution. Monitor the pH continuously.
-
Continue adding HCl until the pH of the solution is < 1 .
-
Causality: The highly acidic pH ensures the complete protonation of the product's piperidine nitrogen, forming the hydrochloride salt. This salt has significantly lower solubility in the methanolic medium compared to its free base form, causing it to precipitate out of the solution as a solid.
-
-
Once the target pH is reached, cool the mixture to 0-5 °C using an ice bath.
-
Maintain this temperature with stirring for at least 2 hours to ensure complete precipitation.
Step 4: Purification and Drying
-
Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold, purified water (e.g., 2 x 50 mL) to remove inorganic salts and other water-soluble impurities.
-
Dry the purified solid in a vacuum oven at 80-90 °C until a constant weight is achieved.
-
The final product is obtained as a white to off-white crystalline solid. A typical reported yield is 90-91% with a purity of >99.5% by HPLC.[4]
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis.
Conclusion
This application note details a highly efficient, one-pot synthesis for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a pivotal intermediate in pharmaceutical manufacturing. By explaining the scientific rationale behind each step and adhering to strict safety protocols, this guide serves as a reliable resource for researchers and developers working to produce this valuable chemical building block. The methodology is robust, scalable, and produces a high-purity product suitable for subsequent conversion into APIs like Risperidone.
References
- Reddy, K. V., & Kumar, S. (2011). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 50(2), 249-254. (Source for general benzisoxazole synthesis)
- APICULE. (n.d.). 3-(4-Piperidyl)-6-fluoro-1,2-benzisoxazole (CAS No: 84163-77-9).
- Pharmaffiliates. (n.d.). Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate.
- PubChem. (n.d.). R-56109 hydrochloride.
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542.
- Google Patents. (2006). CN1720228A - Process for making risperidone and intermediates therefor.
- Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
- Google Patents. (2020). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.
Sources
- 1. ossila.com [ossila.com]
- 2. apicule.com [apicule.com]
- 3. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 84163-77-9 [chemicalbook.com]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Evaluating the Antiproliferative Activity of 3-(4-Piperidinyl)-1,2-benzisoxazole using MTT Assays
Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold
The 1,2-benzisoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and notably, anticancer effects.[1][2] The core structure, 3-(4-Piperidinyl)-1,2-benzisoxazole, serves as a crucial synthetic intermediate for atypical antipsychotic drugs such as Risperidone and Paliperidone.[3][4]
While much of the research has focused on its applications in neuroscience, emerging evidence highlights the antiproliferative potential of this chemical family.[5][6] Specifically, novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and shown to exhibit potent antiproliferative activity against a range of human carcinoma cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer).[7][8] This demonstrated efficacy of its derivatives provides a strong rationale for the systematic evaluation of the parent compound, 3-(4-Piperidinyl)-1,2-benzisoxazole, as a potential antiproliferative agent.
These application notes provide a detailed protocol for assessing the cytotoxic and antiproliferative effects of 3-(4-Piperidinyl)-1,2-benzisoxazole using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable method for measuring cell viability.[9][10]
Principle of the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The fundamental principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[9][11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[11]
The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a suitable solvent, such as Dimethyl sulfoxide (DMSO).[11] The absorbance of the solubilized formazan solution is then measured using a spectrophotometer (microplate reader). The intensity of the purple color is directly proportional to the number of viable cells in the well.[11] By comparing the absorbance of treated cells to untreated control cells, the effect of a compound on cell viability can be quantified.
Experimental Design and Considerations
A robust experimental design is critical for obtaining reliable and reproducible data. The following considerations should be addressed before initiating the assay.
Compound Handling and Preparation
3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride is generally an off-white to yellow solid.[3] Its hydrochloride form enhances solubility.[3]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate sterile solvent. DMSO is a common choice for dissolving organic compounds for cell-based assays.[11] Ensure complete dissolution; sonication may be used if necessary. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells (including vehicle controls) and is at a level non-toxic to the cells (typically ≤ 0.5%).
Cell Line Selection and Culture
The choice of cell line(s) should be guided by the research objectives. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is often used to assess the spectrum of activity.[7]
-
Cell Seeding Density: The optimal cell seeding density must be determined empirically for each cell line. The goal is to ensure that the cells are in a logarithmic growth phase during the treatment period and that the untreated control wells do not become over-confluent by the end of the assay. A preliminary experiment plotting absorbance versus a range of cell numbers is recommended to find the linear range of the assay for the specific cell line.
-
Controls: Proper controls are essential for data interpretation:
-
Untreated Control: Cells cultured in medium only. Represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is critical to ensure that the solvent itself does not affect cell viability.[11]
-
Blank/Background Control: Wells containing culture medium and MTT solution but no cells. The absorbance of these wells is subtracted from all other readings to account for background absorbance.[11]
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) can be included to validate the assay system.
-
Detailed Protocol: MTT Assay for Antiproliferative Activity
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of 3-(4-Piperidinyl)-1,2-benzisoxazole.
Materials and Reagents
-
3-(4-Piperidinyl)-1,2-benzisoxazole
-
Cancer cell line(s) of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[11]
-
Solubilization solution (e.g., anhydrous DMSO or 10% SDS in 0.01 M HCl)[11]
-
Sterile, 96-well flat-bottom microplates
-
Multichannel pipette and sterile pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm, with an optional reference wavelength of 630 nm)[12]
Step-by-Step Methodology
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using trypsinization.
-
Perform a cell count (e.g., using a hemocytometer and trypan blue exclusion) to determine cell viability and concentration.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid seeding cells in the outermost wells to minimize "edge effects," or fill them with sterile PBS.
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.[11]
Day 2: Compound Treatment
-
After 24 hours, visually inspect the cells under a microscope to confirm attachment and healthy morphology.
-
Prepare serial dilutions of 3-(4-Piperidinyl)-1,2-benzisoxazole in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate compound dilutions (or control media) to each well. Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable that may need optimization.
Day 4: MTT Addition and Incubation
-
Following the treatment period, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12]
-
Incubate the plate for 2 to 4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan, which will be visible as dark precipitates inside the cells.
Day 4: Solubilization and Absorbance Reading
-
After the MTT incubation, carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.[12]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (media, MTT, and DMSO only) from the absorbance of all other wells.[11]
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of the compound.
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[11]
-
-
Dose-Response Curve and IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.[11]
Example Data Presentation
The antiproliferative activity of 3-(4-Piperidinyl)-1,2-benzisoxazole against various cancer cell lines can be summarized in a table.
| Cell Line | Tissue Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | [Example Value] |
| A549 | Lung Carcinoma | [Example Value] |
| HeLa | Cervical Carcinoma | [Example Value] |
| HT-29 | Colorectal Adenocarcinoma | [Example Value] |
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex protocols and hypothetical mechanisms of action.
Caption: Experimental workflow for the MTT antiproliferative assay.
Caption: Putative signaling pathway affected by an antiproliferative agent.
Trustworthiness and Validation
To ensure the integrity of the results, this protocol incorporates several self-validating systems:
-
Linearity Check: Pre-determining the linear relationship between cell number and absorbance for each cell line validates that the assay is measuring within its dynamic range.
-
Reproducibility: Performing each treatment in triplicate or quadruplicate allows for the calculation of standard deviation and ensures the reproducibility of the results within an experiment.
-
Vehicle Control: The inclusion of a vehicle control is non-negotiable. It validates that any observed cytotoxicity is due to the compound itself and not the solvent.
-
Positive Control: Using a compound with a known IC50 helps to confirm that the assay is performing as expected and that the cells are responding appropriately to cytotoxic stimuli.
By adhering to this detailed protocol and its underlying principles, researchers can confidently and accurately assess the antiproliferative potential of 3-(4-Piperidinyl)-1,2-benzisoxazole, contributing valuable data to the field of cancer drug discovery.
References
- Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays).
- MolecularCloud. (2025). Cell Viability Assays: An Overview.
- Chen, C. Y., et al. (2021). Paliperidone Inhibits Glioblastoma Growth in Mouse Brain Tumor Model and Reduces PD-L1 Expression. National Institutes of Health.
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay.
- Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- AAT Bioquest. (2023). What is the principle of cell viability assays?.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (n.d.). MTT assay protocol.
- Leap Chem. (n.d.). This compound丨CAS 84163-22-4.
- ResearchGate. (2025). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study.
- baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- Wang, Y. W., et al. (2018). Paliperidone, a relatively novel atypical antipsychotic drug, is a substrate for breast cancer resistance protein. PubMed.
- Taylor & Francis Online. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- Li, H., et al. (2019). Effect of risperidone on proliferation and apoptosis of MC3T3-E1 cells. National Institutes of Health.
- Wisner Baum. (2025). Invega Breast Cancer Lawsuit Update September 2025.
- PubMed. (n.d.). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo.
- National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
- ResearchGate. (n.d.). Risperidone increases early lesion burden and lowers the level of....
- National Center for Biotechnology Information. (n.d.). Paliperidone, a relatively novel atypical antipsychotic drug, is a substrate for breast cancer resistance protein.
- Bentham Science. (n.d.). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo.
- PubMed. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation.
- Janssen Scientific Affairs. (n.d.). Antipsychotic Use and Risk of Breast Cancer in Women with Schizophrenia.
- MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. leapchem.com [leapchem.com]
- 4. ossila.com [ossila.com]
- 5. wisnerbaum.com [wisnerbaum.com]
- 6. Antipsychotic Use and Risk of Breast Cancer in Women with Schizophrenia [jnjmedicalconnect.com]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 10. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
Applications of 3-(4-Piperidinyl)-1,2-benzisoxazole in Neuroscience Research: A Technical Guide
This guide provides an in-depth exploration of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold, a cornerstone in modern neuroscience drug discovery. We will dissect its fundamental mechanism of action and detail its application in the study and development of therapeutics for major neurological disorders, with a primary focus on schizophrenia and a burgeoning interest in Alzheimer's disease. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in central nervous system (CNS) drug development.
The 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold: A Privileged Structure in CNS Drug Discovery
The 3-(4-piperidinyl)-1,2-benzisoxazole moiety is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its unique three-dimensional structure, combining a rigid benzisoxazole ring system with a flexible piperidine group, allows for precise modification and optimization of its pharmacological properties.[2] This versatility has made it a foundational component in the synthesis of numerous CNS-active compounds.[1][3]
The core structure's significance is exemplified by its presence in several atypical antipsychotic drugs, including risperidone, paliperidone (the active metabolite of risperidone), and iloperidone.[4][5] These drugs have become mainstays in the treatment of schizophrenia and other psychotic disorders. The piperidine nitrogen serves as a critical attachment point for various side chains, which profoundly influence the compound's receptor binding profile, potency, and pharmacokinetic properties.[6][7]
Synthesis of the Core Scaffold: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
A common and efficient route to the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, often starts from 4-(2,4-difluorobenzoyl)piperidine hydrochloride. The synthesis can be streamlined into a "one-pot" method where the initial compound reacts with hydroxylamine hydrochloride in the presence of an inorganic base like potassium hydroxide.[8] This process facilitates both the formation of the oxime and its subsequent intramolecular cyclization to yield the desired benzisoxazole ring system.[8][9] This key intermediate is then typically alkylated at the piperidine nitrogen to generate the final drug molecules.[10][11]
Core Mechanism of Action: D₂/5-HT₂ₐ Receptor Antagonism
The primary mechanism underlying the therapeutic efficacy of most 3-(4-piperidinyl)-1,2-benzisoxazole-based antipsychotics is their potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[12] This dual-receptor blockade is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to older, typical antipsychotics.[13]
-
Dopamine D₂ Receptor Antagonism : Excessive dopaminergic activity in the mesolimbic pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[14] By blocking D₂ receptors in this region, these compounds reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[14]
-
Serotonin 5-HT₂ₐ Receptor Antagonism : Blockade of 5-HT₂ₐ receptors is thought to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may help to ameliorate the negative and cognitive symptoms of schizophrenia.[14] This serotonergic activity also mitigates the motor side effects associated with potent D₂ receptor blockade.
The interplay between these two receptor systems is crucial for the overall therapeutic profile of these drugs.
Application in Schizophrenia Research
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is integral to the preclinical and clinical investigation of schizophrenia. Derivatives are widely used as reference compounds in screening new chemical entities and for dissecting the neurobiological underpinnings of the disorder.
In Vitro Characterization: Receptor Binding Assays
The initial characterization of novel compounds invariably involves determining their binding affinity for a panel of CNS receptors. Radioligand binding assays are the gold standard for this purpose.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor using [³H]-Spiperone, a high-affinity antagonist radioligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing human D₂ receptors, or rat striatal tissue homogenates.[10][15]
-
Radioligand: [³H]-Spiperone (Specific Activity: 15-30 Ci/mmol).[16]
-
Non-specific Binding Control: (+)-Butaclamol (2 µM) or unlabeled spiperone (1 µM).[10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., Bradford assay).[15]
-
Assay Setup: In a 96-well plate, add the following to triplicate wells for each condition:
-
Total Binding: 50 µL assay buffer, 150 µL membrane suspension (e.g., 20-100 µg protein), 50 µL [³H]-Spiperone (final concentration ~0.2-0.5 nM).[17]
-
Non-specific Binding: 50 µL (+)-Butaclamol, 150 µL membrane suspension, 50 µL [³H]-Spiperone.
-
Competition: 50 µL of test compound (at various concentrations), 150 µL membrane suspension, 50 µL [³H]-Spiperone.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25-30°C to reach equilibrium.[12][15]
-
Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.[17]
-
This protocol is analogous to the D₂ assay, with the following key modifications:
-
Receptor Source: Membranes from cells expressing human 5-HT₂ₐ receptors or rat cortical tissue.[18]
-
Radioligand: [³H]-Ketanserin (final concentration ~0.5-1.0 nM).[7][19]
-
Non-specific Binding Control: Unlabeled ketanserin (1 µM) or another potent 5-HT₂ₐ antagonist.
Receptor Binding Affinity Profiles
The following table summarizes the binding affinities (Kᵢ, nM) of key 3-(4-piperidinyl)-1,2-benzisoxazole derivatives for various CNS receptors. Lower Kᵢ values indicate higher binding affinity.
| Receptor | Risperidone Kᵢ (nM) | Paliperidone Kᵢ (nM) | Iloperidone Kᵢ (nM) |
| Dopamine D₂ | 3.13[20] | 4.8 | 6.2 |
| Serotonin 5-HT₂ₐ | 0.16[20] | 0.6 | 0.3 |
| α₁-Adrenergic | 0.8[20] | 1.1 | 0.3 |
| α₂-Adrenergic | 7.54[20] | 8.5 | 1.3 |
| Histamine H₁ | 2.23[20] | 10.7 | 4.1 |
| Serotonin 5-HT₂C | 5.0 | 48.0 | 14.0 |
| Dopamine D₃ | 10.0 | 9.7 | 7.1[21] |
| Dopamine D₄ | 7.0 | 25.0 | 25.0[21] |
Note: Kᵢ values can vary between studies based on experimental conditions. Data compiled from multiple sources for general comparison.[22][23][24]
In Vivo Preclinical Models for Antipsychotic Activity
In vivo models are essential for evaluating the physiological and behavioral effects of candidate drugs.
Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases synaptic dopamine.[13][25]
Rationale: This model has high predictive validity for the treatment of positive psychotic symptoms.[14][26]
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Open-field arenas equipped with infrared beam arrays to automatically track locomotor activity.
-
Drugs: D-Amphetamine sulfate (0.5-1.5 mg/kg), test compound, and vehicle.
Procedure:
-
Habituation: Acclimate the animals to the open-field arenas for 30-60 minutes for 2-3 days prior to the test day.[14]
-
Test Day:
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animals in the open-field arenas and allow them to habituate for 30 minutes to establish a baseline activity level.[14]
-
Administer amphetamine (or saline for control groups).
-
Record locomotor activity (e.g., distance traveled, beam breaks) for the next 60-90 minutes.[11][14]
-
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals). Compare the total distance traveled post-amphetamine injection between the vehicle-treated and test compound-treated groups. A significant reduction in amphetamine-induced activity by the test compound suggests potential antipsychotic-like effects.
Objective: To evaluate a test compound's ability to normalize deficits in sensorimotor gating, a core feature of schizophrenia, using the PPI paradigm.[27][28]
Rationale: PPI is the phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). Patients with schizophrenia exhibit impaired PPI, and this deficit can be modeled in rodents by pharmacological agents (like NMDA antagonists) or genetic modifications.[27][29]
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: Startle response chambers equipped with a loudspeaker for auditory stimuli and a sensor platform to measure the whole-body startle response.
-
Drugs: Test compound, vehicle, and a PPI-disrupting agent (e.g., phencyclidine (PCP) or ketamine).
Procedure:
-
Drug Administration: Administer the test compound or vehicle, followed by the PPI-disrupting agent at appropriate pretreatment times.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[21]
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100[27]
-
Compare the %PPI between treatment groups. A successful compound will significantly reverse the PPI deficit induced by the disrupting agent.
-
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 9. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Models for assessing antipsychotics: antagonism of amphetamine-induced hyperactivity and stereotypies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. b-neuro.com [b-neuro.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thecarlatreport.com [thecarlatreport.com]
- 25. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 26. imrpress.com [imrpress.com]
- 27. protocols.io [protocols.io]
- 28. ja.brc.riken.jp [ja.brc.riken.jp]
- 29. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Notes & Protocols: A Framework for the In Vitro Characterization of Novel 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives
Foreword: The 1,2-Benzisoxazole Scaffold as a Privileged Structure in Neuropharmacology
The 1,2-benzisoxazole core is a quintessential example of a "privileged structure" in medicinal chemistry. This scaffold has the remarkable ability to form the centerpiece of molecules that bind to a diverse range of high-value biological targets, particularly within the central nervous system (CNS). Its true potential was realized with the development of blockbuster atypical antipsychotic drugs such as Risperidone and its active metabolite, Paliperidone. These agents exhibit a complex polypharmacology, with their primary therapeutic efficacy in treating schizophrenia and bipolar disorder attributed to a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.
This document provides a comprehensive experimental framework for researchers engaged in the discovery and development of novel analogues based on the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold. It is designed not as a rigid set of rules, but as a logical, tiered approach to in vitro characterization, moving from primary target engagement to functional activity, safety profiling, and exploration of novel pharmacology. The protocols herein are designed to be self-validating, incorporating the necessary controls to ensure data integrity and trustworthiness.
Foundational Steps: Compound Management and Preparation
Scientific rigor begins with the basics. The physical and chemical properties of your test compound dictate its behavior in aqueous assay buffers. Derivatives of 3-(4-piperidinyl)-1,2-benzisoxazole are often weak bases with low aqueous solubility, belonging to Class II of the Biopharmaceutical Classification System (BCS).
Protocol 2.1: Stock Solution Preparation
-
Initial Solubility Assessment: Empirically determine the solubility of the novel compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration primary stocks.
-
Primary Stock Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in the minimum required volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.
-
Causality Insight: A high-concentration primary stock minimizes the percentage of organic solvent introduced into the final assay, reducing the risk of solvent-induced artifacts. Most cell-based assays can tolerate a final DMSO concentration of ≤0.5%.
-
-
Aliquoting and Storage: Aliquot the primary stock into single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions (intermediate plate) in 100% DMSO. From this intermediate plate, further dilutions are made into the specific aqueous assay buffer.
The In Vitro Screening Cascade: A Tiered Approach
A logical, multi-tiered screening process is the most efficient method to characterize a novel compound. This workflow prioritizes resources by first confirming on-target activity before committing to more complex and resource-intensive assays.
Caption: A tiered experimental workflow for characterizing novel 3-(4-piperidinyl)-1,2-benzisoxazole derivatives.
Tier 1: Primary Target Engagement - Receptor Binding Assays
The first crucial question is: Does the compound bind to the primary therapeutic targets? Radioligand binding assays provide a direct, robust measure of target affinity (Ki).
Protocol 3.1.1: Dopamine D2 Receptor Competition Binding Assay
-
Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to the D2 receptor, typically in membranes prepared from cells overexpressing the human D2 receptor.
-
Materials:
-
Cell membranes expressing human D2 receptors.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a D2-selective antagonist).
-
Non-specific binding control: Haloperidol (10 µM) or another potent D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in order: 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of the radioligand ([³H]Spiperone) diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., 0.1-0.3 nM).
-
Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation (5-15 µg protein/well).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Expertise Insight: The incubation time is determined by time-course experiments to ensure the binding reaction has reached equilibrium.
-
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound relative to total binding (0% inhibition) and non-specific binding (100% inhibition).
-
Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
A similar protocol should be employed for the Serotonin 5-HT2A Receptor , using membranes expressing the human 5-HT2A receptor and a suitable radioligand like [³H]Ketanserin.
Tier 2: Functional Characterization - GPCR Signaling
Binding affinity does not reveal the functional consequence of the interaction. It is critical to determine whether the compound acts as an antagonist (blocks the action of the endogenous ligand), an agonist (mimics the action), or an inverse agonist (promotes an inactive receptor state). For D2 and 5-HT2A receptors, this involves measuring downstream second messengers.
Caption: Canonical signaling pathways for D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.
Protocol 3.2.1: D2 Receptor Functional Antagonism - cAMP Assay
-
Principle: The D2 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block the ability of a D2 agonist (e.g., Quinpirole) to cause this decrease.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
D2 Agonist: Quinpirole.
-
Forskolin (an adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Methodology:
-
Plate cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of the test compound (or a known antagonist like Haloperidol as a positive control) for 15-30 minutes.
-
Stimulate the cells with a mixture of Forskolin and an EC₈₀ concentration of Quinpirole.
-
Trustworthiness Check: An EC₈₀ concentration of the agonist is used because it provides a robust signal that is sensitive to inhibition, making it ideal for quantifying antagonist potency.
-
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the log[compound concentration].
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the antagonist activity.
-
Protocol 3.2.2: 5-HT2A Receptor Functional Antagonism - Calcium Flux Assay
-
Principle: The 5-HT2A receptor is Gq-coupled, and its activation leads to the release of intracellular calcium (Ca²⁺) stores. This transient increase in Ca²⁺ can be measured using calcium-sensitive fluorescent dyes. An antagonist will block this agonist-induced calcium flux.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
5-HT2A Agonist: Serotonin or α-methylserotonin.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of real-time kinetic reads.
-
-
Methodology:
-
Plate cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
Place the cell plate into the FLIPR instrument.
-
Add serial dilutions of the test compound (or a known antagonist like Ketanserin) to the cells and incubate for 15-30 minutes.
-
Initiate the kinetic read, establishing a baseline fluorescence.
-
After a short baseline read, automatically inject an EC₈₀ concentration of the serotonin agonist.
-
Continue to measure the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the log[compound concentration] and fit to a dose-response curve to determine the IC₅₀.
-
Tier 3: Selectivity and Safety Profiling
A therapeutically useful drug must be selective for its intended targets. Activity at other receptors can lead to undesirable side effects. Paliperidone, for example, also antagonizes α₁ and α₂ adrenergic and H₁ histaminergic receptors.
-
Recommendation: Screen the compound against a commercially available receptor panel (e.g., Eurofins SafetyScreen, DiscoverX PathHunter). This is a cost-effective way to assess binding at >40 common off-targets. Key receptors to investigate for this scaffold include:
-
Adrenergic α₁ and α₂: Binding can predict cardiovascular side effects like orthostatic hypotension.
-
Histamine H₁: Binding predicts sedative and weight-gain liabilities.
-
Muscarinic Receptors (M₁-M₅): Binding can cause anticholinergic side effects (dry mouth, blurred vision).
-
hERG Potassium Channel: This is a critical safety assay. Inhibition of the hERG channel can prolong the QT interval of the heart, leading to a life-threatening arrhythmia. An automated electrophysiology (patch-clamp) assay is the gold standard for assessing hERG liability.
-
Table 1: Example Selectivity Profile for a Hypothetical Compound
| Target | Kᵢ (nM) | Functional Activity |
| Dopamine D₂ | 1.5 | Antagonist (IC₅₀ = 2.8 nM) |
| Serotonin 5-HT₂A | 0.8 | Antagonist (IC₅₀ = 1.1 nM) |
| Adrenergic α₁ | 15.2 | Antagonist |
| Adrenergic α₂ | 89.5 | Antagonist |
| Histamine H₁ | 35.0 | Antagonist |
| Muscarinic M₁ | >1000 | No significant activity |
| hERG Channel | >10,000 | No significant inhibition |
Tier 4: Exploratory Biology
The versatility of the benzisoxazole scaffold means novel derivatives may possess unexpected activities. Based on literature precedent, two exploratory avenues are worth pursuing.
Protocol 3.4.1: Antiproliferative Activity - MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product, the amount of which is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HT-29 as used in previous studies).
-
MTT reagent solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well plates and a microplate reader (570 nm).
-
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
After incubation, remove the media and add 100 µL of fresh media plus 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate percent cell viability relative to the vehicle control.
-
Plot viability vs. log[compound concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold remains a highly valuable starting point for the design of novel CNS agents. The systematic in vitro testing cascade detailed in these notes—progressing from primary binding and functional assays to broad selectivity and exploratory profiling—provides a robust and efficient pathway for identifying promising new chemical entities. By understanding the 'why' behind each protocol and incorporating rigorous controls, researchers can generate high-quality, reliable data to drive their drug discovery programs forward.
References
- Prasad, S. B. B., Vinaya, K., Ananda Kumar, C. S., Swarup, S., & Rangappa, K. S. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. [Link]
- Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., Jones, M. C., Ellis, D. B., Huger, F. P., & Dunn, R. W. (1985). Synthesis and neuroleptic activity of
Topic: Analytical Methods for the Quantification of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl and its closely related analogue, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl. These compounds are critical heterocyclic building blocks in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone[1]. Accurate and precise quantification is paramount for ensuring the quality, purity, and consistency of these intermediates in pharmaceutical development and manufacturing. This guide details two robust, validated analytical methods: a high-specificity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a rapid, cost-effective Ultraviolet-Visible (UV-Vis) Spectrophotometry method. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation guidelines are provided to support researchers, scientists, and drug development professionals.
Introduction and Scientific Background
3-(4-Piperidinyl)-1,2-benzisoxazole and its fluorinated derivatives are pivotal intermediates in modern medicinal chemistry. Their molecular scaffold is central to the pharmacological activity of drugs that target dopamine D2 and serotonin 5-HT2 receptors[2][3]. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical processing.
The purity of this starting material directly impacts the impurity profile and overall quality of the final Active Pharmaceutical Ingredient (API). Therefore, reliable analytical methods are required for:
-
Purity assessment and assay of raw materials.
-
Quantification in reaction monitoring.
-
Stability testing and degradation studies.
This application note addresses this need by presenting two complementary analytical techniques. The primary method, RP-HPLC, offers high selectivity and is ideal for separating the main compound from process-related impurities and degradation products. The secondary method, UV-Vis spectrophotometry, serves as an excellent tool for rapid, routine quantification where high sample throughput is required.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Chemical Name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | [1][4][5] |
| CAS Number | 84163-13-3 | [4][6][7] |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [5][6][7] |
| Molecular Weight | 256.70 g/mol | [6][7] |
| Appearance | White to yellow powder or crystals | [4] |
| Solubility | Slightly soluble in Methanol and DMSO | [8] |
| Storage | Room temperature, sealed in a dry, dark place | [4] |
Note: The properties listed are for the commonly used 6-fluoro analogue. The non-fluorinated version has a molecular formula of C₁₂H₁₄N₂O·HCl[9]. The analytical methods described herein are suitable for both structures due to their chromophoric similarity.
Primary Method: Reversed-Phase HPLC for High-Specificity Quantification
RP-HPLC is the preferred method for assay and impurity profiling due to its high resolving power. The methodology described here is adapted from established protocols for risperidone and its related substances, ensuring a robust and scientifically sound approach[2][10][11].
Principle of the Method
The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The analyte, being moderately polar, is retained on the column and then eluted by a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is performed using a UV detector set to a wavelength where the benzisoxazole chromophore exhibits strong absorbance[12].
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
Chromatographic Conditions: The following conditions are a validated starting point. Optimization may be required based on the specific HPLC system and impurities present.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Supelcosil LC8, Chemisil ODS) | Provides excellent retention and resolution for this class of compounds[10][11]. |
| Mobile Phase | Methanol and 0.1 M Ammonium Acetate (pH 5.5) in a 60:40 v/v ratio | This combination offers good peak shape and resolution. The buffer controls the ionization state of the analyte, ensuring reproducible retention[10]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection Wavelength | 275 nm | The benzisoxazole moiety has a strong UV absorbance around this wavelength, providing high sensitivity[2][12]. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry[10]. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a strong detector response. |
| Run Time | ~10 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
Solution Preparation:
-
Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample powder equivalent to about 10 mg of the active compound into a 100 mL volumetric flask. Prepare the solution as described for the standard.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
Workflow Diagram:
Caption: General workflow for HPLC quantification.
Method Validation
This method should be validated according to ICH Q2(R1) guidelines. The table below summarizes typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte's retention time. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range[12]. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the analyte at three concentration levels[12]. |
| Precision (% RSD) | System Precision (repeat injections): ≤ 1.0%; Method Precision (multiple preps): ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; must be accurate and precise. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH ±0.2, flow rate ±10%). |
Secondary Method: UV-Vis Spectrophotometry for Rapid Quantification
For routine analysis where a high degree of specificity is not required, UV-Vis spectrophotometry provides a simple, rapid, and cost-effective alternative[12].
Principle of the Method
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The benzisoxazole ring system contains chromophoric groups that absorb strongly in the UV region, enabling reliable spectrophotometric analysis[12]. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentration, and the concentration of the unknown sample is determined by interpolation from this curve.
Experimental Protocol: UV-Vis
Instrumentation:
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Method Parameters:
-
Solvent: 0.1 N Hydrochloric Acid (HCl). This solvent is commonly employed and ensures the complete protonation of the basic piperidinyl nitrogen, leading to consistent spectral characteristics[12].
-
Analytical Wavelength (λmax): Scan a standard solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance. The expected λmax is between 275-280 nm[12]. All subsequent measurements should be made at this λmax.
Solution Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 N HCl.
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution with 0.1 N HCl to cover a linear range (e.g., 2, 4, 6, 8, 10 µg/mL)[12].
-
Sample Solution: Prepare a sample solution in 0.1 N HCl with a theoretical concentration that falls within the calibration range.
Workflow Diagram:
Caption: Workflow for UV-Vis spectrophotometric analysis.
Data Analysis and Validation
-
Calibration Curve: Plot absorbance versus concentration for the standards. Perform a linear regression analysis. The resulting equation (y = mx + c) and correlation coefficient (r²) should be determined. An r² value > 0.999 is desirable[12].
-
Quantification: Insert the absorbance of the sample solution into the regression equation to calculate its concentration.
-
Validation: This method should also be validated for linearity, accuracy, precision, and range to ensure its suitability for the intended purpose.
Conclusion
The analytical methods detailed in this document provide robust and reliable frameworks for the quantification of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl. The choice between the high-specificity RP-HPLC method and the rapid UV-Vis spectrophotometric method should be based on the specific analytical need, such as purity testing versus routine process monitoring. Both protocols are grounded in established scientific principles and data from peer-reviewed literature, ensuring trustworthiness and technical accuracy for professionals in pharmaceutical research and quality control.
References
- A Review on Analytical Methods for Determination of Risperidone: Review Article. (2025).
- Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta®. Longdom Publishing. [Link]
- Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. Longdom Publishing. [Link]
- Al-Aani, H., & Al-Rekabi, A. (2015). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Tropical Journal of Pharmaceutical Research. [Link]
- Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Scholars Research Library. [Link]
- R-56109 hydrochloride. PubChem. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [sigmaaldrich.com]
- 5. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 84163-16-6 CAS MSDS (5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride [lgcstandards.com]
- 10. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis of Risperidone via N-Alkylation of 3-(4-Piperidinyl)-1,2-benzisoxazole
Abstract
This document provides a comprehensive technical guide for the synthesis of Risperidone, a potent antipsychotic agent, utilizing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as the key precursor. Risperidone is synthesized via a nucleophilic substitution reaction, specifically the N-alkylation of the piperidine moiety with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This application note details the underlying chemical principles, provides a robust, step-by-step synthesis protocol, and outlines methods for purification and analytical characterization. It is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.
Introduction: The Significance of Risperidone and its Synthetic Strategy
Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] Its therapeutic efficacy stems from its potent antagonist activity at both serotonin 5-HT2A and dopamine D2 receptors.[2] The chemical structure of Risperidone is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1][2]
The most common and industrially viable synthetic route involves the condensation of two key intermediates:
-
Nucleophile: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (hydrochloride salt is often used).
-
Alkylating Agent: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
This application note focuses on this critical coupling reaction, providing a detailed protocol that is efficient and reproducible.
Chemical Principles and Mechanism
The core of the Risperidone synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.
-
Nucleophilic Attack: The secondary amine of the piperidine ring in 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole acts as the nucleophile. In the presence of a base, this nitrogen is deprotonated, enhancing its nucleophilicity.
-
Leaving Group Displacement: The nucleophilic nitrogen attacks the electrophilic carbon of the chloroethyl group on the pyrido[1,2-a]pyrimidin-4-one moiety. This results in the displacement of the chloride ion, a good leaving group, and the formation of a new carbon-nitrogen bond.
-
Role of the Base: A base, typically an inorganic carbonate like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential to neutralize the HCl formed during the reaction (or to deprotonate the piperidine hydrochloride starting material), driving the equilibrium towards product formation.[3][4]
-
Catalyst: A catalytic amount of potassium iodide (KI) is often added. The iodide ion, being a better nucleophile than chloride, can displace the chloride to form a more reactive iodoethyl intermediate in-situ (Finkelstein reaction), which then reacts more rapidly with the piperidine nucleophile.[3]
Caption: Reaction Mechanism for Risperidone Synthesis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of Risperidone.
Materials and Reagents
Ensure all reagents are of appropriate purity (e.g., ≥98%) and solvents are anhydrous where specified.
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier Notes |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 | 256.72 | ≥98% | Key precursor, nucleophile.[5] |
| 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0 | 226.70 | ≥98% | Key precursor, alkylating agent.[6] |
| Sodium Carbonate (Na₂CO₃), anhydrous | 497-19-8 | 105.99 | ≥99.5% | Base for the reaction. |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | ≥99% | Catalyst. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | HPLC | Reaction solvent. |
| Isopropanol (IPA) | 67-63-0 | 60.10 | ACS | Recrystallization solvent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS | For extraction. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | For washing and work-up. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all steps in a well-ventilated fume hood.
-
Reagent Handling: The precursors are classified as irritants and may be toxic if swallowed.[7][8][9] Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheets (SDS) for all chemicals before use.[7][8][9][10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthesis Protocol: N-Alkylation
This protocol is adapted from established methods which have demonstrated high yields.[1][3][11]
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add:
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (5.14 g, 20.0 mmol, 1.0 eq)
-
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (4.54 g, 20.0 mmol, 1.0 eq)
-
Sodium Carbonate (4.24 g, 40.0 mmol, 2.0 eq)
-
Potassium Iodide (0.33 g, 2.0 mmol, 0.1 eq)
-
Acetonitrile (100 mL)
-
-
Reaction Execution:
-
Stir the suspension at room temperature (20-25°C).
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts (Na₂CO₃, NaCl, KI). Wash the solids with a small amount of acetonitrile (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude Risperidone product as a solid.
-
Purification Protocol: Recrystallization
-
Solvent Selection: A mixture of Dimethylformamide (DMF) and Isopropanol (IPA) or Acetonitrile/Water can be effective for recrystallization.[3][11] The following uses IPA.
-
Procedure:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot Isopropanol (approx. 50-70 mL, heated to ~70°C) with stirring until the solid is completely dissolved. If solubility is low, a small amount of a co-solvent like DCM may be added, then boiled off.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath (0-5°C) for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold Isopropanol (2 x 10 mL).
-
Dry the purified Risperidone in a vacuum oven at 40-50°C to a constant weight.
-
A typical yield for this process is in the range of 75-90%.[3][11]
Caption: Experimental Workflow for Risperidone Synthesis.
Analytical Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.
| Technique | Parameter / Method | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and a phosphate bufferDetection: UV at 280 nm | Purity ≥ 99.5%. The retention time should match that of a certified Risperidone reference standard. Potential impurities include unreacted starting materials and degradation products like 9-hydroxy risperidone or N-oxide.[12][13] |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI), positive mode. | The protonated molecular ion [M+H]⁺ should be observed at m/z 411.2. |
| ¹H Nuclear Magnetic Resonance (NMR) | 400 MHz, CDCl₃ as solvent. | The spectrum should show characteristic peaks for the aromatic, piperidine, and pyrido-pyrimidinone protons. The chemical shifts should be consistent with the known spectrum of Risperidone. |
| Melting Point | Capillary method. | 170-172°C (literature value). |
Troubleshooting and Process Optimization
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Extend the reflux time and monitor closely by HPLC. Ensure the base is anhydrous and added in sufficient stoichiometric excess. Confirm the quality of the starting materials.
-
-
Impurity Issues:
-
Solvent Choice:
Conclusion
The N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole provides a reliable and high-yielding pathway to the synthesis of Risperidone. This application note outlines a validated protocol that, when followed with appropriate safety measures and analytical controls, can consistently produce high-purity Risperidone suitable for research and development purposes. The key to success lies in the quality of the starting materials, careful control of reaction conditions, and a robust purification strategy.
References
- US6750341B2 - Preparation of risperidone - Google P
- Production Route of Risperidone - Chempedia - LookChem. (URL: [Link])
- Synthesis of related substances of antipsychotic drug Risperidone - The Pharma Innov
- WO2009012721A1 - Process for the preparation of risperidone - Google P
- Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug - JOCPR. (URL: [Link])
- CN1720228A - Process for making risperidone and intermediates therefor - Google P
- EP1560814A1 - Process for making risperidone and intermediates therefor - Google P
- Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica. (URL: [Link])
- R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem. (URL: [Link])
- Preparation of risperidone - WIPO P
- Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed. (URL: [Link])
- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one - PubChem. (URL: [Link])
- 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride - PubChem. (URL: [Link])
- Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms | Request PDF - ResearchG
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL: [Link])
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - ResearchG
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PubMed. (URL: [Link])
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. jocpr.com [jocpr.com]
- 3. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 4. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]
- 5. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS#: 63234-80-0 [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 12. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. WO2009012721A1 - Process for the preparation of risperidone - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Novel Antipsychotics from the 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of the 1,2-Benzisoxazole Scaffold
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotic drugs. This privileged structure is the foundation for successful medications such as risperidone and its active metabolite paliperidone, which have significantly impacted the treatment of schizophrenia and bipolar disorder. The therapeutic efficacy of these agents stems from their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The combined blockade of these receptors is believed to contribute to the antipsychotic effects while mitigating the risk of extrapyramidal symptoms (EPS) often associated with older, typical antipsychotics.
This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of novel antipsychotics based on this remarkable scaffold. It outlines key medicinal chemistry strategies, detailed pharmacological evaluation protocols, and essential early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The aim is to equip scientists with the foundational knowledge and practical methodologies to design and validate the next generation of safer and more effective treatments for psychotic disorders.
Part 1: Medicinal Chemistry - Synthesizing Novel Analogs
The journey to a novel antipsychotic begins with the strategic chemical modification of the 3-(4-piperidinyl)-1,2-benzisoxazole core. Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of new chemical entities (NCEs).
Lead Identification and Optimization Strategies
SAR studies have revealed key insights into the structural requirements for potent D2/5-HT2A antagonism. For instance, a fluoro substituent at the 6-position of the benzisoxazole ring often enhances neuroleptic activity. Variations of the substituent on the piperidine nitrogen are also critical for modulating potency and pharmacokinetic properties.
Key Areas for Modification:
-
Benzisoxazole Ring: Introduction of various substituents (e.g., halogens, alkoxy groups) can influence receptor affinity and selectivity.
-
Piperidine Linker: The nature and length of the alkyl chain connecting the piperidine nitrogen to another moiety can impact potency and ADME properties.
-
Terminal Group: A wide range of aromatic and heterocyclic moieties can be appended to the piperidine linker to fine-tune the pharmacological profile.
Representative Synthesis Protocol: Preparation of a Novel 6-Fluoro-3-(4-Piperidinyl)-1,2-benzisoxazole Derivative
This protocol describes a general method for the synthesis of novel derivatives, starting from the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Step 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
A robust and efficient "one-pot" method can be employed for the synthesis of this key intermediate. This involves the reaction of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride with hydroxylamine hydrochloride in the presence of an inorganic base like potassium hydroxide. The reaction proceeds through an in-situ generated oxime, which then undergoes internal cyclization.
Step 2: N-Alkylation of the Piperidine Ring
The secondary amine of the piperidine ring provides a convenient handle for introducing diverse substituents. A standard nucleophilic substitution reaction can be used to couple the piperidine intermediate with a variety of alkyl halides or other electrophiles.
Protocol:
-
To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N) (2-3 equivalents).
-
The desired alkyl halide (R-X) (1.1 equivalents) is added, and the reaction mixture is stirred at room temperature or heated as required.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.
Caption: General synthetic scheme for novel 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives.
Part 2: Pharmacological Evaluation - Unveiling the Biological Activity
A thorough pharmacological evaluation is essential to characterize the biological activity of newly synthesized compounds and to identify promising candidates for further development. This involves a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral models.
In Vitro Assays: Receptor Binding and Functional Activity
The primary targets for atypical antipsychotics are the dopamine D2 and serotonin 5-HT2A receptors. Therefore, the initial screening of novel compounds should focus on determining their affinity for these receptors.
Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the human D2 or 5-HT2A receptor.
-
Radioligand: [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors.
-
Non-specific binding control: Haloperidol for D2, Mianserin for 5-HT2A.
-
Test compounds at various concentrations.
-
Incubation buffer.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinities
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| Risperidone | 3.5 | 0.2 | 0.06 |
| Paliperidone | 5.9 | 0.3 | 0.05 |
| Compound X | |||
| Compound Y |
Note: Data for Risperidone and Paliperidone are representative and may vary depending on experimental conditions.
Following binding affinity determination, functional assays are crucial to assess whether a compound acts as an antagonist, agonist, or partial agonist at the target receptors.
Caption: Simplified signaling pathways of D2 and 5-HT2A receptors.
In Vivo Behavioral Models: Assessing Antipsychotic Potential
In vivo models are essential for evaluating the potential therapeutic efficacy and side-effect profile of novel compounds.
Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
This is a widely used preclinical model to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and this effect can be attenuated by dopamine D2 receptor antagonists.
Materials:
-
Male rodents (rats or mice).
-
Amphetamine sulfate.
-
Test compound.
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimate the animals to the testing room and the activity chambers.
-
Administer the test compound or vehicle at a predetermined time before the amphetamine challenge.
-
Administer amphetamine sulfate (e.g., 1-2 mg/kg, i.p. for rats) to induce hyperlocomotion.
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes).
-
Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
Part 3: Early ADME Profiling - Predicting Drug-like Properties
Early assessment of ADME properties is critical to identify compounds with favorable pharmacokinetic profiles and to minimize late-stage attrition in drug development.
In Vitro ADME Assays
A battery of in vitro assays can provide valuable insights into a compound's potential for absorption and metabolism.
Protocol: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Materials:
-
Liver microsomes (human, rat, or other species).
-
NADPH regenerating system.
-
Test compound.
-
Incubation buffer.
-
LC-MS/MS for analysis.
Procedure:
-
Pre-incubate the test compound with liver microsomes in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a suitable organic solvent (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol: Caco-2 Permeability Assay
The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium used to predict the oral absorption of drugs.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Test compound.
-
Control compounds with known permeability (e.g., propranolol for high permeability, mannitol for low permeability).
-
LC-MS/MS for analysis.
Procedure:
-
Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Conduct the permeability assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Add the test compound to the donor chamber (apical or basolateral).
-
Take samples from the receiver chamber at various time points.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).
Caption: Workflow for preclinical development of novel antipsychotics.
Conclusion
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold remains a highly valuable starting point for the development of novel antipsychotic agents. By employing a systematic approach that integrates medicinal chemistry, in vitro and in vivo pharmacology, and early ADME profiling, researchers can effectively navigate the complex process of drug discovery. The protocols and strategies outlined in this document provide a solid framework for identifying and optimizing the next generation of antipsychotics with improved efficacy and safety profiles, ultimately aiming to enhance the quality of life for individuals with severe mental illness.
References
- Strupczewski, J. T., Allen, R. C., Gardner, B. A., Schmid, B. L., Stache, U., Glamkowski, E. J., ... & Dunn, R. W. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of medicinal chemistry, 28(6), 761–769. [Link]
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2012). Medicinal Chemistry Research, 21(10), 3047-3056. [Link]
- Kalinichev, M., & Dawson, L. A. (2011). Towards Novel Potential Molecular Targets for Antidepressant and Antipsychotic Pharmacotherapies. Pharmaceuticals, 4(12), 1637-1678. [Link]
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (2004). Indian Journal of Chemistry - Section B, 43B(1), 161-165. [Link]
- Stone, J. M., & Pilowsky, L. S. (2006). Antipsychotic drug action: targets for drug discovery with neurochemical imaging. Expert review of neurotherapeutics, 6(1), 57–67. [Link]
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Pharma Models. (2014, July 10). Early ADME Profiling Minimizes Wasted Time and Expenditures.
- Obach, R. S. (2001). Early ADME in support of drug discovery: the role of metabolic stability studies. Drug metabolism and disposition, 29(4 Pt 2), 557–561. [Link]
- Li, A. P. (2001). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 6(7), 357-366. [Link]
- Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (2014). International Journal of Pharma Sciences and Research, 5(12), 856-864. [Link]
- Albizu, L., Holloway, T., Gonzalez-Maeso, J., & Sealfon, S. C. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(4), 770–777. [Link]
- Sartori, G. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.
- Li, M., & He, L. (2024). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists.
- Jones, C. A., & Watson, D. J. (2011). Animal Models of Psychosis: Current State and Future Directions. Reviews in the neurosciences, 22(4), 357–373. [Link]
- van den Buuse, M. (2010). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Journal of Psychopharmacology, 24(9), 1341-1351. [Link]
- Centre for Addiction and Mental Health. (2014, December 15). Discovery of novel drug target may lead to better treatment for schizophrenia. ScienceDaily. [Link]
- Meltzer, H. Y. (1999). New targets for antipsychotics. Current opinion in chemical biology, 3(4), 452–458. [Link]
- Kumar, A., & Singh, A. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 856-864. [Link]
- Sharma, P. C., & Kumar, A. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 7(12), 7088-7111. [Link]
- Screening models of anti psychotic drugs-converted. (2019, July 10). SlideShare. [Link]
- Bertolino, A., Fazio, L., Caforio, G., Blasi, G., Rampino, A., Romano, R., ... & Weinberger, D. R. (2012). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 37(4), 884–892. [Link]
- Li, D. (2022). Synthesis Of Risperidone And Paliperidone As Anti-schizophrenia Dugs And N-heterocyclic Carbene-palladium(Ⅱ)-pyridine Complex Catalyzed Heck Reaction [Master's thesis]. Globe Thesis. [Link]
- Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. (2022).
- Cosi, C., & Le Foll, B. (2012). Comparative Pharmacology of Risperidone and Paliperidone. CNS drugs, 26(11), 933–946. [Link]
- Stahl, S. M. (2025, November 22). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 [Video]. YouTube. [Link]
- Animal models of amphetamine psychosis: neurotransmitter release from rat brain slices. (1991). Behavioural brain research, 42(2), 115–124. [Link]
- Caco2 assay protocol. (n.d.). [Source of protocol]. [Link]
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2016). Chem Sci Trans, 5(1), 8-20. [Link]
- Comparative Pharmacology of Risperidone and Paliperidone. (2012). CNS Drugs, 26(11), 933-946. [Link]
- Benzisoxazole – Knowledge and References. (n.d.). *Taylor
Application Notes and Protocols for In Vitro Profiling of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives
Authored by: Senior Application Scientist
Abstract
The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for several key second-generation (atypical) antipsychotic drugs, including risperidone, paliperidone, and iloperidone.[1][2][3] These agents have a complex pharmacological profile, primarily characterized by potent antagonism of dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2A) receptors.[4][5][6] Their therapeutic efficacy and side-effect profiles are dictated by the balance of activity at these primary targets, as well as engagement with secondary targets such as adrenergic (α1, α2) and histaminergic (H1) receptors.[1][7][8] This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of novel 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives using robust, cell-based functional assays. The protocols herein are designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by detailed characterization of compound activity at primary and secondary G-protein coupled receptor (GPCR) targets.
The Pharmacological Rationale: A Multi-Target Landscape
The therapeutic action of atypical antipsychotics is believed to stem from a combined blockade of D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex.[9][10] While D2 antagonism is crucial for mitigating the positive symptoms of psychosis (e.g., hallucinations, delusions), it is also linked to extrapyramidal side effects (EPS).[4][10] Concurrent 5-HT2A antagonism is thought to alleviate some of these motor side effects and potentially improve negative and cognitive symptoms.[5][11]
Derivatives of this class also frequently interact with other GPCRs, which can contribute to both therapeutic effects and adverse events:[1][5][7]
-
α1-Adrenergic Receptor Antagonism: Associated with orthostatic hypotension and dizziness.
-
H1 Histamine Receptor Antagonism: Contributes to sedation and weight gain.[12][13]
A thorough in vitro characterization is therefore essential to build a comprehensive pharmacological profile, enabling the selection of candidates with the desired target engagement and a potentially improved safety margin.
Experimental Strategy: A Tiered Approach to Profiling
A logical, tiered workflow is critical for the efficient and accurate evaluation of novel compounds. This approach ensures that data from functional assays are interpreted within a non-cytotoxic concentration range and builds a profile from primary to secondary target interactions.
Caption: Tiered experimental workflow for compound evaluation.
Protocol I: General Cytotoxicity Assessment
Causality: Before assessing functional activity, it is imperative to determine the concentration range at which the test compounds do not induce cell death. Cytotoxicity can confound the results of subsequent functional assays, leading to a false impression of antagonism. The XTT assay is a reliable method that measures the metabolic activity of viable cells.[14][15] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[14][16]
Methodology: XTT Cell Viability Assay
-
Cell Seeding: Plate a suitable host cell line (e.g., HEK293, CHO-K1) in a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 10,000-20,000 cells/well) in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compounds in an appropriate vehicle (e.g., DMSO) and then dilute into assay medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (100% viability) and a positive control for cytotoxicity (e.g., 1% Triton X-100, 0% viability).
-
Incubation: Incubate the plate for a duration relevant to the planned functional assays (e.g., 24 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[14]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[14][15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (concentration causing 50% cytotoxicity). Subsequent functional assays should be performed at concentrations well below the CC50 value.
| Parameter | Recommended Condition |
| Cell Line | HEK293 or CHO-K1 |
| Seeding Density | 10,000 - 20,000 cells/well |
| Compound Incubation | 24 hours |
| XTT Incubation | 2 - 4 hours |
| Primary Wavelength | 475 nm |
| Reference Wavelength | 650 nm |
| Controls | Vehicle (DMSO), Positive (Triton X-100) |
Protocol II: Primary Target Functional Assays
These compounds are expected to act as antagonists, meaning they will block the action of a native agonist at the receptor. Therefore, all antagonist assays require stimulation of the receptor with a known agonist. The protocols measure the ability of the test compound to inhibit this agonist-induced signal.
IIa. Dopamine D2 Receptor (Gi-coupled) Antagonism Assay
Causality: The D2 receptor is canonically coupled to the Gi/o family of G-proteins.[17][18][19] Upon activation by an agonist (e.g., dopamine or quinpirole), the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17] An antagonist will block this action, thereby restoring cAMP levels. This protocol measures cAMP levels, typically using a competitive immunoassay format like HTRF or AlphaScreen.[20][21]
Caption: Signaling pathway for the D2 receptor (Gi-coupled) assay.
Methodology: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay
-
Cell Handling: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1-hD2R). Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor such as IBMX (to prevent cAMP degradation).
-
Assay Plate Setup: Add 5 µL of cells to each well of a low-volume 384-well white plate.
-
Antagonist Addition: Add 5 µL of the test compound serial dilutions. Add 5 µL of a known D2 antagonist (e.g., haloperidol) as a positive control and 5 µL of vehicle for negative controls. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare an agonist solution (e.g., quinpirole) at a concentration that elicits ~80% of the maximal response (EC80). To all wells except the unstimulated control, add 5 µL of the EC80 agonist solution. To amplify the assay window, forskolin can be co-added with the agonist to directly stimulate adenylyl cyclase.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis: Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve. Plot the % inhibition versus compound concentration to determine the IC50 value.
IIb. Serotonin 5-HT2A Receptor (Gq-coupled) Antagonism Assay
Causality: The 5-HT2A receptor couples to Gq/11 G-proteins.[22][23] Agonist binding (e.g., serotonin) activates Phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3).[22] IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[23][24] This transient increase in intracellular Ca²⁺ is a direct measure of receptor activation. An antagonist will block this calcium release. This protocol uses a fluorescent calcium indicator dye to measure this change.[25][26]
Caption: Signaling pathway for the 5-HT2A receptor (Gq-coupled) assay.
Methodology: Calcium Flux Assay
-
Cell Seeding: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A) in a 96-well clear-bottom black plate and grow overnight.
-
Dye Loading: Remove the growth medium and add 100 µL of assay buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage).[27] Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[25][27]
-
Compound Addition: Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). Add the test compounds (at a 4X or 5X concentration) to a separate compound plate.
-
Assay Execution: a. Establish a stable baseline fluorescence reading for 10-20 seconds. b. The instrument automatically adds the test compounds from the compound plate to the cell plate. Incubate for a pre-determined time (e.g., 15-20 minutes). c. The instrument then injects an EC80 concentration of an agonist (e.g., serotonin). d. Continue to measure the fluorescence intensity kinetically for 60-120 seconds to capture the calcium peak.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Calculate the percent inhibition of the agonist response for each concentration of the test compound. Plot the results to determine the IC50 value.
Protocol III: Secondary Target Profiling
Causality: A comprehensive profile requires assessing activity at key off-targets known to be modulated by this chemical class. Histamine H1 and α1-adrenergic receptors, like the 5-HT2A receptor, are Gq-coupled.[12] Therefore, the exact same calcium flux assay methodology described in Protocol IIb can be employed. The only modifications required are the use of cell lines expressing the specific receptor of interest and the corresponding selective agonist for stimulation.
| Target Receptor | Recommended Cell Line | Stimulating Agonist | Reference Antagonist |
| Histamine H1 | HEK293-hH1R | Histamine | Diphenhydramine |
| Adrenergic α1 | CHO-K1-hα1AR | Phenylephrine | Prazosin |
By running these assays, researchers can quickly determine the selectivity of their novel derivatives and flag potential liabilities related to sedation or cardiovascular effects early in the drug discovery process.
References
- Risperidone - Wikipedia. Wikipedia. [Link]
- Histamine H1 receptor - Wikipedia. Wikipedia. [Link]
- Mechanism of Action | PERSERIS® (risperidone) HCP. PERSERIS®. [Link]
- Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed. PubMed. [Link]
- What is the mechanism of Iloperidone? - Patsnap Synapse.
- CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
- 5-HT2A receptor - Wikipedia. Wikipedia. [Link]
- What is the mechanism of Paliperidone Palmitate? - Patsnap Synapse.
- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Eurofins Discovery. [Link]
- Risperidone - StatPearls - NCBI Bookshelf - NIH.
- Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC - NIH.
- Histamine H1 Receptor Activ
- Paliperidone (Invega) - PsychDB. PsychDB. [Link]
- Molecular properties and signalling pathways of the histamine H1 receptor - PubMed. PubMed. [Link]
- Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
- History of the G protein-coupled receptor (GPCR) assays from traditional to a state-of-the-art biosensor assay - PubMed. PubMed. [Link]
- Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]
- Iloperidone | PPTX - Slideshare. Slideshare. [Link]
- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC - PubMed Central.
- What is the mechanism of action of Paliperidone (Invega)? - Dr.Oracle. Dr.Oracle. [Link]
- iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage - MedicineNet. MedicineNet. [Link]
- What is the mechanism of Risperidone? - Patsnap Synapse.
- What is Iloperidone used for? - Patsnap Synapse.
- What is the mechanism of Paliperidone? - Patsnap Synapse.
- cAMP Accumulation Assay - Creative BioMart.
- Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - NIH.
- Fluo-8 Calcium Flux Assay - Protocols.io. Protocols.io. [Link]
- MTT assay - Wikipedia. Wikipedia. [Link]
- cAMP assays in GPCR drug discovery - PubMed. PubMed. [Link]
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Dopamine D2 Receptors and Its Downstream Signaling in Compulsive E
- Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI. [Link]
- Intracellular Calcium Flux - University of Utah Flow Cytometry. University of Utah. [Link]
- GPCR Signaling Assays - Agilent. Agilent. [Link]
- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI.
- The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Frontiers. [Link]
- Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC.
- GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences. Indigo Biosciences. [Link]
- Scheme of the signal transduction of H1-histamine receptors in the... - ResearchGate.
- Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit • Catalogue Code: ASIB010. Assay Genie. [Link]
- Dopamine receptor D2 - Wikipedia. Wikipedia. [Link]
- 5-HT2A receptor - bionity.com. Bionity.com. [Link]
- Flow Cytometric Analysis of Calcium Influx Assay in T cells - Bio-protocol. Bio-protocol. [Link]
Sources
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 5. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 6. What is Iloperidone used for? [synapse.patsnap.com]
- 7. psychdb.com [psychdb.com]
- 8. droracle.ai [droracle.ai]
- 9. pediatriconcall.com [pediatriconcall.com]
- 10. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 11. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 21. resources.revvity.com [resources.revvity.com]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 23. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bu.edu [bu.edu]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. Fluo-8 Calcium Flux Assay [protocols.io]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 3-(4-Piperidinyl)-1,2-benzisoxazole
Abstract
This document provides detailed analytical protocols for the quantitative analysis of 3-(4-Piperidinyl)-1,2-benzisoxazole, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Two robust methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity testing and assay, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. The causality behind experimental choices, from mobile phase composition to mass spectrometric parameters, is explained to provide researchers with a comprehensive understanding of the method development process. Furthermore, a protocol for conducting forced degradation studies is included to establish the stability-indicating nature of the HPLC method, in accordance with international regulatory standards.
Introduction
3-(4-Piperidinyl)-1,2-benzisoxazole serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the class of atypical antipsychotics such as Risperidone and Paliperidone.[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. The presence of this and related substances as impurities is regulated by pharmacopeias, necessitating reliable and validated analytical methods for their detection and quantification.[2][3]
This application note addresses the need for robust analytical procedures by providing two distinct yet complementary methods. The first is a reversed-phase HPLC (RP-HPLC) method with UV detection, ideal for quality control laboratories for assay and impurity profiling. The second is a high-sensitivity LC-MS/MS method, suitable for research and development, metabolite identification, and therapeutic drug monitoring where low detection limits are required.[4][5][6] The development of these methods is grounded in the physicochemical properties of the analyte and the principles of chromatographic separation and mass spectrometry.
Analyte Structure and Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for logical method development.
-
Structure: 3-(4-Piperidinyl)-1,2-benzisoxazole
-
Molecular Formula: C₁₂H₁₄N₂O
-
Molecular Weight: 202.26 g/mol
-
Key Features: The molecule possesses a basic piperidinyl group, making it amenable to positive ion electrospray ionization. The benzisoxazole moiety contains a chromophore suitable for UV detection. The overall structure has moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
The selection of a C18 stationary phase is based on the principle of hydrophobic interaction, where the nonpolar analyte partitions between the nonpolar stationary phase and the polar mobile phase.[7][8][9] The basic nature of the piperidine ring necessitates the use of a buffered mobile phase to control its ionization state and ensure symmetrical peak shapes.
Method 1: Stability-Indicating HPLC-UV for Purity and Assay
This method is designed for the accurate quantification of 3-(4-Piperidinyl)-1,2-benzisoxazole and to separate it from potential degradation products, thus qualifying as a stability-indicating assay method (SIAM).
Rationale for Method Design
-
Column Chemistry: A C18 column is chosen for its versatility and proven efficacy in retaining moderately polar to nonpolar analytes. The 5 µm particle size provides a good balance between efficiency and backpressure for standard HPLC systems.[10]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate) is used. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.[11] The buffer controls the pH, suppressing the silanol interactions on the stationary phase and ensuring the analyte is in a consistent protonation state, which is crucial for reproducible retention and sharp peaks. A pH around 7 is chosen to keep the piperidine nitrogen protonated.
-
Detection Wavelength: Based on data for structurally similar compounds like risperidone, a UV detection wavelength of 280 nm is selected, as this provides a good response for the benzisoxazole chromophore.[12]
-
Gradient Elution: A gradient is employed to ensure that both the main analyte and any potential degradation products, which may have different polarities, are eluted with good resolution and within a reasonable runtime.
Experimental Protocol: HPLC-UV Analysis
Caption: HPLC-UV analytical workflow.
Step-by-Step Protocol:
-
Preparation of Mobile Phase A: Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Adjust the pH to 7.0 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of 3-(4-Piperidinyl)-1,2-benzisoxazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a stock solution of 100 µg/mL. Further dilute to a working concentration of 10 µg/mL.
-
Sample Solution Preparation: Prepare the sample to a target concentration of approximately 10 µg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 280 nm.
-
Gradient Program: See Table 1.
-
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
-
Analysis and Calculation: Inject the blank (diluent), standard, and sample solutions. Calculate the amount of 3-(4-Piperidinyl)-1,2-benzisoxazole in the sample using the external standard method based on peak areas.
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the analyte.[9] The goal is to achieve 5-20% degradation of the active substance.[13]
Protocol: Prepare a solution of 3-(4-Piperidinyl)-1,2-benzisoxazole at 100 µg/mL. Expose this solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with diluent.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with diluent.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for 6 hours.[14] Dilute with diluent.
-
Thermal Degradation: Expose the solid drug substance to 80 °C for 24 hours. Dissolve and dilute to the target concentration.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.
Method 2: High-Sensitivity LC-MS/MS for Trace Analysis
This method is tailored for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or the detection of trace-level impurities.
Rationale for Method Design
-
UPLC System: An Ultra-Performance Liquid Chromatography (UPLC) system is used to achieve faster analysis times and sharper peaks due to the smaller (sub-2 µm) particle size of the column packing.[15][16]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is selected.[17] The basic piperidine nitrogen is readily protonated in the acidic mobile phase, forming [M+H]⁺ ions efficiently. The ESI process gently transfers these ions from the liquid phase to the gas phase for mass analysis.[4]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[4] A precursor ion (the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is highly specific to the analyte, minimizing interference from matrix components.
-
Sample Preparation: For biological matrices like plasma, a simple protein precipitation step with acetonitrile is often sufficient to remove the bulk of proteins while recovering the analyte effectively.[16]
Experimental Protocol: LC-MS/MS Analysis
Caption: LC-MS/MS analytical workflow.
Step-by-Step Protocol:
-
Preparation of Mobile Phase A: 0.1% Formic Acid in Water.
-
Preparation of Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard and QC Preparation: Prepare stock solutions in methanol. Serially dilute in a suitable matrix (e.g., blank plasma or diluent) to prepare calibration curve standards and quality control (QC) samples.
-
Sample Preparation: a. To 50 µL of plasma sample, standard, or QC, add an internal standard (IS) (e.g., a deuterated analog or a structurally similar compound like olanzapine). b. Add 150 µL of acetonitrile. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to an autosampler vial for injection.
-
LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: See Table 2.
-
Table 2: LC-MS/MS Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
-
Mass Spectrometer Settings (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: See Table 3. Note: These transitions are predictive and must be optimized on the specific instrument by infusing a standard solution.
-
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 3-(4-Piperidinyl)-1,2-benzisoxazole | 203.1 | To be determined | To be determined |
| Internal Standard (e.g., Olanzapine) | 313.0 | 256.0 | Optimized |
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve constructed using weighted linear regression.
Method Validation Strategy
Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][10][14] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.
-
Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.
-
Range: The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.
-
Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable tools for the analysis of 3-(4-Piperidinyl)-1,2-benzisoxazole. The HPLC method is well-suited for routine quality control, offering a validated, stability-indicating assay for purity and potency determination. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. By explaining the scientific rationale behind the chosen parameters, this guide empowers researchers and analysts to implement these protocols effectively and adapt them to their specific analytical challenges.
References
- PerkinElmer. (n.d.). HPLC Assay of Risperidone Impurities Using LC 300 in Accordance With USP.
- Shakya, A. K., & Al-Hiari, Y. M. (n.d.). Liquid Chromatography/tandem Mass spectrometry Method for the Simultaneous Determination of Risperidone and its Active Metabolit.
- Hoogmartens, J., et al. (2003). Validated Method for the Determination of Risperidone and 9-hydroxyrisperidone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
- Singh, B., et al. (2013). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 5(5), 136-141.
- Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-575.
- Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.
- ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite, 9-OH-risperidone, obtained from an extracted saliva sample.
- ResearchGate. (n.d.). Resultant HPLC chromatograms following the analysis of a standard....
- Google Patents. (n.d.). Method for detecting related substances of risperidone oral solution.
- Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta.
- Chen, C. Y., et al. (2019). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Clinical Pharmacy and Therapeutics, 44(4), 548-555.
- Bartleby. (n.d.). Risperidone: Liquid Chromatographic Analysis.
- ResearchGate. (2025). A Review on Analytical Methods for Determination of Risperidone: Review Article.
- Al-Sabkha, H., et al. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of Analytical Methods in Chemistry, 2012, 685193.
- LGC Standards. (n.d.). 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride.
- Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review.
- Sigma-Aldrich. (n.d.). 6-Fluoro-3-(4-piperidinyl)benzisoxazole 95 84163-77-9.
- Journal of Pharmaceutical and Biomedical Analysis. (2011). Development of forced degradation and stability indicating studies of drugs—A review.
- National Center for Biotechnology Information. (n.d.). R-56109 hydrochloride. PubChem Compound Summary for CID 11334359.
- TCI Chemicals. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride.
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
- Thermo Fisher Scientific. (n.d.). 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 96%.
Sources
- 1. ossila.com [ossila.com]
- 2. HPLC Assay of Risperidone Impurities Using LC 300 in Accordance With USP [perkinelmer.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pa2online.org [pa2online.org]
- 5. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]
- 8. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. longdom.org [longdom.org]
- 16. Risperidone: Liquid Chromatographic Analysis - 2923 Words | Bartleby [bartleby.com]
- 17. researchgate.net [researchgate.net]
Application of 3-(4-Piperidinyl)-1,2-benzisoxazole in dopamine D2 receptor binding assays
An In-Depth Guide to the Application of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives in Dopamine D2 Receptor Binding Assays
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives in dopamine D2 receptor binding assays. The protocols and principles outlined herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying pharmacology.
Scientific Foundation: The Dopamine D2 Receptor and Benzisoxazole Ligands
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target in the treatment of neuropsychiatric disorders, most notably schizophrenia.[1] Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of the therapeutic action of antipsychotic drugs. The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several potent neuroleptics.[2][3]
A prominent example of this class is Risperidone , an atypical antipsychotic that exhibits high affinity for the dopamine D2 receptor.[4] Understanding the binding affinity of novel compounds based on this scaffold is a critical step in the drug discovery process. Radioligand binding assays provide a robust and quantitative method to determine this affinity, guiding the selection and optimization of potential therapeutic agents.[5]
The Principle of Competitive Radioligand Binding Assays
To determine the binding affinity of an unlabeled test compound (e.g., a novel benzisoxazole derivative), a competitive binding assay is employed. This assay measures the ability of the test compound to compete with a radiolabeled ligand (a "hot" ligand with known high affinity for the D2 receptor) for binding to the receptor.
The fundamental principle is that as the concentration of the unlabeled test compound increases, it will displace more of the radioligand from the receptors, leading to a decrease in the measured radioactivity bound to the receptor preparation. The concentration at which the test compound displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). This value is then used to calculate the Ki (inhibition constant), which represents the true binding affinity of the test compound for the receptor.[6][7]
Key Definitions in Receptor Binding:
-
Total Binding: The total amount of radioligand that remains on the filter after incubation with the receptor preparation. This includes both radioligand bound to the D2 receptors and to non-receptor sites.[8]
-
Non-specific Binding (NSB): The portion of the radioligand that binds to components other than the D2 receptor, such as the filter, lipids, or other proteins.[9][10] It is determined by measuring binding in the presence of a saturating concentration of an unlabeled drug that blocks all specific receptor sites.[9] NSB is typically linear with respect to the radioligand concentration.[9]
-
Specific Binding: The amount of radioligand bound specifically to the D2 receptors. It is the value of interest and is calculated by subtracting non-specific binding from total binding.[8]
Caption: Principle of Competitive Binding Assay.
Detailed Protocol: D2 Receptor Competition Binding Assay
This protocol is designed for determining the Ki of a 3-(4-Piperidinyl)-1,2-benzisoxazole derivative using membranes from HEK293 cells stably expressing the human D2 receptor and [3H]Spiperone as the radioligand.
Part A: Reagents and Materials
-
Cell Membranes: A preparation of membranes from HEK293 cells stably expressing the human long isoform of the D2 receptor (D2L).
-
Radioligand: [3H]Spiperone (Specific Activity: ~60-90 Ci/mmol). A high specific activity is crucial for detecting low receptor densities.[8]
-
Test Compound: A 3-(4-Piperidinyl)-1,2-benzisoxazole derivative (e.g., Risperidone) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Non-specific Determinand: Unlabeled Haloperidol or Spiperone (100 µM stock).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/C or GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid (e.g., Ultima Gold).
-
Equipment: 96-well deep-well plates, liquid scintillation counter, multi-channel pipettes.
Part B: Experimental Workflow
Caption: Workflow for Dopamine D2 Competition Binding Assay.
Part C: Step-by-Step Methodology
-
Preparation: Thaw all reagents and keep them on ice. Prepare a fresh dilution of the cell membrane preparation in assay buffer to the desired final concentration (e.g., 5-15 µg protein per well). The optimal concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[5]
-
Assay Plate Setup: The final assay volume is 250 µL.
-
Total Binding Wells (in triplicate): 125 µL of assay buffer.
-
Non-specific Binding (NSB) Wells (in triplicate): 125 µL of unlabeled Haloperidol (final concentration 10 µM).
-
Test Compound Wells (in triplicate): 125 µL of each concentration of the serially diluted test compound (e.g., from 1 pM to 10 µM final concentration).
-
-
Radioligand Addition: Add 25 µL of [3H]Spiperone solution to all wells. The final concentration should be at or below its Kd value (typically 0.2-0.5 nM for D2 receptors) to ensure assay sensitivity.[5][6]
-
Initiate Binding: Add 100 µL of the diluted cell membrane preparation to all wells to start the reaction. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking. This time should be sufficient to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Harvest the contents of the wells onto the pre-soaked GF/C filter mat using a cell harvester. This step rapidly separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer per well. The cold temperature and speed are critical to minimize the dissociation of the radioligand from the receptor during the wash steps.
-
Quantification: Dry the filter mat completely (e.g., under a heat lamp or in a microwave oven). Add ~50 µL of scintillation cocktail to each filter spot and quantify the bound radioactivity in a liquid scintillation counter, obtaining data as Counts Per Minute (CPM).[11]
Data Analysis and Interpretation
Calculating IC50 and Ki
-
Calculate Specific Binding:
-
Average the CPM from the triplicate wells for each condition.
-
Calculate Mean NSB CPM.
-
Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
-
Generate Competition Curve:
-
For each concentration of the test compound, calculate the percent specific binding relative to the control (wells with no competitor): % Specific Binding = (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB) * 100.
-
Plot % Specific Binding versus the logarithm of the test compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data. The software will calculate the IC50 value.
-
-
Convert IC50 to Ki:
-
The Ki value is calculated using the Cheng-Prusoff equation , which corrects for the presence of the competing radioligand.[6]
-
Ki = IC50 / (1 + [L]/Kd)
-
IC50: The concentration of the test compound that inhibits 50% of specific binding (determined from the curve).
-
[L]: The molar concentration of the radioligand ([3H]Spiperone) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the D2 receptor. This is a constant that must be determined separately via a saturation binding experiment. For [3H]Spiperone, this is typically in the range of 0.1-0.3 nM.[6]
-
-
Data Presentation
The binding affinities of various compounds are best summarized in a table for clear comparison.
| Compound | D2 Receptor IC50 (nM) | D2 Receptor Ki (nM) |
| Haloperidol (Reference) | 1.5 | 0.8 |
| Risperidone | 3.1 | 1.7 |
| Test Compound X | 15.2 | 8.3 |
| Test Compound Y | 0.9 | 0.5 |
| (Sample data based on typical affinities. Assay conditions: [3H]Spiperone [L] = 0.25 nM, Kd = 0.2 nM) |
Critical Parameters and Self-Validation
A robust assay is a self-validating one. Pay close attention to these parameters to ensure data integrity.
-
Receptor Concentration: Using too much receptor protein can deplete the free radioligand, violating the assumptions of the binding models. A key rule of thumb is to ensure that the total radioligand bound is less than 10% of the total radioligand added.[5]
-
Non-specific Binding: High NSB (e.g., >30-40% of total binding) can obscure the specific binding signal and reduce assay precision.[5][9] If NSB is high, consider using different filters, pre-treating filters with PEI, or adding BSA to the assay buffer.
-
Equilibrium Conditions: Ensure the incubation time is sufficient for both the radioligand and the competitor to reach binding equilibrium. This should be determined experimentally with time-course studies.
-
Solvent Effects: The solvent used for the test compound (e.g., DMSO) can interfere with the assay. It's crucial to ensure the final solvent concentration is consistent across all wells and is at a level that does not affect receptor binding (typically ≤1%).[5]
References
- Gmeiner, P., et al. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Wikipedia. Scatchard equation.
- Zimmer, S., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(10), 1769-75.
- Müller, M. J., et al. (2000). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparative study with olanzapine. Psychopharmacology, 148(2), 154-61.
- Ricci, A., et al. (1995). Dopamine D2-like receptors on human peripheral blood lymphocytes: a radioligand binding assay and immunocytochemical study. Journal of Neuroimmunology, 58(2), 139-47.
- Goldstein, B., & Wofsy, C. (1994). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical journal, 66(5), 1717-31.
- Oxford Reference. Scatchard plot.
- Tateno, A., et al. (2009). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand 11C-(-)-N-propyl-norapomorphine. International Journal of Neuropsychopharmacology, 12(3), 325-34.
- Kapur, S., et al. (1995). The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study. Psychopharmacology, 122(1), 1-5.
- Gutfreund, H. (1995). Analysis of Receptor–Ligand Interactions. In Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis.
- Miyamoto, S., et al. (2012). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. Journal of Pharmacology and Experimental Therapeutics, 341(2), 533-40.
- GraphPad. Nonspecific binding. Prism 10 Curve Fitting Guide.
- Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone.
- The Animated Pharmacologist. (2015). Specific and Non-specific Binding in a ligand binding assay.
- Levant, B., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 184(1), 139-43.
- Whitehead, L., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 63(19), 5900-5909.
- Egan, M. F., et al. (2000). Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor. Brain Research, 868(2), 241-50.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Wikipedia. Ligand binding assay.
- Bio-Resource. (2021). Scatchard Plot for Ligand Receptor binding analysis. YouTube.
- Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7679.
- Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-5.
- Free, R. B., et al. (2007). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. Molecular Pharmacology, 72(2), 429-42.
- The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values.
- Xiao, J., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. In Probe Reports from the NIH Molecular Libraries Program.
- ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-9.
- Križanović, J., & Kuzmanić, A. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program.
- Johnson, D. J., et al. (2010). The discovery of a series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles as highly brain penetrant, selective muscarinic M1 agonists. Bioorganic & Medicinal Chemistry Letters, 20(18), 5434-8.
- Sata, N., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 3014.
- Sharma, P., & Singh, P. (2016). QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). Current Research in Pharmaceutical Sciences, 6(2), 31-44.
- Asif, M. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 4, 32990-33019.
- Kantharaju, K., et al. (2015). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 24, 2736-2747.
Sources
- 1. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles [pubmed.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. graphpad.com [graphpad.com]
- 10. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 11. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(4-Piperidinyl)-1,2-benzisoxazole as a Privileged Scaffold in Modern Drug Discovery
Introduction: The Significance of the 1,2-Benzisoxazole Moiety
The 1,2-benzisoxazole ring system is a quintessential example of a "privileged structure" in medicinal chemistry.[1] This aromatic heterocyclic scaffold demonstrates the ability to bind to a wide range of biological targets, making it a cornerstone for the development of novel therapeutics, particularly for Central Nervous System (CNS) disorders.[1][2] Its derivatives are foundational to several blockbuster drugs, including the atypical antipsychotics risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide.[2][3]
At the heart of many of these breakthrough therapies is the versatile building block, 3-(4-Piperidinyl)-1,2-benzisoxazole, and its fluorinated analogue, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. The piperidine ring offers a crucial site for synthetic modification, allowing chemists to systematically alter the molecule's physicochemical properties and pharmacological profile. This guide provides an in-depth exploration of this building block, detailing its properties, key synthetic applications, and step-by-step protocols for its use in the synthesis of high-value pharmaceutical agents.
Physicochemical Data and Safety Protocols
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is the most commonly utilized precursor in synthesis due to its stability and ease of handling.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride |
| Synonyms | R-56109 hydrochloride, 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine HCl |
| CAS Number | 84163-13-3[4] |
| Molecular Formula | C₁₂H₁₄ClFN₂O[5] |
| Molecular Weight | 256.70 g/mol [4] |
| Appearance | White to off-white solid/crystalline powder |
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields (compliant with EN166 EU standard), and a lab coat.[5][6]
-
Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[6][8]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed to prevent moisture ingress. The compound is generally stable under normal storage conditions.[5]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing difficulties arise, seek medical attention.[5]
-
Ingestion: Rinse mouth and immediately call a poison control center or physician.[5]
-
Core Application: Synthesis of Atypical Antipsychotics
The primary application of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is as the key intermediate in the synthesis of risperidone and its active metabolite, paliperidone. These drugs are potent serotonin (5-HT₂) and dopamine (D₂) receptor antagonists.[9]
Protocol 1: Synthesis of Risperidone
The synthesis of risperidone is achieved via a nucleophilic substitution (N-alkylation) reaction, where the secondary amine of the piperidine ring is alkylated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Causality Behind Experimental Choices:
-
Base (Na₂CO₃/K₂CO₃): An inorganic base is required to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen, rendering it a potent nucleophile to attack the electrophilic chloroethyl side chain.
-
Solvent: While Dimethylformamide (DMF) was traditionally used, greener and more efficient processes now utilize solvents like isopropanol, acetonitrile, or even basic aqueous solutions, which can improve yield and simplify purification.[10][11]
-
Catalyst (KI): A catalytic amount of potassium iodide (KI) is often added. The iodide ion can displace the chloride on the electrophile in a Finkelstein-type reaction, forming a more reactive iodo-intermediate, which accelerates the rate of N-alkylation.
Step-by-Step Protocol for Risperidone Synthesis:
-
Vessel Setup: To a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq).
-
Addition of Reactants: Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0-1.1 eq), sodium carbonate (Na₂CO₃, approx. 3.0 eq), and a catalytic amount of potassium iodide (KI, approx. 0.05 eq).[10]
-
Solvent Addition: Add acetonitrile or isopropanol as the reaction solvent.[10] Alternatively, an aqueous solution of sodium carbonate (15-40%) can be used.[11]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-120°C, depending on the solvent) and stir for 12-16 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. If using an aqueous medium, the product often precipitates upon cooling and can be collected by filtration.[12]
-
Purification: The crude risperidone is typically purified by recrystallization from a suitable solvent system, such as a mixture of DMF and isopropanol, or acetonitrile, to yield a high-purity final product.[10][12]
Protocol 2: Synthesis of Paliperidone
Paliperidone is the major active metabolite of risperidone and is synthesized by a similar N-alkylation strategy.[13] The key difference is the use of a hydroxylated pyridopyrimidinone precursor.
Step-by-Step Protocol for Paliperidone Synthesis:
-
Reactant Preparation: In a reaction vessel, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (free base or generated in situ from the HCl salt with a base) (1.0 eq) and 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0-1.1 eq).[14][15]
-
Solvent and Base: Suspend the reactants in a suitable organic solvent such as methanol or isopropanol. Add an organic base like triethylamine or diisopropylethylamine (DIPEA) to act as an acid scavenger.[13][15]
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 65-70°C in methanol) and maintain for an extended period, often 24 hours or more, monitoring by HPLC.[15]
-
Work-up and Purification: Upon completion, the mixture is cooled. The crude product can be isolated by filtration or after solvent removal. Purification is critical and often involves recrystallization from a solvent like acetonitrile or may require column chromatography to remove persistent impurities.[15][16]
Application in Discovery Chemistry: Library Diversification
The nucleophilic piperidine nitrogen of 3-(4-piperidinyl)-1,2-benzisoxazole is a prime handle for creating diverse chemical libraries to explore new therapeutic applications beyond antipsychotics.
General Protocol: N-Acylation and N-Sulfonylation
Derivatization via acylation or sulfonylation has been used to generate novel compounds with potential antiproliferative, anticancer, and antimicrobial activities.[17][18][19]
-
Setup: Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq) and cool the mixture in an ice bath (0°C).
-
Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with water. Extract the product into an organic solvent (e.g., DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting amide or sulfonamide product by column chromatography or recrystallization.
This strategy has been successfully employed to demonstrate that adding heterocyclic rings to the N-terminus can lead to potent antiproliferative activity against various cancer cell lines.[17]
Analytical Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques as reported in the literature.[17]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): LC/MS or HRMS to verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Conclusion and Future Outlook
3-(4-Piperidinyl)-1,2-benzisoxazole and its derivatives are far more than simple intermediates; they are privileged scaffolds that have enabled the creation of life-changing medicines. While their role in producing antipsychotics is well-established, ongoing research continues to uncover new potential in areas like oncology, infectious diseases, and neurodegenerative disorders.[17][20][21][22] The synthetic accessibility and the modifiable piperidine handle ensure that this remarkable building block will remain a focus of drug discovery efforts for the foreseeable future, promising new therapeutic agents with improved efficacy and safety profiles.
References
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.Investigational New Drugs, 27(6), 534-42. [Link][17]
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors.Indian Journal of Chemistry, Vol. 44B, pp. 1515-1518. [Link][20]
- Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.Journal of Medicinal Chemistry, 32(5), 1024-30. [Link][24]
- Preparation of risperidone.
- Production Route of Risperidone.LookChem. [Link][25]
- 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology.Current Medicinal Chemistry, 24(29), 3149-3162. [Link][1]
- Synthesis of related substances of antipsychotic drug Risperidone.
- Process for the preparation of risperidone.
- Process for the synthesis of paliperidone.
- Process for the preparation of paliperidone.
- Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent.Der Pharmacia Lettre, 3(6), 240-249. [Link][13]
- Benzisoxazole.Wikipedia. [Link][3]
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research, 34(1), 222-234. [Link][2]
- Synthesis of paliperidone.
- Benzisoxazole – Knowledge and References.Taylor & Francis. [Link][21]
- Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities.Journal of Medicinal Chemistry, 22(2), 180-3. [Link][28]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.MDPI. [Link][22]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.PubMed. [Link][23]
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.European Journal of Medicinal Chemistry, 281, 117023. [Link][30]
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
- Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies.Medicinal Chemistry Research, 18, 598-608. [Link][18]
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
Sources
- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. | Semantic Scholar [semanticscholar.org]
- 2. e-journals.in [e-journals.in]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 11. WO2009012721A1 - Process for the preparation of risperidone - Google Patents [patents.google.com]
- 12. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. EP2275423A1 - Process for the synthesis of paliperidone - Google Patents [patents.google.com]
- 15. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
- 16. Paliperidone synthesis - chemicalbook [chemicalbook.com]
- 17. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Evaluation of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives in Preclinical Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction: The 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold in Neuropharmacology
The 3-(4-Piperidinyl)-1,2-benzisoxazole core structure is a cornerstone in the development of modern atypical antipsychotic medications. It forms the backbone of highly successful drugs such as Risperidone and its active metabolite, Paliperidone, which are widely used in the treatment of schizophrenia and other psychiatric disorders.[1][2][3] These agents primarily exert their therapeutic effects through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[4][5]
This guide provides a comprehensive overview of essential in vivo experimental procedures for characterizing novel derivatives of this scaffold in animal models. The protocols herein are designed not merely as procedural steps but as integrated systems for generating robust, interpretable data. We will move from foundational pharmacokinetic profiling to core efficacy screening in validated behavioral paradigms and finally to critical safety assessments. The overarching goal is to equip researchers and drug development professionals with the rationale and methodology to effectively evaluate the therapeutic potential and liability of these important compounds.
Section 1: Scientific Rationale & Pre-Experimental Considerations
Core Mechanism of Action: D2/5-HT2A Receptor Antagonism
The therapeutic efficacy of this chemical class is largely attributed to its dual blockade of dopamine D2 receptors in the mesolimbic pathway (alleviating positive symptoms of psychosis) and serotonin 5-HT2A receptors in the mesocortical pathway (potentially improving negative and cognitive symptoms while mitigating extrapyramidal side effects).[5][6] Understanding this mechanism is crucial for designing relevant pharmacodynamic (PD) assays and interpreting results.
Caption: A logical workflow for in vivo compound evaluation.
Protocol 2.1: Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the test compound, including its half-life (t½), maximum concentration (Cmax), and brain penetration. This data is non-negotiable for designing rational dosing regimens in subsequent efficacy and safety studies.
Causality: Without understanding how a compound is absorbed and how much reaches the target organ (the brain), it is impossible to interpret behavioral data. A negative result in an efficacy study could be due to a lack of potency or simply poor brain exposure.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per timepoint/route).
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 20% hydroxypropyl beta-cyclodextrin in saline). The exact vehicle must be determined based on the compound's solubility and stability.
-
Dosing:
-
Intravenous (IV): 1-2 mg/kg via tail vein injection to determine baseline clearance and volume of distribution.
-
Oral (PO) or Intraperitoneal (IP): 5-10 mg/kg to assess absorption and bioavailability. The choice between PO and IP depends on the intended clinical route and the need to bypass first-pass metabolism in early studies.
-
-
Sample Collection:
-
Collect sparse blood samples (~100 µL) via tail vein or saphenous vein at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
At each terminal timepoint, collect whole brain tissue.
-
-
Sample Analysis: Process blood to plasma. Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Key Parameters Table:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption; relates to acute effects. |
| Tmax | Time to reach Cmax | Informs timing of PD assessments. |
| AUC | Area Under the Curve (concentration vs. time) | Measures total drug exposure. |
| t½ | Half-life | Determines dosing frequency for chronic studies. |
| F% | Bioavailability (for PO administration) | Percentage of dose that reaches systemic circulation. |
| Brain/Plasma Ratio | Ratio of compound concentration in brain vs. plasma | Confirms target engagement in the CNS. |
Protocol 2.2: Pharmacodynamic (PD) Efficacy Screen - MK-801-Induced Hyperlocomotion
Objective: To assess the compound's ability to reverse psychostimulant-induced hyperlocomotion, a primary screen for antipsychotic-like activity.
Causality: MK-801 is a non-competitive NMDA receptor antagonist. Its administration leads to a downstream surge in mesolimbic dopamine release, causing hyperlocomotion. [7]A compound that blocks D2 receptors is expected to attenuate this behavior, thus providing evidence of target engagement and potential efficacy.
Caption: Workflow for the MK-801 induced hyperlocomotion assay.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=8-12 per group).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MK-801
-
Group 3: Test Compound (e.g., 1, 3, 10 mg/kg) + MK-801
-
Group 4: Positive Control (e.g., Risperidone 0.5 mg/kg) + MK-801
-
-
Procedure:
-
Habituate mice to the activity chambers for 30-60 minutes.
-
Administer the test compound, positive control, or vehicle via the chosen route (e.g., IP or PO).
-
After an appropriate pre-treatment time based on PK data (typically 30-60 minutes), administer MK-801 (0.2-0.3 mg/kg, IP).
-
Immediately return animals to the chambers and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.
-
-
Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare compound-treated groups to the Vehicle + MK-801 group.
Protocol 2.3: Safety & Tolerability - Metabolic Profile Assessment
Objective: To evaluate the potential for the compound to induce metabolic side effects, such as insulin resistance and glucose intolerance, which are known liabilities for this class of drugs. [8][9] Causality: Many atypical antipsychotics interfere with glucose regulation, leading to weight gain and an increased risk of type 2 diabetes. Early assessment of this liability is critical for a compound's safety profile. The Oral Glucose Tolerance Test (OGTT) is a standard method to assess how an animal processes a glucose load.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=8-10 per group), as they exhibit pronounced metabolic effects. [9]2. Experimental Groups:
-
Group 1: Vehicle
-
Group 2: Test Compound (acute dose, choose a dose showing efficacy in PD models)
-
Group 3: Positive Control (e.g., Olanzapine or Risperidone, 1-6 mg/kg) [8]3. Procedure (Oral Glucose Tolerance Test - OGTT):
-
Fast animals overnight (approx. 12-14 hours) with free access to water.
-
Administer the test compound, positive control, or vehicle (e.g., PO or SC).
-
After 60 minutes, take a baseline blood glucose reading (T=0) from the tail vein.
-
Immediately administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. Compare the AUC values between groups using a one-way ANOVA. A significantly higher glucose AUC in the compound-treated group compared to the vehicle group indicates glucose intolerance.
Dosing and Expected Outcomes Summary Table:
| Study Type | Animal Model | Compound/Drug | Dose Range (mg/kg) | Route | Expected Outcome for an Active Compound |
| PK Profiling | Rat | Test Compound | 1-2 (IV), 5-10 (PO) | IV, PO | Measurable brain penetration (Brain/Plasma > 0.5), Oral Bioavailability > 20% |
| Hyperlocomotion | Mouse | Test Compound | 0.5 - 10 | IP/PO | Dose-dependent reduction of MK-801-induced hyperactivity |
| Hyperlocomotion | Mouse | Risperidone | 0.1 - 1.2 [10][11] | IP/PO | Significant reduction of MK-801-induced hyperactivity |
| Metabolic Profile | Rat | Test Compound | 1 - 6 | PO/SC | Ideally, no significant increase in glucose AUC compared to vehicle |
| Metabolic Profile | Rat | Risperidone/Paliperidone | 0.5 - 6 [8][9] | PO/SC | Dose-dependent increase in fasting glucose and glucose AUC |
References
- Piontkewitz, Y., Arad, M., & Weiner, I. (2011). Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia. Schizophrenia Bulletin, 37(6), 1257–1269. [Link]
- Wikidata. (2023). Paliperidone: pharmacokinetics and activities in animal models of schizophrenia. WikiJournal of Medicine, 10(1). [Link]
- Boyda, H. N., Procyshyn, R. M., Tse, L., Yuen, J. W. Y., Honer, W. G., & Barr, A. M. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLOS ONE, 16(1), e0246211. [Link]
- Strupczewski, J. T., Allen, R. C., Gardner, B. A., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761–769. [Link]
- Prasad, S., Kumar, M. R., Kumar, P. R., & Sridhar, B. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. [Link]
- Young, J. W., & Geyer, M. A. (2010). In vitro and in vivo demonstration of risperidone implants in mice. Psychopharmacology, 212(1), 83–91. [Link]
- Piontkewitz, Y., Arad, M., & Weiner, I. (2010). Risperidone Administered During Asymptomatic Period of Adolescence Prevents the Emergence of Brain Structural Pathology and Behavioral Abnormalities in an Animal Model of Schizophrenia. Schizophrenia Bulletin, 37(6), 1257-69. [Link]
- Jones, C. A., Watson, D. J. G., & Fone, K. C. F. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1162–1194. [Link]
- Feifel, D., Shilling, P. D., & Kellendat, P. (2010). Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. Methods in Molecular Biology, 602, 365–383. [Link]
- Marco, A., García-López, R., et al. (2013). Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study. Behavioural Brain Research, 247, 204-14. [Link]
- Boyda, H. N., Procyshyn, R. M., et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLoS One, 16(1), e0246211. [Link]
- Jones, C. A., Watson, D. J., & Fone, K. C. (2011). An Overview of Animal Models Related to Schizophrenia. British Journal of Pharmacology, 164(4), 1162-1194. [Link]
- Wikipedia. (n.d.). Animal model of schizophrenia. [Link]
- Rangappa, S., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 1762-1766. [Link]
- Ricciardi, A., et al. (2009). Paliperidone suppresses the development of the aggressive phenotype in a developmentally sensitive animal model of escalated aggression. Psychopharmacology, 203(4), 653-63. [Link]
- NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
- Ace Therapeutics. (n.d.). Schizophrenia Animal Models. [Link]
- Piechota, M., et al. (2023). Risperidone regulates the expression of schizophrenia-related genes in the murine forebrain. bioRxiv. [Link]
- Zhang, Y. F., et al. (2010). Studies on the acute toxicity, pharmacokinetics and pharmacodynamics of paliperidone derivatives--comparison to paliperidone and risperidone in mice and rats. Basic & Clinical Pharmacology & Toxicology, 107(2), 656-62. [Link]
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]
- AMSbiopharma. (2024).
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
- Lieberman, J. A., Bymaster, F. P., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358-403. [Link]
- Nagai, Y., et al. (2016). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro, 3(5), ENEURO.0175-16.2016. [Link]
- Clifton, J. D. (2013). In vivo screening for anti=psychotic drugs using zebrafish. Loop. [Link]
- Suehiro, M., et al. (1996). Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase. Nuclear Medicine and Biology, 23(6), 787-93. [Link]
- Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. [Link]
- Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug.
- Pilowsky, L. S., et al. (1998). Probing cortical sites of antipsychotic drug action with in vivo receptor imaging. British Medical Bulletin, 54(3), 723-31. [Link]
- Patil, S. A., & Goswami, S. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemistry-An Asian Journal, 5(1), 8-20. [Link]
- Wędzony, K., et al. (2009). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Medicinal Chemistry, 16(4), 419-35. [Link]
- Chmielarz, P., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]
- Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1735. [Link]
- Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
- Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. [Link]
- ResearchGate. (n.d.). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)
Sources
- 1. e-journals.in [e-journals.in]
- 2. ossila.com [ossila.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Paliperidone suppresses the development of the aggressive phenotype in a developmentally sensitive animal model of escalated aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Paliperidone: pharmacokinetics and activities in animal models of schizophrenia_Chemicalbook [chemicalbook.com]
- 8. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models | PLOS One [journals.plos.org]
- 9. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride and its analogs, such as the 6-fluoro derivative (CAS: 84163-13-3). This molecule is a critical intermediate in the synthesis of several atypical antipsychotic drugs, including Risperidone and Paliperidone.[1] Achieving a high synthetic yield is paramount for the efficiency and cost-effectiveness of the overall drug development process.
This guide is structured to provide direct, actionable advice for researchers and chemists encountering challenges in this synthesis. It is divided into a Troubleshooting Guide for specific experimental issues and a comprehensive FAQ section for broader conceptual understanding.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis, providing potential causes and validated solutions.
Problem 1: Low Overall Yield or Reaction Stagnation
You observe a low conversion of your starting ketone, (2,4-difluorophenyl)(piperidin-4-yl)methanone, to the final product after the one-pot oximation and cyclization sequence.
Potential Cause(s):
-
Inefficient Oximation: The initial formation of the oxime intermediate is incomplete. This can be due to suboptimal base stoichiometry, moisture, or insufficient reaction time.
-
Suboptimal Cyclization Conditions: The key intramolecular nucleophilic aromatic substitution (SNAr) reaction is sensitive to the base, solvent, and temperature. An inadequate base will fail to sufficiently deprotonate the oxime, while incorrect solvent or temperature can hinder the reaction kinetics.[2]
-
Poor Quality Starting Materials: Impurities in the starting ketone or reagents (hydroxylamine, base) can interfere with the reaction.
Suggested Solutions:
-
Optimize the "One-Pot" Protocol: A well-established method involves performing the oximation and cyclization in a single step without isolating the oxime intermediate.[3]
-
Base Selection & Stoichiometry: Use a strong inorganic base like Potassium Hydroxide (KOH) or Potassium tert-butoxide.[4] A molar ratio of 3-5 equivalents of base relative to the starting ketone is recommended to both facilitate oximation and drive the subsequent cyclization.[3]
-
Solvent System: Anhydrous C1-C4 alcohols, such as methanol or ethanol, are effective solvents for this one-pot procedure.[3] For a two-step process, a biphasic system of toluene and water with a phase-transfer catalyst can also be effective for the cyclization step.[4]
-
Temperature and Time: The reaction temperature should be carefully controlled. A range of 40-65 °C is often optimal. Lower temperatures may require significantly longer reaction times (up to 72 hours), while higher temperatures can sometimes lead to side products.[3] Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
-
Ensure Anhydrous Conditions: Moisture can consume the strong base and hinder the deprotonation of the oxime. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Verify Reagent Quality: Use high-purity starting materials. The quality of the (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride and hydroxylamine hydrochloride is critical.
Data Presentation: Comparison of Cyclization Conditions
| Entry | Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Oxime Intermediate | KOH (excess) | Methanol | Reflux | 2.5 | High (not specified) | [4] |
| 2 | Oxime Intermediate | K-tert-butoxide (excess) | Toluene/Water | Reflux | 6 | 97.8 | [4] |
| 3 | Ketone HCl Salt | KOH (3-5) | Methanol | 40-45 | 5-72 | 80-95 | [3] |
Problem 2: Significant Formation of an Isomeric Impurity
You have isolated the desired product, but analytical data (e.g., NMR, LC-MS) shows a significant peak corresponding to an isomer, which is difficult to separate.
Potential Cause(s):
-
Beckmann Rearrangement: This is a classic side reaction of oximes, particularly under acidic or harsh thermal conditions.[2][5] It leads to the formation of an isomeric benzo[d]oxazole, which can be challenging to remove from the desired 1,2-benzisoxazole product.[2]
Suggested Solutions:
-
Maintain Basic Conditions: The desired intramolecular SNAr cyclization is base-mediated.[2] Ensure the reaction medium remains strongly basic throughout the process to suppress the acid-catalyzed Beckmann rearrangement.
-
Avoid Excessive Heat: While heating is necessary, prolonged exposure to very high temperatures can sometimes promote rearrangement. Stick to the optimized temperature ranges (e.g., 40-65 °C or reflux in methanol) and monitor the reaction to avoid unnecessary heating after completion.[3][4]
-
Strategic Reagent Addition: In the one-pot method, add the inorganic base after the ketone and hydroxylamine hydrochloride have been dissolved in the solvent.[3]
Mandatory Visualization: Competing Reaction Pathways
Below is a diagram illustrating the desired SNAr cyclization pathway versus the competing Beckmann rearrangement.
Caption: Desired SNAr cyclization vs. Beckmann rearrangement side reaction.
Problem 3: Difficulty in Product Isolation and Purification
The reaction appears complete by TLC/LC-MS, but isolating a pure, solid hydrochloride salt is challenging, resulting in an oily product or low recovery after crystallization.
Potential Cause(s):
-
Incomplete Salt Formation: The pH was not sufficiently lowered, or the incorrect solvent was used for precipitation.
-
Presence of Water: Residual water in the reaction mixture or solvents can prevent the clean precipitation of the hydrochloride salt.
-
Residual Base: Incomplete quenching or workup can leave residual inorganic base, which will consume HCl during the salt formation step.
Suggested Solutions:
-
Thorough Workup: After the cyclization is complete, neutralize any remaining base and perform a standard aqueous workup. Extract the free-base product into an organic solvent (e.g., dichloromethane or toluene), wash with water and brine, and dry thoroughly with an agent like anhydrous magnesium sulfate or sodium sulfate.[4]
-
Solvent Exchange: After drying, filter off the drying agent and concentrate the solution under reduced pressure to remove the extraction solvent completely. Redissolve the crude free base in a suitable solvent for precipitation, such as acetone or methanol.[4]
-
Controlled Acidification: Cool the solution (e.g., 0-5 °C) and slowly add concentrated hydrochloric acid dropwise while stirring.[3] Monitor the pH to ensure it reaches an acidic range (pH 2-3).[4] Over-acidification should be avoided.
-
Crystallization/Precipitation: Allow the mixture to stir at low temperature for 1-3 hours to maximize precipitation.[3] Collect the solid by filtration, wash with a small amount of cold solvent (e.g., cold acetone), and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formation of the 1,2-benzisoxazole ring?
The core of this synthesis is the base-mediated intramolecular Nucleophilic Aromatic Substitution (SNAr).[2] The mechanism proceeds in three key steps:
-
Deprotonation: A strong base (e.g., KOH) removes the acidic proton from the oxime's hydroxyl group, forming a highly nucleophilic oximate anion.
-
Nucleophilic Attack: The newly formed oxygen anion attacks the ortho-carbon of the fluorinated aromatic ring. This carbon is electron-deficient due to the strong inductive effect of the fluorine atom, making it susceptible to nucleophilic attack. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This final step forms the stable 1,2-benzisoxazole ring system.
Mandatory Visualization: SNAr Cyclization Mechanism
Caption: Mechanism of intramolecular SNAr cyclization. (Note: Image placeholders are used in the DOT script; a visual representation would show actual chemical structures).
Q2: Can this synthesis be performed in a "one-pot" manner? What are the advantages?
Yes, a "one-pot" procedure where the starting ketone is converted directly to the final hydrochloride salt without isolating the oxime intermediate is highly effective and often preferred.[3]
-
Advantages:
-
Improved Efficiency: Reduces the number of unit operations (isolation, purification, solvent swaps), saving time and resources.
-
Higher Overall Yield: Avoids material loss that inevitably occurs during the isolation and purification of intermediates.
-
Simpler Process: Streamlines the workflow, making it more amenable to large-scale production.
-
Q3: How critical is the N-protection of the piperidine ring during this synthesis?
For this specific synthetic route, N-protection of the piperidine ring is generally not required. The piperidine nitrogen is a secondary amine and is significantly less nucleophilic than the deprotonated oxime anion under the strongly basic reaction conditions. Therefore, it does not compete in the intramolecular cyclization step. Some literature routes may start from N-protected piperidine derivatives, but this often involves more steps, such as a final deprotection. The direct use of the unprotected piperidine ketone is a more convergent and efficient strategy.
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
This protocol is adapted from efficient, high-yield procedures found in the literature.[3]
Materials:
-
4-(2,4-difluorobenzoyl)-piperidine hydrochloride (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Potassium hydroxide (KOH) (4.0 eq)
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in anhydrous methanol (approx. 10 mL per gram of starting ketone).
-
Base Addition: To the stirred solution, add solid potassium hydroxide (4.0 eq) portion-wise. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 40-45 °C and stir for the required time (monitor by TLC/LC-MS, typically 24-48 hours).
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl) and wash the solid with a small amount of cold methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in acetone.
-
-
Salt Formation:
-
Cool the acetone solution to 0-5 °C in an ice bath.
-
Slowly add concentrated HCl dropwise until the pH of the solution is 2-3.
-
A white solid should precipitate. Stir the suspension at 0-5 °C for an additional 1-2 hours.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold acetone to remove soluble impurities.
-
Dry the pure 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride under vacuum at 40-50 °C to a constant weight.
-
Mandatory Visualization: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of the target compound.
References
- Rangappa, K. S., et al. (2016). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 55B(April), 476-483.
- APIChem. (n.d.). Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate. APIChem Technology.
- ChemicalBook. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis. ChemicalBook.
- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1-2), 67-91.
- Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Ossila.
- BenchChem. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. BenchChem.
- Janssen Pharmaceutica N.V. (2006). Process for making risperidone and intermediates therefor. Google Patents.
- Shandong Keyuan Pharmaceutical Co Ltd. (2021). Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride. Google Patents.
Sources
- 1. ossila.com [ossila.com]
- 2. soc.chim.it [soc.chim.it]
- 3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 4. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Strategies to reduce off-target effects of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives
Technical Support Center: 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives
A Senior Application Scientist's Guide to Mitigating Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-piperidinyl)-1,2-benzisoxazole derivatives. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to minimize off-target effects and enhance the selectivity of your compounds. My goal is to move beyond simple protocols and explain the causal reasoning behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Understanding the Challenge: On-Target Efficacy vs. Off-Target Liabilities
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone of several successful CNS drugs, most notably the atypical antipsychotic risperidone. The therapeutic efficacy of these compounds typically arises from their high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] However, their clinical utility is often hampered by a range of side effects, which are frequently a direct consequence of the molecule binding to unintended biological targets ("off-targets").
Common off-target interactions for this class of compounds include:
-
Histamine H1 Receptors: Antagonism can lead to sedation and weight gain.[3]
-
α1-Adrenergic Receptors: Antagonism can cause orthostatic hypotension (a drop in blood pressure upon standing).[3]
-
α2-Adrenergic Receptors: Can interfere with blood pressure regulation and neurotransmitter release.[2]
The core challenge in optimizing these derivatives is to retain or improve affinity for D2 and 5-HT2A receptors while systematically eliminating or reducing affinity for these off-target receptors.
Visualizing the Core Problem
The following diagram illustrates the typical polypharmacology of a benzisoxazole derivative, highlighting the desired on-target effects versus the undesired off-target effects.
Caption: On-target vs. Off-target interactions of benzisoxazole derivatives.
Section 2: Troubleshooting & Mitigation Strategies (Q&A Format)
This section directly addresses common issues and provides structured approaches to resolve them.
Question 1: My lead compound shows excellent D2/5-HT2A potency but also significant H1 and α1 affinity. What are my primary strategies to improve selectivity?
Answer: This is a classic challenge with this scaffold. Your primary strategies will revolve around medicinal chemistry approaches, specifically Structure-Activity Relationship (SAR) studies and physicochemical property optimization.
Strategy 1: Structural Modification via Bioisosteric Replacement
The principle of bioisosterism involves replacing a functional group within your molecule with another group that has similar physical or chemical properties, with the goal of altering pharmacology in a beneficial way.[4][5]
-
Why it works: Even subtle changes to a molecule's structure, electronics, or conformation can dramatically alter its binding affinity for one receptor over another. Off-target receptors often have different binding pocket architectures compared to on-targets.
-
Actionable Steps:
-
Identify Modification Points: Focus on the piperidinyl and benzisoxazole moieties. The linker region is also a key area for modification.
-
Introduce Steric Hindrance: Consider adding small, bulky groups near regions of the molecule predicted to interact with the H1 or α1 receptor pockets. This can physically prevent the molecule from fitting into the off-target binding site without disrupting the on-target fit.
-
Alter Hydrogen Bonding Capacity: Replace hydrogen bond donors or acceptors. For example, replacing a phenolic hydroxyl with a sulfonamide group can retain biological activity in some cases by mimicking the pKa, but may abolish it in others.[6]
-
Utilize Fluorine Substitution: The strategic placement of fluorine atoms can alter the molecule's electronic properties (pKa) and conformation, which can fine-tune receptor interactions.
-
Strategy 2: Optimize Lipophilicity (LogP/LogD)
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8] Highly lipophilic compounds often exhibit promiscuous binding to off-target receptors.[][10]
-
Why it works: Many off-target interactions are driven by non-specific hydrophobic interactions. By reducing the overall lipophilicity of your compound, you can decrease its affinity for these "greasy" off-target pockets while potentially maintaining the more specific, high-affinity interactions at your desired targets.
-
Actionable Steps:
-
Measure Lipophilicity: Experimentally determine the LogP or LogD of your lead compound. The optimal range for CNS drugs is often cited as a LogP between 2 and 4.[7]
-
Reduce Lipophilicity Systematically:
-
Introduce polar functional groups (e.g., hydroxyls, amides).
-
Replace lipophilic aromatic rings with more polar heterocyclic systems (e.g., pyridine).
-
Consider the example of paliperidone (9-hydroxyrisperidone), the active metabolite of risperidone. The addition of a single hydroxyl group increases hydrophilicity, which contributes to differences in its pharmacological profile compared to the parent drug.[3][11]
-
-
Data Presentation: Impact of Hydroxylation on Receptor Affinity
The table below compares the receptor binding affinities (Ki, nM) of risperidone and its more hydrophilic metabolite, paliperidone. A lower Ki value indicates higher binding affinity.
| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Primary Off-Target? |
| Dopamine D2 | 3.13 | 4.8 | No (On-Target) |
| Serotonin 5-HT2A | 0.16 | 0.29 | No (On-Target) |
| Histamine H1 | 20 | 50 | Yes |
| α1-Adrenergic | 1.6 | 6.8 | Yes |
| α2-Adrenergic | 7.5 | 29 | Yes |
Data synthesized from publicly available databases and literature. Actual values may vary by experimental conditions.
Insight: The addition of a hydroxyl group in paliperidone generally decreases its affinity (higher Ki) for both on-target and off-target receptors. However, the reduction in affinity is often more pronounced at the off-targets (e.g., a >4-fold reduction at α1-adrenergic receptors), leading to an improved selectivity profile.[11]
Section 3: Experimental Protocols & Workflows
To effectively implement these strategies, you need robust and reliable assays.
Question 2: How can I accurately screen my new derivatives for off-target activity? What is a reliable workflow?
Answer: A tiered screening approach is most efficient. Start with broad, cost-effective assays and progress to more complex, physiologically relevant ones for your most promising candidates.
Workflow for Selectivity Profiling
The diagram below outlines a logical workflow for identifying and mitigating off-target effects.
Caption: Tiered workflow for compound selectivity profiling.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is a foundational method to determine the binding affinity (Ki) of your test compound for a specific receptor.[12]
-
Objective: To determine the concentration of your test compound that inhibits 50% of the binding of a known, radioactively labeled ligand to the target receptor (IC50), from which the Ki can be calculated.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D2, H1).
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2).
-
Test compounds (your derivatives) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-labeled ligand).
-
Assay buffer, 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add Components:
-
To "Total Binding" wells, add buffer.
-
To "Non-Specific Binding (NSB)" wells, add the non-specific binding control.
-
To "Test Compound" wells, add serial dilutions of your derivative.
-
-
Add Radioligand: Add the radioligand to all wells at a concentration near its dissociation constant (Kd).
-
Add Membranes: Add the cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[12]
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mat in a scintillation bag, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of your test compound.
-
Plot percent inhibition versus the log concentration of your test compound to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: GPCR Functional Cell-Based Assay (e.g., cAMP Assay for Gi/Gs-coupled receptors)
Binding assays tell you if your compound binds, but functional assays tell you what it does (e.g., agonist, antagonist, inverse agonist).[13][14][15]
-
Objective: To measure the ability of your compound to block agonist-induced changes in the second messenger cAMP, which is modulated by Gi and Gs-coupled receptors.
-
Materials:
-
Live cells expressing the receptor of interest (e.g., D2, a Gi-coupled receptor).
-
A known agonist for the receptor.
-
Test compounds (your derivatives).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the media with assay buffer and pre-incubate the cells with serial dilutions of your test compound (to test for antagonist activity).
-
Stimulation: Add a fixed concentration of the known agonist (e.g., quinpirole for D2) to the wells. This will stimulate the receptor and, for a Gi-coupled receptor, cause a decrease in intracellular cAMP levels.
-
Incubation: Incubate for a specified time to allow for the functional response.
-
Lysis & Detection: Lyse the cells and follow the manufacturer's protocol for the cAMP detection kit to measure the amount of cAMP in each well.
-
Data Analysis:
-
Plot the cAMP signal versus the log concentration of your test compound.
-
An effective antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.
-
Calculate the IC50 value, which represents the concentration of your antagonist required to block 50% of the agonist's effect.
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: I've improved selectivity according to binding assays, but in vivo studies still show side effects. Why?
-
A: This can happen for several reasons. First, in vitro binding affinity (Ki) doesn't always perfectly predict in vivo receptor occupancy. Pharmacokinetic properties (absorption, distribution, metabolism, excretion) play a huge role. Your compound might be accumulating in tissues where off-targets are highly expressed. Second, consider active metabolites. Your parent compound might be selective, but it could be metabolized in vivo to a less selective molecule. This is a key consideration for risperidone, which is metabolized to paliperidone by CYP2D6.[3]
-
-
Q2: What is "functional selectivity" or "biased agonism" and how does it relate to off-target effects?
-
A: This is a more advanced concept where a ligand can stabilize a receptor in a conformation that preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[16][17] While often discussed for improving on-target effects, it can also be a source of off-target issues. A compound could be a neutral antagonist at the G-protein pathway of an off-target receptor but an agonist for its β-arrestin pathway, leading to an unexpected biological effect. Running multiple functional assays (e.g., cAMP and β-arrestin) can help identify such biased signaling.[17]
-
-
Q3: Are there computational approaches to predict off-target effects before I synthesize the compounds?
-
A: Yes, computational and in silico methods are increasingly used to predict off-target interactions early in the drug discovery process.[18][19] Methods like molecular docking can be used to virtually screen your designed compounds against 3D structures of known off-target proteins.[20] Additionally, quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known drug-target interactions can predict potential off-target liabilities for new chemical entities.[18] These methods can help prioritize which compounds to synthesize and screen, saving time and resources.
-
References
- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (URL: [Link])
- Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Cre
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (URL: [Link])
- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (URL: [Link])
- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (URL: [Link])
- Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. (URL: [Link])
- GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (URL: [Link])
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - ACS Fall 2025. (URL: [Link])
- Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC. (URL: [Link])
- Paliperidone vs Risperidone Comparison - Drugs.com. (URL: [Link])
- Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. (URL: [Link])
- Tuning up the right signal: chemical and genetic approaches to study GPCR functions - NIH. (URL: [Link])
- Structure-based Systems Biology for Analyzing Off-target Binding - PMC - PubMed Central. (URL: [Link])
- Risperidone | C23H27FN4O2 | CID 5073 - PubChem - NIH. (URL: [Link])
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: [Link])
- Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC. (URL: [Link])
- Signalling profile differences: paliperidone versus risperidone - PMC - PubMed Central. (URL: [Link])
- Off-Target Effects Analysis - Cre
- Computational Strategies Reshaping Modern Drug Discovery - MDPI. (URL: [Link])
- Benefits and harms of Risperidone and Paliperidone for treatment of patients with schizophrenia or bipolar disorder: a meta-analysis involving individual participant data and clinical study reports - PubMed Central. (URL: [Link])
- Leveraging allostery to improve G protein-coupled receptor (GPCR)-directed therapeutics: cannabinoid receptor 1 as discovery target - PMC - PubMed Central. (URL: [Link])
- Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (URL: [Link])
- Bioisosteric Replacement Str
- Mechanism of Action of Risperidone - Psychopharmacology Institute. (URL: [Link])
- Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis Online. (URL: [Link])
- Comparative Pharmacology of Risperidone and Paliperidone - PMC - PubMed Central. (URL: [Link])
- Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI - NIH. (URL: [Link])
- Designing allosteric modulators to change GPCR G protein subtype selectivity. (URL: [Link])
- Drug Improvement and Design Involving G-Protein Coupled Receptors - Pillars
- The role of bioisosterism in modern drug design: Current applic
- Structure activity relationship of benzoxazole derivatives - ResearchG
- Bioisosterism - Drug Design Org. (URL: [Link])
- Binding affinities for D 2 , 5-HT 1A and 5-HT 2A receptors of compounds 22–33 a. (URL: [Link])
- Paliperidone Palmitate versus Risperidone Long-Acting Injectable in Patients with Schizophrenia: A Meta-Analysis of Efficacy and Safety - Dove Medical Press. (URL: [Link])
- Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PubMed Central. (URL: [Link])
- Effect of lipophilicity on drug distribution and elimination: Influence of obesity - PubMed. (URL: [Link])
- A study of the action of risperidone at 5-HT2A receptors - SciSpace. (URL: [Link])
- Researchers Solve 3-D Structure of Key Antipsychotic Target | Psychopharmacology. (URL: [Link])
- Bioisosterism: a useful strategy for molecular modific
- Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC. (URL: [Link])
- Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (URL: [Link])
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (URL: [Link])
- Strategies to reduce off-target effects.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC - PubMed Central. (URL: [Link])
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI. (URL: [Link])
- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. (URL: [Link])
Sources
- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 5. ctppc.org [ctppc.org]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. tandfonline.com [tandfonline.com]
- 10. Effect of lipophilicity on drug distribution and elimination: Influence of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. multispaninc.com [multispaninc.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Tuning up the right signal: chemical and genetic approaches to study GPCR functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. Computational Strategies Reshaping Modern Drug Discovery [mdpi.com]
- 20. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole
Welcome to the technical support center for the large-scale synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole and its derivatives, such as the crucial risperidone intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to empower you with the expertise to optimize your process, enhance yield and purity, and ensure the scalability of your production.
I. Synthetic Pathway Overview
The large-scale synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole, particularly the 6-fluoro derivative, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic route involves two key stages: a Friedel-Crafts acylation followed by an oxime formation and subsequent intramolecular cyclization.
Caption: General synthetic pathway for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and actionable solutions.
A. Friedel-Crafts Acylation Stage
Question 1: We are experiencing low yields in the Friedel-Crafts acylation step. What are the likely causes and how can we improve it?
Low yields in Friedel-Crafts acylation are a common challenge, often stemming from catalyst deactivation, improper reaction conditions, or substrate-related issues.[1]
-
Causality and Explanation:
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive. Any trace of water in the reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Substrate Reactivity: The aromatic substrate, 1,3-difluorobenzene, is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms. This necessitates carefully controlled and optimized reaction conditions.
-
Reaction Temperature: While lower temperatures can minimize side reactions, insufficient thermal energy can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side-product formation.
-
-
Troubleshooting and Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven prior to use.
-
Use anhydrous grade solvents and reagents. Consider distilling solvents over a suitable drying agent.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
-
-
Optimize Catalyst Stoichiometry: For acylation reactions, a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[1] Ensure you are using an adequate molar equivalent of AlCl₃.
-
Controlled Reagent Addition: Add the acyl chloride to the mixture of 1,3-difluorobenzene and AlCl₃ at a controlled rate, maintaining a low temperature (e.g., 0-5 °C) to manage the exothermic reaction and prevent side reactions.
-
Temperature Profile Management: After the initial addition, allow the reaction to gradually warm to room temperature and stir for a sufficient duration to ensure complete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Potent Lewis acid for activating the acyl chloride. |
| Solvent | Dichloromethane (DCM) or excess 1,3-difluorobenzene | Anhydrous and inert under reaction conditions. |
| Temperature | 0-5 °C during addition, then warm to room temperature | Controls exothermicity and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and catalyst deactivation. |
B. Oximation and Cyclization Stage
Question 2: We are observing the formation of E/Z isomers of the oxime intermediate, which seems to be affecting the yield of the final cyclized product. How can we control this?
The formation of oxime isomers is a well-documented phenomenon, and in the synthesis of benzisoxazoles, the Z-isomer is typically the reactive species for cyclization.[2] The E-isomer may not cyclize under the same conditions, leading to a lower overall yield.
-
Causality and Explanation:
-
Stereochemistry of Oxime Formation: The reaction of a ketone with hydroxylamine can produce a mixture of (E)- and (Z)-oximes. The ratio of these isomers is influenced by thermodynamic and kinetic factors, which are in turn affected by reaction conditions such as pH, temperature, and solvent.
-
Cyclization Mechanism: The intramolecular nucleophilic aromatic substitution that leads to the benzisoxazole ring formation is sterically favored from the (Z)-oxime.
-
-
Troubleshooting and Solutions:
-
Isomerization Conditions: It is possible to isomerize the unwanted E-isomer to the desired Z-isomer. This can sometimes be achieved by treating the mixture with a protic or Lewis acid under anhydrous conditions.[3]
-
One-Pot Synthesis: Employing a "one-pot" method where the oxime is formed and cyclized in situ can be advantageous. This approach, often using a base like potassium hydroxide in an alcoholic solvent, can drive the equilibrium towards the formation of the cyclized product, effectively removing the Z-isomer from the equilibrium and promoting further conversion of the E-isomer.[1]
-
Reaction Conditions for Selective Formation: The choice of base and solvent can influence the E/Z ratio. Some studies suggest that specific catalysts can favor the formation of one isomer over the other.[4]
-
Question 3: Our final product, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, has a high level of impurities. What are the common impurities and how can we minimize them?
The purity of the final product is critical, especially for a pharmaceutical intermediate. Impurities can arise from starting materials, side reactions, or degradation.
-
Common Impurities and Their Origins:
-
(E)-Oxime of the Intermediate: As discussed, the uncyclized (E)-oxime can be a significant impurity if the isomerization and cyclization are not complete.
-
Risperidone Impurity G: This impurity, chemically identified as 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, can be formed from the reductive cleavage of the isoxazole ring.[5] While this is more relevant to the final risperidone synthesis, the precursor to this impurity can be present in the 3-(4-Piperidinyl)-1,2-benzisoxazole intermediate.
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the final product.
-
By-products from Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to a range of impurities.
-
-
Troubleshooting and Solutions for Purity Enhancement:
-
Quality of Starting Materials: Ensure the purity of your starting materials, such as the 4-(2,4-difluorobenzoyl)piperidine derivative. Impurities in the starting material will likely be carried through the synthesis.
-
Optimized Reaction Conditions:
-
Carefully control the reaction temperature to minimize the formation of degradation products.
-
Ensure complete reaction by monitoring with HPLC.
-
-
Effective Purification:
-
Crystallization: This is the most common method for purifying the final hydrochloride salt on a large scale. The choice of solvent is crucial. A mixture of an alcohol (like methanol or ethanol) and an anti-solvent (like acetone or isopropanol) is often effective.[6][7]
-
pH Adjustment: The hydrochloride salt is typically precipitated by adjusting the pH of the solution to the acidic range (pH 2-3) with hydrochloric acid.[7] Careful control of the final pH is necessary to ensure complete precipitation of the desired product without co-precipitating acidic or basic impurities.
-
Washing: Thoroughly wash the filtered product with a suitable solvent to remove soluble impurities.
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 7. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
Purification techniques for high-purity 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Welcome to the technical support center for the purification of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride and its analogs (e.g., 6-fluoro derivative). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we explain not just the how, but the why behind each technique, ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the purification of this key pharmaceutical intermediate.
Q1: What are the most common types of impurities I should expect?
Answer: Impurities in this compound typically arise from the synthetic route. The compound is a core fragment of the antipsychotic drug Risperidone, and thus, impurities are often related to its synthesis precursors or subsequent degradation.[1][2]
-
Unreacted Starting Materials: The most common impurities are residual precursors, such as the corresponding (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.[3]
-
Side-Reaction Products: Dimeric impurities or products from incomplete cyclization can form under suboptimal reaction conditions. A specific patent highlights the removal of such dimeric impurities as a key goal of recrystallization.[4]
-
Oxidation Products: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide impurities, which are more polar than the parent compound.[5]
-
Solvent Adducts: Residual solvents from the reaction or initial precipitation, such as methanol or acetone, can be trapped in the crystal lattice.[3][6]
Q2: My initial crude product has a purity of 85-90%. What is the quickest way to improve it before a major purification step?
Answer: A simple solvent wash, or trituration, is a highly effective first step. The hydrochloride salt form of your compound has very different solubility compared to many organic, non-polar impurities.
Causality: The goal is to find a solvent in which your desired hydrochloride salt is poorly soluble, while the impurities (often unreacted, non-salt-form precursors or side-products) are highly soluble. Washing the crude solid with this solvent selectively removes the impurities.
Quick Protocol:
-
Place your crude solid in a flask.
-
Add a solvent like cold acetone, ethyl acetate, or diethyl ether.[7] These are good choices because the highly polar hydrochloride salt has low solubility, whereas many organic impurities will dissolve.
-
Stir the slurry vigorously for 15-30 minutes at room temperature or below.
-
Filter the solid using a Büchner funnel, wash the cake with a small amount of the same cold solvent, and dry it under vacuum.[8]
This simple wash can often elevate the purity to >95%, making subsequent high-purity recrystallization or chromatography much more efficient.
Q3: My product purity is ~97% by HPLC. Should I use recrystallization or column chromatography for the final purification?
Answer: For achieving >99.5% purity at this stage, recrystallization is generally the preferred method due to its efficiency, scalability, and cost-effectiveness. Column chromatography is better suited for separating complex mixtures or when impurities have very similar solubility profiles to the product.
| Feature | Recrystallization | Column Chromatography |
| Ideal For | Removing small amounts of impurities (<5%) with different solubility profiles. | Separating multiple components or impurities with similar polarity. |
| Scalability | Excellent; easily scaled from grams to kilograms. | More complex and costly to scale up. |
| Solvent Usage | Moderate. | High. |
| Throughput | High. | Low. |
| Complexity | Low to moderate. | High. |
Recommendation: Start with recrystallization. Only if you cannot remove a persistent impurity that co-crystallizes with your product should you consider chromatography. A specific patent for the 6-fluoro analog details a highly effective recrystallization from an ethanol/water mixture that successfully removes dimeric impurities to non-detectable levels.[4]
Q4: I'm struggling with recrystallization. My compound either "oils out" or won't crystallize at all. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. Poor crystallization is usually a solvent issue.
Troubleshooting Steps:
-
Solvent Choice is Critical: The ideal solvent should dissolve the compound when hot but not when cold.[8] For amine hydrochlorides, polar protic solvents are a good starting point.
-
Solvent/Anti-solvent systems: This is often more effective. Dissolve your compound in a minimum of a "good" solvent (like hot methanol or ethanol) and then slowly add a "poor" or "anti-solvent" (like acetone, diethyl ether, or ethyl acetate) until the solution becomes cloudy (the saturation point). Re-heat gently until the solution is clear again, and then allow it to cool slowly.[10]
-
Control the Cooling Rate: Slow, gradual cooling is essential for forming large, pure crystals. A rapid crash-cooling often traps impurities. A patented method for the 6-fluoro analog emphasizes a gradient cooling approach: slow cooling to 60-70°C, holding, and then chilling more rapidly.[4]
-
Introduce a Seed Crystal: If you have a small amount of pure material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that provide nucleation sites for crystal growth.
Q5: My basic amine compound is streaking or sticking to my silica gel column. How can I resolve this?
Answer: This is a classic problem caused by the acidic nature of standard silica gel interacting with the basic piperidine nitrogen of your compound. This strong interaction leads to poor separation, tailing peaks, and potential product loss.[11]
Solutions:
-
Add a Competing Base to the Mobile Phase: The most common solution is to add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1%).[11] This base effectively neutralizes the acidic silanol groups on the silica surface, allowing your compound to elute properly.
-
Use a Different Stationary Phase:
-
Amine-functionalized Silica: These columns have an amine-coated surface that is basic and provides a much better environment for purifying basic compounds without mobile phase additives.[12]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can prevent the strong binding of amines.
-
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (e.g., C18) chromatography can be an excellent option. Using a mobile phase with a high pH (if your column is stable) will keep the amine in its neutral, free-base form, leading to better retention and separation.[11]
Q6: Should I purify the hydrochloride salt directly, or is it better to freebase the compound first?
Answer: The best strategy depends on the primary purification technique you intend to use.
-
For Recrystallization: It is almost always better to purify the hydrochloride salt directly. The salt form has well-defined crystallinity and solubility properties that are ideal for recrystallization.
-
For Chromatography: It is mandatory to purify the free base . Attempting to chromatograph the salt on silica will result in the salt either not moving from the origin or dissociating on the column, leading to very poor results. The standard workflow is to freebase the crude salt, purify by column chromatography, and then re-form the high-purity hydrochloride salt.
Workflow: Freebasing and Salt Formation
Troubleshooting Guides
Guide 1: Low Purity After Initial Precipitation
-
Symptom: Your product has a purity of <90% after the initial synthesis workup and precipitation with HCl. The solid may be off-white, gummy, or discolored.
-
Possible Cause 1: Trapped Solvents/Reagents: The rapid precipitation of the hydrochloride salt can trap starting materials, byproducts, and solvents within the solid matrix.
-
Solution 1: Solvent Washing. As detailed in FAQ #2, perform a thorough slurry wash with a solvent like cold acetone or ethyl acetate. This is highly effective at removing less polar contaminants.[7]
-
Possible Cause 2: Incorrect pH during Precipitation: If the pH is not sufficiently acidic (pH < 2) during the salt formation, some of the product may remain as the more soluble free base, leading to lower yield and co-precipitation of other basic impurities.[3][6]
-
Solution 2: Optimize Precipitation. Ensure the solution is strongly acidic by adding concentrated HCl or a solution of HCl in a solvent like isopropanol or ether. Monitor the pH carefully. Cool the mixture to 0-5°C for 1-3 hours to maximize the precipitation of the salt.[9]
Guide 2: Recrystallization Fails or Gives Poor Yield
This section provides a detailed protocol for systematic recrystallization.
-
Symptom: The compound oils out, recovery is very low, or no crystals form upon cooling.
-
Underlying Principle: Successful recrystallization relies on a significant difference in the compound's solubility in a given solvent at high versus low temperatures.[8]
-
Systematic Protocol for Recrystallization:
-
Solvent Screening (Microscale):
-
Place ~20 mg of your crude material into several small test tubes.
-
Add a potential solvent (e.g., water, methanol, ethanol, isopropanol, acetone, or mixtures) dropwise at room temperature. Note if it dissolves easily (this solvent is unsuitable).
-
If it doesn't dissolve, heat the tube gently. If it dissolves when hot, it's a potential candidate.
-
Place the tubes that dissolved when hot into an ice bath. The solvent that produces a good quantity of crystalline solid is your best choice.
-
-
Detailed Recrystallization Workflow:
Fig 2. Detailed Recrystallization Protocol.[4]
-
Expert Tip: A patented high-purity method uses a mixture of anhydrous ethanol and water (approx. 5:2 v/v) at reflux (~70-80°C). This solvent system is highly effective for the 6-fluoro analog. The controlled, two-step cooling process is critical for achieving high purity by minimizing impurity entrapment.[4]
-
References
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors, 2005. URL: https://nopr.niscpr.res.in/handle/123456789/9483
- Journal of Medicinal Chemistry, Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, 1988. URL: https://pubs.acs.org/doi/abs/10.1021/jm00110a022
- Investigational New Drugs, Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study, 2009. URL: https://pubmed.ncbi.nlm.nih.gov/19057967/
- ChemicalBook, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis. URL: https://www.chemicalbook.com/ProductSynthesisManagement/84163-13-3/EN
- Der Pharma Chemica, Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets, 2012. URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-impurities-listed-in-united-states-pharmacopeia-of-risperidone-tablets.pdf
- Google Patents, US4355037A - 3-(4-Piperidyl)-1,2-benzisoxales. URL: https://patents.google.
- Journal of Pharmaceutical and Biomedical Analysis, Structural studies of impurities of risperidone by hyphenated techniques, 2006. URL: https://pubmed.ncbi.nlm.nih.gov/16316737/
- SynZeal, Risperidone Impurities. URL: https://www.synzeal.com/impurities/risperidone-impurities
- ChemicalBook, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm
- ResearchGate, Purification of organic hydrochloride salt?, 2017. URL: https://www.researchgate.
- The Pharma Innovation Journal, Synthesis of related substances of antipsychotic drug Risperidone, 2021. URL: https://www.thepharmajournal.com/archives/2021/vol10issue10/PartD/10-9-50-606.pdf
- Google Patents, US3337630A - Process for the purification of amines. URL: https://patents.google.
- Der Pharmacia Lettre, Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent, 2011. URL: https://www.scholarsresearchlibrary.com/articles/synthesis-and-characterization-of-related-substances-of-paliperidone-an-antipsychotic-agent.pdf
- University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. URL: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
- Google Patents, CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. URL: https://patents.google.
- ChemScene, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. URL: https://www.chemscene.com/products/6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole-hydrochloride-CS-0005760.html
- Benchchem, 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. URL: https://www.benchchem.com/product/bchm2287011
- ResearchGate, RECRYSTALLIZATION, 2015. URL: https://www.researchgate.
- Biotage, How do I purify ionizable organic amine compounds using flash column chromatography?, 2023. URL: https://www.biotage.
- LGC Standards, this compound. URL: https://www.lgcstandards.com/US/en/3-%284-Piperidinyl%29-1-2-benzisoxazole-Hydrochloride/p/TRC-P501015
- Teledyne ISCO, Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. URL: https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Literature/Application%20Notes/Method%20Development%20Strategies%20for%20Amine%20Bonded%20Phase%20Columns%20for%20MPLC%20App%20Note.pdf
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural studies of impurities of risperidone by hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. teledyneisco.com [teledyneisco.com]
Technical Support Center: Protocol Refinement for Reproducible Results with 3-(4-Piperidinyl)-1,2-benzisoxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(4-Piperidinyl)-1,2-benzisoxazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold in their synthetic workflows. The 6-fluoro substituted version of this compound is a penultimate intermediate in the synthesis of several atypical antipsychotic drugs, including Risperidone, Paliperidone, and Iloperidone, making its efficient and reproducible synthesis paramount.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently encountered questions, and validated protocols to help you overcome common experimental challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, purification, and application of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives.
Section 1: Synthesis & Optimization
Q1: My cyclization reaction to form the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole ring is showing very low yield. What are the primary factors to investigate?
A1: Low yield is a common challenge that can almost always be traced back to a few key parameters. A systematic approach is the most effective way to troubleshoot this issue.[3][4]
-
Purity of Starting Materials: This is the most critical factor. The precursor, typically 4-(2,4-difluorobenzoyl)-piperidine or its corresponding oxime, must be of high purity.[3][5] Impurities can inhibit the reaction or promote the formation of side products. We recommend verifying the purity of your starting materials via ¹H NMR or HPLC before proceeding.
-
Reaction Conditions: Non-optimal conditions can drastically reduce yield.[6]
-
Temperature: The intramolecular cyclization requires a specific activation energy. While some protocols use reflux, a carefully controlled temperature, often between 40-65°C, can prevent side-product formation and decomposition.[6][7]
-
Base Selection & Stoichiometry: An appropriate base is crucial for both the initial oximation (if performed in one pot) and the subsequent cyclization. Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide are effective.[8] Ensure the correct molar equivalents are used; an insufficient amount of base will result in an incomplete reaction.
-
Solvent: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used and have been shown to be effective, particularly for one-pot procedures.[7]
-
-
Inert Atmosphere: While not always strictly necessary, starting materials like 2-aminophenols (used in other benzoxazole syntheses) are prone to oxidation.[3] If you are working with sensitive precursors, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored impurities and improve yield.
Q2: My reaction has stalled. TLC and HPLC analysis shows a significant amount of unreacted oxime intermediate. How can I drive the reaction to completion?
A2: A stalled reaction indicates that the conditions are insufficient to overcome the energy barrier of the cyclization step.[4]
-
Extend Reaction Time: The simplest approach is to extend the reaction time. Monitor progress by taking aliquots at regular intervals until no further change is observed. Reaction times can range from a few hours to over 12 hours depending on the scale and temperature.[6][7]
-
Increase Temperature: If extending the time is ineffective, a modest increase in temperature (e.g., in 5-10°C increments) can help drive the reaction forward.[3] However, be cautious, as excessive heat can promote side reactions.[6]
-
Re-evaluate Your Base: The strength and solubility of your base are key. If using a weaker base, or if the base has degraded due to improper storage, it may be insufficient. In some cases, adding a fresh portion of a strong base like KOH can restart the reaction.[4]
Q3: I'm observing multiple spots on my TLC plate, suggesting significant side-product formation. What are these likely to be and how can I minimize them?
A3: Side-product formation is a primary cause of reduced yield and purification difficulties.[5]
-
Incomplete Cyclization: The most common "side product" is simply the unreacted oxime intermediate, which may not fully cyclize. This is addressed by optimizing reaction time, temperature, and base as described in Q2.[4]
-
Dimerization/Polymerization: Under harsh conditions (e.g., excessively high temperatures or incorrect stoichiometry), reactive intermediates can polymerize.[5] Adhering to validated temperature ranges is critical.
-
Minimization Strategies:
-
Controlled Reagent Addition: In large-scale reactions, the dropwise addition of the base solution is recommended to control the reaction exotherm and maintain an optimal temperature range (e.g., 40-45°C).[6]
-
One-Pot vs. Two-Step: While one-pot procedures are efficient, they can sometimes lead to more side products. If selectivity is a major issue, consider a two-step process: first, synthesize and isolate the oxime intermediate, then perform the cyclization in a separate step under optimized conditions.[4]
-
Section 2: Purification & Characterization
Q4: What is the most effective method for purifying 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole?
A4: The most common and scalable purification method is the precipitation of the hydrochloride (HCl) salt.[8]
-
Acidification/Precipitation: After the reaction is complete, the mixture is cooled, and concentrated hydrochloric acid is added to adjust the pH to <2.[6][7] This protonates the basic piperidine nitrogen, forming the HCl salt which is insoluble in the methanolic or aqueous-organic mixture and precipitates as a high-purity white solid.
-
Crystallization & Washing: Allowing the mixture to stand at a low temperature (0-5°C) for a couple of hours promotes complete crystallization. The resulting solid is then filtered and washed with purified water or a cold solvent to remove residual impurities.[6][7]
-
Column Chromatography: While effective for small-scale synthesis or for purifying particularly challenging mixtures, column chromatography is generally less efficient for large-scale production of this intermediate.
Q5: What are the key spectroscopic signatures I should look for to confirm the structure and purity of my product?
A5: Confirmation of the final structure is essential. High-purity samples should exhibit characteristic signals in NMR and Mass Spectrometry.
-
¹H NMR: Look for the characteristic aromatic protons of the benzisoxazole ring system, often showing splitting patterns consistent with the fluorine substituent. The protons on the piperidine ring will appear in the aliphatic region.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including the distinct signals for the carbons in the benzisoxazole core.
-
Mass Spectrometry (MS): LC/MS is an excellent tool to confirm the molecular weight of the target compound. For 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, the expected [M+H]⁺ would be approximately 221.1 g/mol for the free base.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity. A well-resolved peak for the main compound with minimal impurity peaks is desired. Industrial syntheses often achieve purities of >99.5%.[7][9]
Section 3: Downstream Applications
Q6: I am having trouble with the N-alkylation step to synthesize Risperidone. What are the common pitfalls?
A6: The N-alkylation of the piperidine ring is the final key step in synthesizing Risperidone.[9]
-
Base Selection: A suitable base is required to deprotonate the piperidine hydrochloride salt (if used as the starting material) and to act as an acid scavenger for the HCl generated during the reaction. Sodium carbonate is a common and effective choice.[9]
-
Solvent and Temperature: The reaction is often performed in water or a mixture of solvents at elevated temperatures (e.g., 110-120°C) to ensure a reasonable reaction rate.[9]
-
Purity of the Alkylating Agent: The purity of the chloroethyl-pyrido-pyrimidine reactant is just as important as the purity of your benzisoxazole intermediate. Impurities can lead to unwanted side reactions and complicate purification.
-
Over-alkylation (Quaternization): While less common under controlled conditions, using an excessive amount of the alkylating agent or overly harsh conditions could potentially lead to the formation of a quaternary ammonium salt, which would be a difficult-to-remove impurity. Careful control of stoichiometry is key.
Visualized Workflows and Pathways
Visual aids can clarify complex processes. Below are diagrams for troubleshooting and understanding the synthetic pathway.
Caption: Key synthetic pathway to Risperidone.
Quantitative Data & Troubleshooting Summary
For clarity, the following tables summarize key reaction parameters and troubleshooting steps.
Table 1: Comparison of Reaction Conditions for One-Pot Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl[7]
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 20-25 °C | 40-45 °C | 60-65 °C |
| Reaction Time | 72 hours | 12 hours | 5 hours |
| Solvent | Methanol | Methanol | Methanol |
| Base | KOH | KOH | KOH |
| Reported Purity (HPLC) | 95.48% | 99.82% | 96.65% |
| Reported Yield | 85.9% | 90.4% | 79.5% |
Insight: The data clearly shows that the intermediate temperature of 40-45°C provides the optimal balance of high yield and high purity, avoiding the side reactions that likely occur at higher temperatures and the slow conversion at lower temperatures. [7] Table 2: Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Impure starting materials | Verify purity via NMR/HPLC; purify or replace if necessary. [5] |
| Sub-optimal temperature | Optimize temperature; 40-45°C is a proven range. [6][7] | |
| Stalled Reaction | Insufficient base/heat/time | Add fresh base, incrementally increase temperature, or extend reaction time. [3][4] |
| Multiple Side Products | Reaction temperature too high | Lower the reaction temperature to improve selectivity. [6] |
| Product is Off-Color | Oxidation of starting materials | Consider running the reaction under an inert (N₂/Ar) atmosphere. [3] |
| Poor N-Alkylation | Ineffective base | Ensure an adequate amount of a suitable base (e.g., Na₂CO₃) is used to neutralize HCl. [9] |
Detailed Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
This protocol is adapted from validated, scalable industrial procedures. [6][7]
-
Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and thermometer, dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol.
-
Reagent Addition: Add 104.3 g of hydroxylamine hydrochloride to the solution and stir until dissolved.
-
Base Addition: Begin stirring and slowly add 448 g of a 50% (w/w) aqueous potassium hydroxide solution dropwise. It is critical to maintain the internal reaction temperature between 40-45 °C during the addition to control the exotherm.
-
Reaction: Once the base addition is complete, maintain the reaction mixture at 40-45 °C with stirring for 12 hours. Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to below 30 °C. Slowly add concentrated hydrochloric acid (36% w/w) until the pH of the solution is less than 2. A white solid will precipitate.
-
Crystallization: Cool the slurry to 0-5 °C and hold at this temperature for at least 2 hours with gentle stirring to ensure complete crystallization.
-
Isolation and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with purified water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 80-90 °C to a constant weight. The expected yield is >90% of high-purity white crystalline solid. [7] Protocol 2: N-Alkylation to Synthesize Risperidone
This protocol describes the subsequent alkylation step. [9]
-
Reaction Setup: In a reaction flask, charge 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Base Addition: Add a solution of 8.5 g of sodium carbonate dissolved in 25 ml of water.
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring for approximately 40-60 minutes. Monitor the reaction by TLC/HPLC.
-
Isolation: Once complete, cool the mixture to room temperature with continued stirring. The product will precipitate.
-
Purification: Filter the solid, wash thoroughly with purified water, and dry. The crude product can be recrystallized from a suitable solvent like a DMF/isopropanol mixture to yield Risperidone with >99.5% purity. [9]
References
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
- Reddy, G. J., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 2483-2486.
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-9.
- Pharmaffiliates. (n.d.). Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate.
- ChemicalBook. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis. ChemicalBook.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: 1,2-Benzisoxazole Synthesis. BenchChem.
- Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Ossila.
- Kilbilea, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- BenchChem. (2025). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up. BenchChem.
- ChemicalBook. (n.d.). Risperidone synthesis. ChemicalBook.
- Google Patents. (2006). CN1720228A - Process for making risperidone and intermediates therefor.
- Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
- ResearchGate. (2025). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study.
- Corey Organics. (n.d.). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics.
- Google Patents. (2020). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 8. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Risperidone synthesis - chemicalbook [chemicalbook.com]
Addressing stability and degradation issues of 3-(4-Piperidinyl)-1,2-benzisoxazole solutions
Welcome to the technical support resource for 3-(4-Piperidinyl)-1,2-benzisoxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered when working with solutions of this critical pharmaceutical intermediate. As the core scaffold for vital antipsychotic drugs like Risperidone and Paliperidone, understanding its solution behavior is paramount for experimental success and data integrity.[1][2]
This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Section 1: Understanding the Core Instability Issues
The 3-(4-Piperidinyl)-1,2-benzisoxazole molecule contains two primary sites susceptible to degradation in solution: the benzisoxazole ring and the piperidine nitrogen . The primary degradation pathways are hydrolysis, oxidation, and photolysis.[3][4][5][6] Understanding these mechanisms is the first step in preventing them.
-
Hydrolysis of the Benzisoxazole Ring: The isoxazole ring is prone to cleavage, particularly under basic or strongly acidic conditions.[7][8][9] Base-catalyzed hydrolysis is often the more significant concern, leading to the opening of the heterocyclic ring and a loss of biological activity.[8] Studies on related compounds show that maintaining a slightly acidic pH is critical for stability.[10]
-
Oxidation of the Piperidine Nitrogen: The tertiary amine in the piperidine ring is a prime target for oxidation, readily forming an N-oxide derivative.[3][11] This is a common degradation product found in forced degradation studies and can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.[3][4][11][12]
-
Photodegradation: Exposure to light, particularly UV, is a significant stress factor.[4] Photolysis can accelerate oxidative processes, leading to the formation of N-oxides and other degradants, often accompanied by a visible color change in the solution.[12][13]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
Encountering unexpected results can be frustrating. This section provides a logical workflow to diagnose and solve common problems.
Visual Troubleshooting Workflow
This flowchart outlines a decision-making process for addressing common stability issues.
Caption: Troubleshooting Decision Tree for Solution Instability.
Section 3: Frequently Asked Questions (FAQs)
Preparation & Handling
Q1: My 3-(4-Piperidinyl)-1,2-benzisoxazole solution has turned yellow. What happened and is it still usable?
A1: A yellow discoloration is a common indicator of degradation, most frequently caused by oxidation or photolysis.[12][13] The formation of oxidized species, such as N-oxides, can lead to colored impurities. We strongly advise against using a discolored solution for quantitative experiments, as the concentration of the active compound is likely reduced and the degradants may interfere with your assay. The best practice is to discard the solution and prepare a fresh batch, ensuring proper storage conditions (see Q3).
Q2: What is the best way to dissolve the 3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride salt for aqueous solutions?
A2: The hydrochloride salt is used to improve aqueous solubility.[14] For optimal stability, dissolve the compound in a slightly acidic buffer. An aqueous solution with a pH maintained between 3 and 5 has been shown to be most stable for the closely related drug, risperidone.[10][15] Avoid dissolving directly into neutral or alkaline buffers (e.g., PBS pH 7.4) for long-term storage, as this can accelerate the hydrolysis of the benzisoxazole ring.[8] We recommend using a buffer system such as tartaric or citric acid.[10]
Q3: What are the ideal storage conditions for a stock solution?
A3: To maximize shelf-life, stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage (weeks to months), -20°C or -80°C is recommended.[16] For short-term use (days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.[16]
-
Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light. Photodegradation is a significant risk.[4][12]
-
Atmosphere: To prevent oxidation, dispense aliquots for single use to minimize headspace in the parent vial. For maximum stability, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
pH: Ensure the solution is buffered in the optimal pH 3-5 range if it is to be stored for an extended period.[10]
Degradation & Analysis
Q4: I'm seeing new peaks in my HPLC chromatogram after storing my solution. What could they be?
A4: The new peaks are almost certainly degradation products. Based on forced degradation studies of risperidone and paliperidone, the most common degradants are:
-
N-Oxide: Formed by oxidation of the piperidine nitrogen. This is often a major product under oxidative or photolytic stress.[3][11]
-
Hydroxy-derivatives: Resulting from hydroxylation of the molecule, another oxidative process.[3]
-
Ring-Opened Products: Caused by the hydrolysis of the benzisoxazole ring, especially under basic conditions.[8]
To identify these peaks, LC-MS is the recommended technique as it provides both retention time and mass-to-charge ratio for structural elucidation.[3][4][17]
Q5: How can I proactively test the stability of my specific experimental solution?
A5: You can perform a simplified forced degradation study. This involves exposing your solution to accelerated stress conditions to predict long-term stability. See Section 4, Protocol 2 for a step-by-step guide. This is crucial if your solution contains other components (e.g., excipients, media) that could interact with the compound. For instance, some excipients like sorbitol have been shown to cause decomposition.[10]
Degradation Pathway Overview
The following diagram illustrates the primary degradation pathways under common stress conditions.
Caption: Major Degradation Pathways of the Core Scaffold.
Section 4: Key Experimental Protocols
These protocols provide a starting point for best practices in solution preparation and stability assessment.
Protocol 1: Preparation of a Stable Aqueous Stock Solution (1 mg/mL)
This protocol is designed to create a stable, slightly acidic stock solution for general use.
-
Preparation of Buffer: Prepare a 50 mM Tartaric Acid buffer. Adjust the pH to 3.5 using a dilute sodium hydroxide solution. Filter the buffer through a 0.22 µm filter.
-
Weighing: Accurately weigh the desired amount of this compound (CAS 84163-22-4).[14]
-
Dissolution: Add the weighed compound to a volumetric flask. Add approximately 80% of the final volume of the pH 3.5 Tartaric Acid buffer.
-
Mixing: Gently swirl or sonicate the flask until the compound is fully dissolved. Avoid vigorous heating.
-
Final Volume: Once dissolved, bring the solution to the final volume with the pH 3.5 buffer. Mix thoroughly.
-
Storage: Aliquot the solution into amber glass vials, purge with nitrogen or argon, seal tightly, and store at -20°C or below for long-term use.
Protocol 2: Simplified Forced Degradation Study
This protocol helps assess stability in your specific solution matrix, following principles from ICH guidelines.[6][18]
-
Prepare Samples: Prepare identical samples of your final experimental solution (compound in its specific buffer or media). Include a control sample protected from all stress conditions.
-
Acid & Base Hydrolysis:
-
Acid: Add HCl to a sample to achieve a final concentration of 0.1 M HCl.
-
Base: Add NaOH to a separate sample to achieve a final concentration of 0.1 M NaOH.
-
Incubate at room temperature for 24-48 hours. Neutralize samples before analysis.[19]
-
-
Oxidative Degradation:
-
Add hydrogen peroxide (H₂O₂) to a sample to achieve a final concentration of 3%.[11]
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photostability:
-
Expose a sample to a controlled light source (ICH-compliant photostability chamber is ideal) or simply to ambient lab light for several days.[13]
-
Keep a parallel sample wrapped in foil as a dark control.
-
-
Thermal Stress:
-
Incubate a sample in an oven at an elevated temperature (e.g., 60-80°C) for 6-24 hours.[11]
-
-
Analysis: Analyze all stressed samples and the control sample by a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection).[19][20] Compare the chromatograms for the appearance of new peaks and the reduction in the area of the parent compound peak.
Section 5: Data Summary Tables
For quick reference, these tables summarize the key stability characteristics.
Table 1: Summary of Degradation Behavior Under Stress Conditions
| Stress Condition | Typical Reagents/Conditions | Primary Degradation Pathway | Key Degradants Observed |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Hydrolysis of Benzisoxazole | Ring-opened products[3][9] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT | Hydrolysis of Benzisoxazole | Ring-opened products (often faster than acid)[3][8] |
| Oxidation | 3-18% H₂O₂, RT | Oxidation of Piperidine N | Piperidine N-oxide, Hydroxy-derivatives[3][4][11] |
| Photolysis | UV/Visible Light Exposure | Photo-oxidation | Piperidine N-oxide and other oxidized species[4][12][13] |
| Thermal | 60°C - 80°C | Acceleration of all pathways | Mixture of hydrolytic and oxidative products[11] |
Table 2: Recommended Storage Conditions for Aqueous Solutions
| Parameter | Short-Term (1-7 days) | Long-Term (>1 week) | Rationale |
| Temperature | 2 - 8 °C | ≤ -20 °C (or -80 °C) | Reduces degradation kinetics.[16] |
| pH | 3.0 - 5.0 | 3.0 - 5.0 | Minimizes benzisoxazole ring hydrolysis.[8][10] |
| Container | Amber glass vial | Amber glass vial | Prevents photodegradation.[12] |
| Atmosphere | Tightly sealed | Headspace purged with N₂/Ar | Minimizes oxidative degradation.[3] |
| Freeze/Thaw | Avoid if possible | Maximize aliquot volume to avoid | Repeated cycling can affect stability.[16] |
References
- Title: Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms Source: PubMed URL:[Link]
- Title: Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets Source: PubMed URL:[Link]
- Title: Risperidone degradation at 3.00 % H2O2 exposition.
- Title: Photostability of Risperidone in Tablets Source: J-Stage URL:[Link]
- Title: Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form Source: International Journal of PharmTech Research URL:[Link]
- Title: Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method Source: PubMed URL:[Link]
- Title: Improvement of the Solubility and Dissolution Characteristics of Risperidone via Nanosuspension Formulations Source: ResearchG
- Title: Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formul
- Title: Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole.
- Title: Risperidone oral formulation Source: Google Patents URL
- Title: Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo Source: MDPI URL:[Link]
- Title: pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchG
- Title: Stable aqueous oral solution of risperidone Source: Google Patents URL
- Title: Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS Source: PubMed URL:[Link]
- Title: Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study Source: PubMed URL:[Link]
- Title: Forced Degradation – A Review Source: International Journal of Drug Regul
- Title: Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution Source: PubMed URL:[Link]
- Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL:[Link]
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL:[Link]
- Title: R-56109 hydrochloride Source: PubChem - NIH URL:[Link]
- Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: PMC - NIH URL:[Link]
- Title: Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies Source: PubMed URL:[Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5453425A - Risperidone oral formulation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Photostability of Risperidone in Tablets [jstage.jst.go.jp]
- 14. leapchem.com [leapchem.com]
- 15. WO2006129160A2 - Stable aqueous oral solution of risperidone - Google Patents [patents.google.com]
- 16. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sphinxsai.com [sphinxsai.com]
Technical Support Center: Mitigating Cytotoxicity of 3-(4-Piperidinyl)-1,2-benzisoxazole in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Piperidinyl)-1,2-benzisoxazole and its derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in preclinical research: managing the cytotoxicity of this compound scaffold in non-cancerous cell lines. As many potent therapeutic agents can present a narrow therapeutic window, understanding and mitigating off-target cytotoxicity is paramount for successful drug development.
This resource moves beyond simple protocol recitation. It delves into the underlying mechanisms of cytotoxicity and provides a logical framework for experimental design and data interpretation. Every recommendation is grounded in established scientific principles to ensure the integrity and reproducibility of your findings.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the initial questions that often arise when unexpected cytotoxicity is observed.
Q1: My 3-(4-Piperidinyl)-1,2-benzisoxazole derivative is showing significant cytotoxicity in my non-cancerous cell line screen. What are the first troubleshooting steps?
A1: Before exploring complex biological mechanisms, it's crucial to rule out experimental artifacts. The first step is to confirm that the observed cytotoxicity is a genuine effect of the compound.[1] This involves a systematic check of your experimental setup:
-
Concentration Verification: Meticulously double-check all calculations for stock solutions and serial dilutions.[1] A simple miscalculation can lead to a much higher final concentration than intended.
-
Compound Stability and Solubility: Assess the stability of your compound in the cell culture medium over the time course of your experiment.[1] Degradation products can sometimes be more toxic than the parent compound. Also, ensure your compound is not precipitating in the medium, as this can lead to inconsistent results and physical stress on the cells.[1]
-
Solvent Toxicity: Confirm that the final concentration of your solvent (e.g., DMSO) is well below the toxic threshold for your specific cell line, which is typically less than 0.5%.[1]
-
Assay Interference: Be aware that some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS).[1] It is advisable to include controls to test for any direct interaction between your compound and the assay reagents.
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my compound?
A2: This is a critical distinction in drug development. A cytotoxic agent kills cells, while a cytostatic agent inhibits their proliferation without causing cell death.[1] To distinguish between these two effects, you can employ a combination of assays:
-
Cell Viability vs. Cell Number: A time-course experiment measuring both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like crystal violet) can be very informative.[1]
Q3: What are the generally accepted mechanisms of drug-induced cytotoxicity that could be relevant to the 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold?
A3: Drug-induced cytotoxicity is a multifaceted process. For a heterocyclic scaffold like 3-(4-Piperidinyl)-1,2-benzisoxazole, several mechanisms could be at play:
-
Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway, often culminating in the activation of caspases.[2][3][4]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of the compound could lead to the production of ROS, causing oxidative stress and subsequent cellular damage.[5][6][7]
-
Mitochondrial Dysfunction: The compound may directly interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[8]
-
Formation of Toxic Metabolites: The metabolic processing of the parent compound by cellular enzymes, such as cytochrome P450s, can sometimes generate more toxic byproducts.[9]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to tackle specific problems you might encounter during your experiments.
Q4: I'm observing high variability in cytotoxicity between experiments. How can I improve the consistency of my results?
A4: Experimental variability can obscure real biological effects. To enhance reproducibility, consider the following:
-
Standardize Cell Culture Conditions:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. Over-confluent or sparsely seeded cells can respond differently to cytotoxic agents.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels.[1]
-
-
Compound Preparation:
-
Fresh Dilutions: Always prepare fresh dilutions of your compound from a validated stock solution for each experiment.[1]
-
Thorough Mixing: Ensure the compound is thoroughly mixed into the culture medium before adding it to the cells.
-
Q5: My compound shows cytotoxicity in some non-cancerous cell lines but not others. What could explain this cell line-specific sensitivity?
A5: Cell line-specific responses are common and can provide valuable insights into the mechanism of action.[1] Potential reasons include:
-
Differential Expression of Drug Targets: If your compound has a specific molecular target, its expression level may vary between cell lines.
-
Metabolic Differences: Cell lines can have different metabolic profiles, leading to variations in the production of toxic metabolites.[1][9] Investigating the expression of key metabolic enzymes (e.g., cytochrome P450 isoforms) could be informative.
-
Variations in Detoxification Pathways: The capacity of cells to neutralize toxic insults, for instance, through glutathione conjugation, can differ.
To investigate this further, a panel of non-cancerous cell lines with diverse origins (e.g., hepatocytes, renal proximal tubule cells, fibroblasts) can be employed.
Section 3: Experimental Protocols & Mitigation Strategies
This section provides detailed protocols for key experiments and outlines strategies to mitigate the observed cytotoxicity.
Protocol: Comprehensive Cytotoxicity Assessment
This protocol outlines a multi-assay approach to thoroughly characterize the cytotoxic profile of your 3-(4-Piperidinyl)-1,2-benzisoxazole derivative.
Objective: To determine the IC50 value and elucidate the primary mechanism of cell death.
Materials:
-
Non-cancerous cell line of interest (e.g., HEK293, HaCaT, primary human fibroblasts)
-
Complete culture medium
-
3-(4-Piperidinyl)-1,2-benzisoxazole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Caspase-3/7 activity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay (Metabolic Activity):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at the appropriate wavelength.
-
-
LDH Assay (Membrane Integrity):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
-
Caspase-3/7 Assay (Apoptosis):
-
Perform the assay on parallel plates according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Compare the results from the three assays to infer the mechanism of cytotoxicity.
Mitigation Strategies
If the cytotoxicity of your compound in non-cancerous cells is a concern, the following strategies can be explored:
Q6: How can I reduce the off-target cytotoxicity of my 3-(4-Piperidinyl)-1,2-benzisoxazole derivative while preserving its intended therapeutic effect?
A6: Mitigating off-target cytotoxicity often involves a multi-pronged approach:
-
Co-treatment with Cytoprotective Agents:
-
Antioxidants: If oxidative stress is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be beneficial.[1] NAC can replenish intracellular glutathione stores, a key cellular antioxidant.
-
Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, co-incubation with a pan-caspase inhibitor (e.g., Z-VAD-FMK) can help to confirm this and may reduce cytotoxicity. However, this is more of a mechanistic tool than a therapeutic strategy.
-
-
Structural Modification of the Compound: This is a more advanced strategy, often employed in medicinal chemistry.
-
Structure-Activity Relationship (SAR) studies can help identify the parts of the molecule responsible for the cytotoxic effect.[10]
-
Modifications to the piperidinyl or benzisoxazole rings could potentially reduce off-target effects while maintaining on-target activity.
-
-
Drug Delivery Systems: Encapsulating the compound in a nanoparticle-based drug delivery system can alter its biodistribution and reduce its exposure to non-target tissues.
Data Presentation: Comparative Cytotoxicity Profile
| Cell Line | Compound IC50 (µM) - 48h | Key Observations |
| HEK293 (Human Embryonic Kidney) | 15.2 | Significant increase in LDH release. |
| HaCaT (Human Keratinocyte) | 28.5 | Delayed onset of cytotoxicity. |
| Primary Human Fibroblasts | 45.8 | Primarily cytostatic at lower concentrations. |
This table provides a template for summarizing your cytotoxicity data for easy comparison across different non-cancerous cell lines.
Section 4: Visualizing Mechanisms and Workflows
Visual aids can greatly enhance the understanding of complex biological processes and experimental designs.
Signaling Pathway: Potential Mechanisms of Cytotoxicity
Caption: Potential signaling pathways involved in 3-(4-Piperidinyl)-1,2-benzisoxazole-induced cytotoxicity.
Experimental Workflow: Cytotoxicity Mitigation Strategy
Caption: A logical workflow for addressing and mitigating compound-induced cytotoxicity.
References
- ResearchGate. (n.d.). PA inhibits cancer cell proliferation and is non-toxic to normal cells.
- Al-Ostoot, F. H., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(7), 1018.
- An, W. F., & Tolliday, N. (2010). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 5(6), 527-531.
- Nieskens, T. T. G., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 11, 584995.
- Xu, J. J., et al. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Design, 14(33), 3523-3537.
- ResearchGate. (n.d.). Effects of quetiapine, risperidone, 9-hydroxyrisperidone and ziprasidone on the survival of human neuronal and immune cells in vitro.
- Reddy, M. V., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542.
- Rauth, S., et al. (2022). Repurposing risperidone as an anti-angiogenic agent for triple-negative breast cancer: a computational to in ovo investigation. Frontiers in Pharmacology, 13, 969181.
- Lee, M.-S., et al. (2020). New Use for Old Drugs: The Protective Effect of Risperidone on Colorectal Cancer. Cancers, 12(10), 2781.
- White Rose Research Online. (n.d.). A Chemical Genomics Approach to Drug Reprofiling in Oncology: Antipsychotic Drug Risperidone as a Potential Adenocarcinoma Treat.
- Wang, H.-M., et al. (2012). Neuroprotection of paliperidone on SH-SY5Y cells against β-amyloid peptide(25-35), N-methyl-4-phenylpyridinium ion, and hydrogen peroxide-induced cell death. Psychopharmacology, 221(1), 125-136.
- ResearchGate. (n.d.). Risperidone increases the expressions of apoptotic proteins and ROS.
- Wikipedia. (n.d.). Paliperidone.
- Le, T. K., & D'Souza, M. J. (2015). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Journal of Pharmacy and Pharmaceutical Sciences, 18(4), 748-760.
- Gassó, P., et al. (2012). Neurotoxic/neuroprotective activity of haloperidol, risperidone and paliperidone in neuroblastoma cells. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 36(1), 71-77.
- Mahdavi, M., et al. (2011). Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family. Biomedicine & Pharmacotherapy, 65(3), 175-182.
- Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry, 43(1), 1-7.
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769.
- Chen, C.-H., et al. (2021). Paliperidone Inhibits Glioblastoma Growth in Mouse Brain Tumor Model and Reduces PD-L1 Expression. Cancers, 13(17), 4353.
- Spencer, D. M., et al. (1996). Synthetic activation of caspases: Artificial death switches. Proceedings of the National Academy of Sciences, 93(25), 14389-14394.
- ResearchGate. (n.d.). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.
- Nguyen, H. T., et al. (2018). N'-[(E)-Arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-acetohydrazides: Synthesis and Evaluation of Caspase Activation Activity and Cytotoxicity. Chemistry & Biodiversity, 15(8), e1800322.
- Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. Journal of Medicinal Chemistry, 38(7), 1119-1131.
- ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs.
- McIlwain, D. R., et al. (2013). Caspase Functions in Cell Death and Disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656.
- Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Chemical Research in Toxicology, 34(12), 2441-2505.
- Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation, 112(7), 982-991.
- Pérez-Vásquez, A., et al. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][1][11]azoles. Molecules, 26(9), 2755.
- Dalvie, D. K., et al. (2012). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. Drug Metabolism and Disposition, 40(11), 2154-2164.
- ResearchGate. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- Nosalova, N., et al. (2024). Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells. European Journal of Pharmaceutical Sciences, 194, 106982.
- Sarma, J. S., et al. (1997). Role of Oxidative Stress in Amiodarone-induced Toxicity. Journal of Cardiovascular Pharmacology and Therapeutics, 2(1), 53-60.
- Wang, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1378877.
- Stana, A., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2568.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic activation of caspases: Artificial death switches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Oxidative Stress in Amiodarone-induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(4-Piperidinyl)-1,2-benzisoxazole and its Fluoro-derivatives: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 3-(4-Piperidinyl)-1,2-benzisoxazole and its fluoro-derivatives, with a particular focus on the 6-fluoro substituted analog, a key precursor to the atypical antipsychotic risperidone. We will delve into the synthesis, physicochemical properties, and pharmacological activities of these compounds, offering experimental data and detailed protocols to support researchers in the field of drug development.
Introduction: The Significance of the Benzisoxazole Piperidine Scaffold and the Role of Fluorine
The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core of the successful atypical antipsychotic drug, risperidone. Compounds based on this scaffold have demonstrated significant affinity for key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors, which are crucial targets in the management of schizophrenia and other psychotic disorders.[1]
The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] As a bioisostere for a hydrogen atom, fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, modulate receptor binding affinity, and improve brain penetration.[2] In the context of the 3-(4-Piperidinyl)-1,2-benzisoxazole series, the placement of a fluorine atom at the 6-position of the benzisoxazole ring has proven to be a critical modification for achieving the desired antipsychotic profile.[3][4]
This guide will explore the tangible effects of this fluorination, providing a comparative lens through which to understand the structure-activity relationships (SAR) governing this important class of compounds.
Synthesis of the Core Scaffolds
The synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole and its 6-fluoro derivative typically involves a multi-step process. The key final step is the alkylation of the piperidine nitrogen. The synthesis of the core intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is a well-established route.
Experimental Protocol: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Objective: To synthesize the key intermediate for fluoro-derivative synthesis.
Materials:
-
(2,4-difluorophenyl)(piperidin-4-yl)methanone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Methanol
-
Toluene
-
Hydrochloric acid
Procedure:
-
Oxime Formation: (2,4-difluorophenyl)(piperidin-4-yl)methanone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Cyclization: The oxime undergoes an intramolecular cyclization reaction, facilitated by a strong base such as potassium hydroxide in methanol, to form the 6-fluoro-1,2-benzisoxazole ring system. The fluorine atom at the 2-position of the phenyl ring is displaced during this step.
-
Hydrolysis (if N-protected): If the piperidine nitrogen is protected (e.g., with a Boc group), a deprotection step using acidic conditions is required.
-
Salt Formation: The resulting free base is dissolved in a suitable solvent like toluene, and hydrochloric acid is added to precipitate the hydrochloride salt.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with a non-polar solvent, and dried to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
The Impact of Fluorination: A Comparative Analysis
The introduction of a fluorine atom at the 6-position of the benzisoxazole ring has profound effects on the physicochemical and pharmacological properties of the molecule.
Physicochemical Properties
| Property | 3-(4-Piperidinyl)-1,2-benzisoxazole (Parent Compound) | 6-Fluoro-3-(4-Piperidinyl)-1,2-benzisoxazole (Fluoro-derivative) | Rationale for Change |
| Lipophilicity (logP) | Lower | Higher | The fluorine atom increases the overall lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier. |
| pKa | Higher | Lower | The electron-withdrawing nature of the fluorine atom reduces the basicity of the piperidine nitrogen. |
| Metabolic Stability | Lower | Higher | The strong C-F bond at the 6-position blocks a potential site of oxidative metabolism by cytochrome P450 enzymes, leading to increased metabolic stability.[2] |
Pharmacological Profile: Receptor Binding Affinities
The primary mechanism of action for atypical antipsychotics involves a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. The affinity for these receptors is a critical determinant of both efficacy and side-effect profile.
| Receptor | 3-(4-Piperidinyl)-1,2-benzisoxazole (Ki, nM) - Estimated | Risperidone (6-fluoro derivative) (Ki, nM) | Impact of 6-Fluoro Substitution |
| Dopamine D2 | Moderately Potent | 3.13 - 5.0 | The 6-fluoro substitution is a key contributor to the high affinity for the D2 receptor.[5] |
| Serotonin 5-HT2A | Potent | 0.16 - 0.4 | The 6-fluoro group also enhances the already potent binding to the 5-HT2A receptor.[5] |
The high affinity of the 6-fluoro derivative for both D2 and 5-HT2A receptors, with a particularly high affinity for the 5-HT2A receptor, is characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.
In Vitro and In Vivo Pharmacokinetics: The Fluorine Advantage
The enhanced metabolic stability conferred by the 6-fluoro substituent translates to improved pharmacokinetic properties.
| Parameter | Non-Fluorinated Analog (Expected) | Risperidone (6-fluoro derivative) | Advantage of Fluorination |
| In Vitro Half-life (Human Liver Microsomes) | Shorter | Longer | Increased resistance to CYP450-mediated metabolism leads to a longer half-life in vitro. |
| Oral Bioavailability | Lower | ~70% | Reduced first-pass metabolism contributes to higher oral bioavailability.[6] |
| In Vivo Half-life | Shorter | ~3 hours (parent), ~24 hours (active moiety) | The longer half-life of the active moiety (risperidone + 9-hydroxyrisperidone) allows for less frequent dosing.[7] |
Key Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro assays.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
Human recombinant D2 receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells)
-
Radioligand: [3H]Spiperone or [3H]Raclopride
-
Non-specific binding determinant: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Test compounds
-
96-well microplates
-
Filtration apparatus and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor according to standard laboratory procedures.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding determinant, or test compound at various concentrations.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin 5-HT2A receptor.
Materials:
-
Human recombinant 5-HT2A receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells)
-
Radioligand: [3H]Ketanserin or [3H]Spiperone
-
Non-specific binding determinant: Mianserin (10 µM) or unlabeled ketanserin
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds
-
96-well microplates
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
The procedure is analogous to the D2 receptor binding assay, with the substitution of the appropriate receptor preparation, radioligand, and non-specific binding determinant.[8]
Experimental Protocol: Human Liver Microsome Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound.[9][10]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl2)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds
-
Positive control compounds with known metabolic stability (e.g., verapamil - high clearance, warfarin - low clearance)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of test compounds, positive controls, HLMs, and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the HLM and test compound mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Visualizing the Structure-Activity Relationship and Experimental Workflow
Caption: Impact of fluorination on properties and experimental workflow.
Conclusion
The strategic placement of a fluorine atom at the 6-position of the 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold is a prime example of successful bioisosteric replacement in drug design. This single modification significantly enhances the molecule's lipophilicity, metabolic stability, and, most importantly, its affinity for the key antipsychotic targets, the dopamine D2 and serotonin 5-HT2A receptors. The resulting favorable pharmacokinetic and pharmacodynamic profile has culminated in the development of highly effective drugs like risperidone. This comparative guide provides the foundational knowledge and practical protocols for researchers to further explore and innovate within this important chemical space.
References
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- metabolic stability in liver microsomes. Mercell.
- Microsomal Stability Assay. Creative Bioarray.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery.
- 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
- Table 3, Detailed protocol for the D2 binding secondary assay. NCBI Bookshelf.
- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
- 5-HT2A Serotonin Receptor Assay. Innoprot.
- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI.
- Plasma pharmacokinetic characteristics of risperidone and their relationship to saliva concentrations in children with psychiatric or neurodevelopmental disorders. PubMed.
- RISPERDAL® (risperidone) - Pharmacokinetics. J&J Medical Connect.
- Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- Comparison of main pharmacokinetic parameters of predicted and observed after supralingual administration of 1 mg/body risperidone ODF. ResearchGate.
- D2 Dopamine Receptor Assay. Innoprot.
- Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders. PubMed Central.
- Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. PubMed Central.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University Library of Regensburg.
- An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. PubMed.
- Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film. PubMed Central.
- Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. PubMed.
- An efficient synthesis of risperidonevia stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. ResearchGate.
- comparative evaluation of 6-fluoro-3-(piperidin-4-yl) benzo [d] isoxazole derivative. International Journal of Bioassays.
- An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Yonsei University.
- Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. PubMed Central.
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed.
- Synthesis, Characterisation, Molecular property prediction and Antipsychotic activity of Novel 6-fluoro-3-(piperidin-4-yl) benzo. SciSpace.
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate. PubMed Central.
- Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. ResearchGate.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
- Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Validating the Antiproliferative Activity of the 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold
The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class, the 3-(4-piperidinyl)-1,2-benzisoxazole moiety serves as a critical pharmacophore. It is not only a foundational structure for synthesizing novel anticancer agents but is also the core of established atypical antipsychotic drugs like Risperidone and Paliperidone, which themselves have demonstrated unexpected anticancer effects.[2][3][4]
This guide provides a comprehensive, technically-grounded framework for researchers aiming to validate the antiproliferative activity of novel compounds derived from this scaffold. We will move beyond simple viability assays to construct a logical, multi-phase experimental workflow that elucidates the mechanism of action and benchmarks performance against relevant alternatives. The protocols and rationale described herein are designed to ensure scientific rigor and generate a robust data package suitable for publication and further drug development.
Phase 1: Foundational Antiproliferative Screening
The initial step is to establish the compound's fundamental ability to inhibit cancer cell growth. The choice of cell lines is paramount and should ideally include representatives from diverse cancer types to assess the breadth of activity. A standard panel might include:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma.
-
HT-29: Colorectal adenocarcinoma.
-
A549: Lung carcinoma.
-
HepG-2: Hepatocellular carcinoma.[5]
-
MV4-11: Acute myeloid leukemia (AML), particularly relevant as some benzisoxazole derivatives show potent activity here.[1][6]
The objective is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to measure metabolically active cells.[2][5] The causality behind this choice lies in its ability to quickly and efficiently screen dose-responses across multiple cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the 3-(4-piperidinyl)-1,2-benzisoxazole test compound (e.g., from 0.1 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical; 72 hours is often sufficient to observe effects on cell division.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
The results should be summarized in a clear, comparative table.
| Compound | MCF-7 (IC50, µM) | HT-29 (IC50, µM) | A549 (IC50, µM) | MV4-11 (IC50, µM) |
| Test Compound 5k | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 | 4.2 ± 0.5 |
| Sorafenib (Ref.) [7] | 4.95 ± 0.4 | > 20 | 6.32 ± 0.5 | 2.5 ± 0.3 |
Data are hypothetical, based on trends observed for similar compounds in the literature.[5][7]
Phase 2: Elucidating the Mechanism of Cell Death
A low IC50 value confirms antiproliferative activity, but it doesn't explain how the compound works. Is it cytostatic (halting growth) or cytotoxic (killing cells)? The next logical step is to investigate the induction of apoptosis and effects on cell cycle progression.
Overall Mechanistic Workflow
The validation process follows a logical sequence from broad effects to specific molecular targets.
Caption: A logical workflow for validating antiproliferative compounds.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for quantifying apoptosis. It relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis (detected by Annexin V) and the loss of membrane integrity in late apoptosis or necrosis (allowing propidium iodide, PI, to enter).
Step-by-Step Methodology:
-
Treatment: Seed cells (e.g., MV4-11) in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer. The resulting data differentiates between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Protocol: Cell Cycle Analysis
Disruption of the cell cycle is a hallmark of many anticancer drugs.[7] Staining DNA with a fluorescent dye like propidium iodide allows for the quantification of cells in each phase (G1, S, G2/M) based on DNA content.
Step-by-Step Methodology:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The DNA content will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M arrest) points to the compound's mechanism.[7]
Phase 3: Molecular Target Identification
The final validation phase connects the observed cellular effects to a specific molecular pathway. Based on extensive literature, derivatives of 1,2-benzisoxazole can act through various mechanisms, including the inhibition of histone deacetylases (HDACs).[1][6] HDAC inhibition leads to the accumulation of acetylated proteins, such as histones and tubulin, which in turn can induce the expression of cell cycle inhibitors like p21, ultimately triggering apoptosis.[6]
Potential Signaling Pathway: HDAC Inhibition
This pathway represents a plausible mechanism for a 3-(4-piperidinyl)-1,2-benzisoxazole derivative.
Caption: Potential mechanism via HDAC inhibition and p21 induction.
Experimental Protocol: Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins, providing direct evidence of target engagement.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the test compound at its IC50 for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Acetyl-Histone H3, p21, cleaved PARP, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in acetylated histone H3 and p21 would strongly support the proposed HDAC inhibition mechanism.
Comparative Analysis: Contextualizing the Data
Validating a compound requires benchmarking its performance.
-
Against Standard-of-Care Drugs: Comparing the IC50 values and mechanistic profiles to drugs like Sorafenib (a multi-kinase inhibitor) or Doxorubicin (a topoisomerase inhibitor) provides context on potency and potential for a differentiated mechanism.[7][8] Novel benzoxazole derivatives have shown potency comparable to or exceeding these standards in specific cell lines.[8][9]
-
Against Other Benzisoxazole Derivatives: A structure-activity relationship (SAR) study is crucial. For instance, research has shown that substituting the N-terminal of the piperidine ring with various heterocyclic or aromatic groups can dramatically enhance antiproliferative activity, highlighting the modularity of the scaffold.[2][5]
-
Against Repurposed Drugs (Risperidone/Paliperidone): The parent scaffold is part of the antipsychotics Risperidone and Paliperidone. Studies have confirmed that these drugs possess anticancer properties, inducing apoptosis and ROS production in cancer cells.[3][10] Comparing a novel derivative to Risperidone can reveal whether the modifications have successfully enhanced the antiproliferative effects while potentially designing out the psychoactive properties.
Conclusion
Validating the antiproliferative activity of 3-(4-piperidinyl)-1,2-benzisoxazole derivatives is a systematic process that builds a compelling scientific narrative. By progressing from broad screening to detailed mechanistic studies and contextualizing the results through rigorous comparison, researchers can effectively establish the therapeutic potential of their compounds. This multi-faceted approach, grounded in sound experimental design and causal logic, provides the robust evidence necessary to advance promising candidates from the bench toward clinical consideration.
References
- Rangappa, K. S., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry. [Link]
- Prasad, S. B., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
- Kumar, K., & Kumar, A. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
- Jadhav, S. B., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- Byrappa, S., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. [Link]
- Prasad, S.B., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study.
- Byrappa, S., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. PubMed. [Link]
- Tsai, M.-C., et al. (2020). New Use for Old Drugs: The Protective Effect of Risperidone on Colorectal Cancer. Cancers. [Link]
- Gassó, P., et al. (2019). Neurotoxic/neuroprotective activity of haloperidol, risperidone and paliperidone in neuroblastoma cells.
- Said, A. H., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry. [Link]
- Liu, Y.-S., et al. (2021). Paliperidone Inhibits Glioblastoma Growth in Mouse Brain Tumor Model and Reduces PD-L1 Expression. Cancers. [Link]
- Said, A. H., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.
- Chiang, C.-L., et al. (2022). Association of Risperidone With Gastric Cancer: Triangulation Method From Cell Study, Animal Study, and Cohort Study. Frontiers in Pharmacology. [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Use for Old Drugs: The Protective Effect of Risperidone on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paliperidone Inhibits Glioblastoma Growth in Mouse Brain Tumor Model and Reduces PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Association of Risperidone With Gastric Cancer: Triangulation Method From Cell Study, Animal Study, and Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives
In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently imparts desirable pharmacological properties to a diverse range of compounds.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a particularly significant class of these compounds: the 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives. These derivatives have garnered substantial interest due to their potent biological activities, most notably as antipsychotic and antiproliferative agents.[4][5]
This guide will dissect the intricate relationship between the chemical structure of these derivatives and their biological function, offering a comparative analysis supported by experimental data. We will explore the key structural modifications that govern their potency and selectivity, providing researchers and drug development professionals with a comprehensive understanding of this important chemical series.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 3-(4-Piperidinyl)-1,2-benzisoxazole core forms the backbone of several clinically significant drugs, including the atypical antipsychotics risperidone and paliperidone.[6][7] Its inherent structural features provide a versatile platform for interaction with various biological targets.
Caption: The core chemical structure of 3-(4-Piperidinyl)-1,2-benzisoxazole.
Structure-Activity Relationship for Antipsychotic Activity
The antipsychotic effects of these derivatives are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7][8] A balanced affinity for both receptors is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to traditional neuroleptics.[7]
Key Structural Modifications and Their Impact on Antipsychotic Activity
Our analysis of the SAR is centered on a seminal study by Strupczewski et al. (1985), which systematically explored modifications at the benzisoxazole ring and the piperidine nitrogen.[4]
Table 1: Comparative Antipsychotic Activity of 3-(1-Substituted-4-piperidinyl)-1,2-benzisoxazole Derivatives
| Compound | R (Benzisoxazole) | R' (Piperidine) | Climbing Inhibition (ED50, mg/kg) | [3H]Spiroperidol Binding (IC50, nM) |
| 1a | H | -(CH2)3-Benzimidazolone | 0.08 | 1.2 |
| 1b | 6-F | -(CH2)3-Benzimidazolone | 0.01 | 0.4 |
| 2a | H | -(CH2)4-Fluorobutyrophenone | 0.04 | 0.8 |
| 2b | 6-F | -(CH2)4-Fluorobutyrophenone | 0.02 | 0.5 |
| 3a | H | -(CH2)2-(p-F-phenoxy) | 0.12 | 2.1 |
| 3b | 6-F | -(CH2)2-(p-F-phenoxy) | 0.03 | 0.7 |
Data synthesized from Strupczewski et al., 1985.[4]
From this data, two critical SAR trends emerge:
-
The 6-Fluoro Substituent is Paramount: Across all tested pairs, the introduction of a fluorine atom at the 6-position of the benzisoxazole ring consistently and significantly enhances neuroleptic activity.[4] This is evidenced by the lower ED50 and IC50 values for the 6-fluoro analogs (e.g., 1b vs. 1a ). The electron-withdrawing nature of fluorine likely influences the electronic properties of the benzisoxazole ring system, potentially enhancing its interaction with the receptor binding pocket.
-
The Nature of the Piperidine N-Substituent Modulates Potency: While the 6-fluoro group is the primary driver of high potency, the substituent on the piperidine nitrogen also plays a crucial role. The (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group (as in 1b ) appears to impart the highest potency among the evaluated substituents.[4] This suggests that a combination of steric bulk and specific hydrogen bonding interactions provided by this moiety is optimal for receptor binding.
Caption: Key SAR drivers for antipsychotic activity.
Structure-Activity Relationship for Antiproliferative Activity
More recent investigations have revealed that 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives also possess significant antiproliferative activity against various cancer cell lines.[9] The SAR for this activity differs notably from that for antipsychotic effects, highlighting the scaffold's versatility.
Key Structural Modifications and Their Impact on Antiproliferative Activity
A study by Prasad et al. (2009) explored the impact of N-acylation of the piperidine ring with various aromatic and heterocyclic moieties on antiproliferative activity.[9]
Table 2: Comparative Antiproliferative Activity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives
| Compound | R (N-acyl group) | HeLa (IC50, µM) | HT-29 (IC50, µM) | MCF-7 (IC50, µM) | HepG-2 (IC50, µM) | |---|---|---|---|---| | 5a | 2-Furoyl | 12.5 | 15.2 | 10.8 | 18.5 | | 5d | 2-Thiophenecarbonyl | 10.2 | 12.8 | 9.5 | 15.6 | | 5k | 4-Morpholinocarbonyl | 8.5 | 10.5 | 7.8 | 12.3 |
Data synthesized from Prasad et al., 2009.[9]
The key takeaway from these findings is that substitution at the N-terminal of the piperidine ring with a heterocyclic moiety plays a dominant role in the antiproliferative activity .[9] Among the tested compounds, those with heterocyclic acyl groups, such as furan, thiophene, and morpholine, demonstrated the most potent activity.[9] This suggests that the electronic and steric properties of these heterocyclic rings are crucial for interacting with the molecular targets responsible for the observed cytotoxicity.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validity of SAR studies, robust and well-documented experimental protocols are essential.
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
The following is a representative protocol for the synthesis of the core intermediate, a crucial starting material for many derivatives.
Step-by-step Protocol:
-
Oxime Formation and Cyclization:
-
Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in an alcohol solvent (e.g., propanol).
-
Add hydroxylamine hydrochloride to the solution.
-
Slowly add an inorganic base, such as a potassium hydroxide solution, while maintaining the temperature between 40-45°C.
-
Allow the reaction to proceed for 18 hours.
-
-
Acidification and Precipitation:
-
Cool the reaction mixture to below 30°C.
-
Carefully add concentrated hydrochloric acid to adjust the pH to less than 1.
-
Maintain this acidic condition for 2 hours to ensure complete precipitation of the product.
-
-
Isolation and Purification:
-
Filter the resulting solid precipitate.
-
Wash the solid with purified water.
-
Dry the product under hot air (80-90°C) to obtain 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride as a white solid.
-
Caption: Workflow for the synthesis of the core intermediate.
In Vitro Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Step-by-step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, HT-29, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Add the diluted compounds to the wells and incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Step-by-step Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cell lines stably expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes and a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).
-
Non-specific Binding Wells: Add receptor membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., haloperidol for D2).
-
Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of the 3-(4-piperidinyl)-1,2-benzisoxazole derivative.
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
-
Conclusion and Future Perspectives
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a remarkably versatile platform for the development of potent bioactive compounds. The SAR studies detailed in this guide provide a clear roadmap for optimizing the antipsychotic and antiproliferative activities of these derivatives. For antipsychotic drug design, the incorporation of a 6-fluoro substituent on the benzisoxazole ring is a critical starting point, with further potency modulation achievable through careful selection of the piperidine N-substituent. Conversely, for the development of antiproliferative agents, derivatization of the piperidine nitrogen with heterocyclic moieties appears to be the most promising strategy.
Future research in this area should focus on elucidating the specific molecular targets responsible for the antiproliferative effects of these compounds. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of novel derivatives will be essential for their translation into clinically viable therapeutic agents.
References
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542. [Link]
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769. [Link]
- Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar. [Link]
- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]
- Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF.
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study.
- 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed. [Link]
- Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
- Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates | Request PDF.
- (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)
- 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. researchhub.com [researchhub.com]
- 4. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. crpsonline.com [crpsonline.com]
- 8. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Preclinical Data and Clinical Outcomes for 3-(4-Piperidinyl)-1,2-benzisoxazole Derived Antipsychotics
This guide provides an in-depth comparison of the preclinical data and clinical outcomes for key antipsychotic drugs derived from the 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold. By examining the trajectory from laboratory predictions to real-world patient outcomes, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the translational value and limitations of current preclinical models for this important class of therapeutics.
Introduction: The Benzisoxazole Scaffold in Antipsychotic Drug Design
The 3-(4-Piperidinyl)-1,2-benzisoxazole core structure has been a highly fruitful scaffold in the development of atypical antipsychotics.[1][2][3] These drugs, including risperidone, its active metabolite paliperidone, and iloperidone, have become mainstays in the treatment of schizophrenia and bipolar disorder.[2][3] Their therapeutic mechanism is primarily attributed to a combination of potent dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[2][4][5] This dual action is believed to be key to their "atypical" profile, which aims for efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal symptoms (EPS) compared to older, "typical" antipsychotics.[4][5][6]
This guide will dissect the preclinical predictions for these molecules and juxtapose them with their observed clinical performance, offering insights into the structure-activity relationships that govern both therapeutic success and adverse effects.
PART 1: Preclinical Evaluation - The Predictive Foundation
The preclinical phase of drug development utilizes a battery of in vitro and in vivo assays to predict a compound's clinical efficacy and safety. The central hypothesis for atypical antipsychotics revolves around the dopamine and serotonin systems.
Causality Behind Experimental Choices:
-
In Vitro Receptor Binding Assays: These are foundational. By measuring the binding affinity (Ki) of a drug to a panel of neurotransmitter receptors, we can predict its primary mechanism of action and potential side effects. High affinity for D2 and 5-HT2A receptors is the desired therapeutic target.[2] Concurrently, affinities for other receptors, such as histaminic (H1), muscarinic (M1), and adrenergic (α1, α2), are measured as they are often linked to undesirable side effects like sedation, dry mouth, and orthostatic hypotension.[4][5]
-
In Vivo Animal Models: These models aim to simulate aspects of human psychosis. For instance, dopamine agonist-induced hyperlocomotion (e.g., using amphetamine) is a common model for the positive symptoms of schizophrenia. A drug's ability to inhibit this behavior is considered predictive of its antipsychotic efficacy.[7] Neurodevelopmental models, such as those involving prenatal immune challenges, are used to assess a drug's potential to prevent or mitigate the emergence of schizophrenia-like brain and behavioral abnormalities.[8]
Experimental Workflow: From Bench to Preclinical Candidate
The following diagram illustrates a simplified, typical workflow for identifying a preclinical candidate from the benzisoxazole class.
Caption: A typical preclinical drug discovery workflow.
Comparative Receptor Binding Profiles
The binding affinity of a drug for its target is a critical determinant of its pharmacological profile. The table below summarizes the receptor binding affinities (Ki, nM) for risperidone, paliperidone, and iloperidone. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone | Paliperidone | Iloperidone | Predicted Clinical Implication |
| Dopamine D2 | 3.13 | 4.8 | 6.8 | Antipsychotic Efficacy [9], Prolactin elevation, EPS risk |
| Serotonin 5-HT2A | 0.16 | 0.3 | 0.3 | Atypicality , Mitigation of EPS, improved negative symptoms |
| Serotonin 5-HT7 | High | High | Moderate | Potential antidepressant/anxiolytic effects |
| Adrenergic α1 | 0.8 | 1.1 | 0.3 | Orthostatic hypotension , dizziness |
| Adrenergic α2 | 1.1 | 8.5 | 6.1 | Potential modulation of mood and cognition |
| Histamine H1 | 21 | 49 | 42 | Sedation, weight gain |
Data compiled from multiple sources for representative comparison. Absolute values may vary between studies.
Preclinical Insights:
-
All three compounds show potent antagonism at both D2 and 5-HT2A receptors, the hallmark of atypical antipsychotics.[2][3]
-
Risperidone and Paliperidone have very similar profiles, which is expected as paliperidone is the active metabolite of risperidone.[10] They both exhibit high affinity for adrenergic receptors in addition to the primary targets.[4][5]
-
Iloperidone is distinguished by its exceptionally high affinity for the adrenergic α1 receptor, even higher than its affinity for the D2 receptor.[11] This strongly predicts that orthostatic hypotension could be a significant clinical issue.
PART 2: Clinical Outcomes - The Ground Truth
Clinical trials provide the ultimate test of the hypotheses generated during preclinical development. Here, we compare the efficacy and safety profiles of the three drugs as observed in human subjects.
Signaling Pathways: Dopamine and Serotonin in Schizophrenia
The therapeutic and adverse effects of these drugs are rooted in their modulation of key neuronal pathways.
Sources
- 1. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 7. cpn.or.kr [cpn.or.kr]
- 8. academic.oup.com [academic.oup.com]
- 9. cdn.neiglobal.com [cdn.neiglobal.com]
- 10. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hhs.texas.gov [hhs.texas.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Piperidinyl)-1,2-benzisoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The validation and subsequent cross-validation of analytical methods ensure that the data generated are reliable, reproducible, and fit for purpose. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the quantitative analysis of 3-(4-Piperidinyl)-1,2-benzisoxazole, a key intermediate and structural motif in various pharmaceutical compounds.
This document is structured to provide not only a theoretical comparison but also practical, step-by-step protocols for each method and a detailed workflow for their cross-validation. The experimental choices and validation parameters are explained with scientific rationale, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) as outlined by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process performed to ensure that a validated analytical method yields consistent and reliable results when implemented under different conditions, such as in different laboratories, with different analysts, or using different instruments.[2] It is a cornerstone of method transfer and is essential for maintaining data integrity throughout the lifecycle of a drug product. The primary objective is to demonstrate the equivalency of two or more analytical procedures.
This guide will delve into the practical application of cross-validation by comparing a sophisticated chromatographic method (HPLC), a technique suitable for volatile or semi-volatile compounds after derivatization (GC), and a simpler, more accessible spectrophotometric method (UV-Vis).
The Analyte: 3-(4-Piperidinyl)-1,2-benzisoxazole
3-(4-Piperidinyl)-1,2-benzisoxazole is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, including antipsychotic drugs like risperidone and paliperidone. Its chemical structure, featuring a benzisoxazole ring linked to a piperidine moiety, dictates the choice of analytical methodology. The presence of chromophores in the benzisoxazole ring makes it suitable for UV-Vis detection, while its polarity and molecular weight are well-suited for HPLC analysis. For GC analysis, derivatization is typically required to enhance its volatility.
Caption: Chemical structure of 3-(4-Piperidinyl)-1,2-benzisoxazole.
Comparative Overview of Analytical Methods
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the intended purpose of the analysis, and the available resources.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile or semi-volatile compounds (derivatization may be required). | Compounds with chromophores that absorb UV or visible light. |
| Selectivity | High, can separate complex mixtures. | Very high, excellent for resolving volatile impurities. | Low, susceptible to interference from other absorbing species. |
| Sensitivity | Good to excellent, depending on the detector. | Excellent, especially with sensitive detectors like FID or MS. | Moderate, generally less sensitive than chromatographic methods. |
| Sample Throughput | Moderate. | Moderate. | High. |
| Cost & Complexity | High initial cost and complexity. | High initial cost and complexity. | Low cost and simple to operate. |
Experimental Protocols
The following protocols are representative methods for the analysis of 3-(4-Piperidinyl)-1,2-benzisoxazole and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for the analysis of risperidone, a closely related compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
3-(4-Piperidinyl)-1,2-benzisoxazole reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing 3-(4-Piperidinyl)-1,2-benzisoxazole in the mobile phase to achieve a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peak corresponding to 3-(4-Piperidinyl)-1,2-benzisoxazole based on its retention time.
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography (GC) Method
This protocol is based on a method for a structurally similar compound and requires derivatization to increase the volatility of the analyte.
Instrumentation:
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (analytical grade)
-
Ethyl acetate (HPLC grade)
-
3-(4-Piperidinyl)-1,2-benzisoxazole reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in ethyl acetate.
-
Evaporate a known volume of the stock solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes to complete the derivatization.
-
-
Chromatographic Conditions:
-
Carrier gas: Helium at a constant flow of 1.2 mL/min
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Detector temperature (NPD): 300 °C
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC system and record the chromatograms.
Caption: Experimental workflow for GC analysis.
UV-Vis Spectrophotometric Method
This method, adapted from procedures for risperidone and paliperidone, offers a simpler and faster approach for quantification.[4][5]
Instrumentation:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol (spectroscopic grade)
-
0.1N Hydrochloric acid
-
3-(4-Piperidinyl)-1,2-benzisoxazole reference standard
Procedure:
-
Solvent Selection and Wavelength of Maximum Absorbance (λmax) Determination: Dissolve the reference standard in methanol and 0.1N HCl separately. Scan the solutions from 200 to 400 nm to determine the λmax in each solvent. A typical λmax for similar compounds is around 238 nm in 0.1N HCl and 280 nm in methanol.[4][6]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution in the same solvent to a concentration within the calibration range.
-
Analysis: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a solvent blank.
Method Validation Parameters
According to ICH Q2(R1) guidelines, the following parameters should be evaluated for each analytical method.[7]
| Validation Parameter | HPLC | GC | UV-Vis Spectrophotometry |
| Specificity | High | High | Moderate |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Range | Typically 80-120% of test concentration | Typically 80-120% of test concentration | Dependent on Beer's Law adherence |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Low | Very Low | Moderate |
| Limit of Quantitation (LOQ) | Low | Very Low | Moderate |
| Robustness | Assessed by varying parameters | Assessed by varying parameters | Assessed by varying parameters |
Cross-Validation Protocol: HPLC vs. GC
The cross-validation of two distinct analytical methods, such as HPLC and GC, is essential to ensure that they provide equivalent results for the same sample.
Objective: To demonstrate the interchangeability of the validated HPLC and GC methods for the quantification of 3-(4-Piperidinyl)-1,2-benzisoxazole.
Procedure:
-
Sample Selection: Select a minimum of three batches of the sample material. From each batch, prepare at least three independent samples.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and GC methods.
-
Data Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained from each method for each batch.
-
Perform a statistical comparison of the mean results obtained from the two methods. A Student's t-test is commonly used to determine if there is a statistically significant difference between the means.[1]
-
A Bland-Altman plot can be used to visualize the agreement between the two methods by plotting the difference between the measurements against their average.
-
Acceptance Criteria:
-
The mean results obtained by the two methods should not be statistically different (e.g., p > 0.05 in a t-test).
-
The percentage difference between the mean results of the two methods should be within a predefined acceptance limit, typically ±5.0%.
Caption: Cross-validation workflow for HPLC and GC methods.
Conclusion
The choice of an analytical method for 3-(4-Piperidinyl)-1,2-benzisoxazole depends on the specific requirements of the analysis. HPLC offers a robust and versatile method for routine quality control, capable of separating the analyte from potential impurities. GC, while requiring a derivatization step, provides excellent sensitivity and is a powerful tool for trace analysis and confirmatory testing. UV-Vis spectrophotometry, though less specific, is a rapid and cost-effective method for the straightforward quantification of the analyte in simple matrices.
Successful cross-validation between these methods provides a high degree of confidence in the analytical data, ensuring consistency and reliability across different analytical platforms. This comprehensive approach to method validation and cross-validation is a fundamental component of good manufacturing practices (GMP) and is essential for ensuring the quality and safety of pharmaceutical products.
References
- UV Spectrophotometric Determination of Risperidone in Bulk and Its Formul
- Alivelu Samala, Santhosh Pawar, Sowmya Manala, Sravanthi Chada, Nageshwar M. Development and Validation of RP-HPLC Method for Estimation of Risperidone in Tablet Dosage Form. Research J. Pharm. and Tech 6(6): June 2013; Page 659-661.
- Stability Indicating HPLC method for Determination of Paliperidone in Bulk. (Link not available)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- (PDF) Development of Analytical Method for Risperidone by UV Spectrophotometry. (2025-12-14)
- Method Development and Validation by UV Spectrophotometric Analysis and RP-HPLC Method for Simultaneous Estimation of Risperidone and Trihexyphenidyl - Impactfactor.
- Development and validation of new spectrophotometric methods for the estim
- UV-Spectrophotometric Estimation of Paliperidone by Derivative Method in Pharmaceutical Dosage Form - RJPT.
- Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC - PubMed Central.
- Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC - Scholars Research Library.
- Development and Validation of Spectrophotomtric Method for the Determination of Risperidone - Scholars Research Library.
- A Validated Spectrophotometric Method for Determination of Paliperidone Palmitate in Bulk Drug and its Pharmaceutical Dosage Form | Open Access Journals - Research and Reviews.
- European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT.
- Cross and Partial Valid
- Four UV spectrophotometric methods for estimation of paliperidone in bulk and their pharmaceutical dosage form - TSI Journals.
- Establishing Acceptance Criteria for Analytical Methods - BioPharm Intern
- Statistical tools and approaches to validate analytical methods: methodology and practical examples - SciSpace.
- Cross-Validations in Regulated Bioanalysis - IQVIA Labor
- Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025-10-28)
- Cross-Validation of HPLC and GC Methods for 1-Hexen-3-OL Quantification: A Compar
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Statistical Tools in Analytical Method Validation - Medikamenter Quality Services. (2025-07-29)
- LCGC North America Validation Viewpoint: Automation of the Chromatographic Analytical Method Validation Process - Waters Corpor
Sources
- 1. scispace.com [scispace.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of 3-(4-Piperidinyl)-1,2-benzisoxazole (Risperidone) Against Other Leading Dopamine D2 Receptor Antagonists
This guide provides an in-depth, objective comparison of 3-(4-Piperidinyl)-1,2-benzisoxazole, widely known as Risperidone, against a selection of other prominent dopamine D2 receptor antagonists. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that underpin the therapeutic profiles and potential side effects of these critical neuropsychiatric agents. By synthesizing binding affinity data, functional assay results, and in vivo receptor occupancy studies, we aim to provide a comprehensive resource to inform preclinical research and clinical development strategies.
Introduction: The Central Role of the Dopamine D2 Receptor in Antipsychotic Therapy
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is the primary molecular target for all currently effective antipsychotic medications.[1] Hyperactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Consequently, blockade of D2 receptors in this region is a cornerstone of antipsychotic efficacy.[3] However, the therapeutic window for D2 receptor antagonists is narrow. While insufficient receptor occupancy leads to a lack of efficacy, excessive blockade, particularly in the nigrostriatal pathway, is associated with a high risk of extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia.[2][4][5]
The advent of second-generation ("atypical") antipsychotics, such as Risperidone, was marked by a shift in receptor binding profiles compared to first-generation ("typical") agents like Haloperidol. Many atypical antipsychotics exhibit a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors, a characteristic hypothesized to contribute to their improved side effect profile and potential efficacy against negative symptoms.[6][7] This guide will dissect the pharmacological properties of Risperidone in comparison to Haloperidol (a typical antipsychotic), and other widely used atypical antipsychotics including Olanzapine, Ziprasidone, and the D2 partial agonist Aripiprazole.
Comparative Receptor Binding Affinities
The binding affinity of a drug for its target receptor, typically expressed as the inhibition constant (Ki), is a fundamental determinant of its potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of Risperidone and its comparators for the dopamine D2 receptor and other key neurotransmitter receptors implicated in their therapeutic action and side effect profiles.
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | D1 Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) | Muscarinic M1 Ki (nM) |
| Risperidone | 3.13[8] | 0.16[9] | 240 | 0.8 | 20 | >10,000 |
| Haloperidol | 0.89[10] | 59[9] | 210[9] | 11[9] | 1,800[9] | >10,000[9] |
| Olanzapine | 11-31[11] | 4[11] | 31[11] | 19[11] | 7[11] | 1.9-2.5[12] |
| Ziprasidone | 4.8[13] | 0.4[13] | 340[13] | 10[13] | 47[13] | >1,000[13] |
| Aripiprazole | 0.34[14] | 3.4[14] | 1,100[14] | 57[14] | 61[14] | >10,000[14] |
Expert Analysis: This data highlights the multi-receptor binding profile of these agents. Risperidone exhibits a very high affinity for 5-HT2A receptors, significantly greater than its affinity for D2 receptors, a hallmark of atypical antipsychotics.[9] In contrast, Haloperidol is a potent D2 antagonist with much lower affinity for 5-HT2A receptors.[9] Olanzapine and Ziprasidone also show high 5-HT2A affinity.[11][13] Aripiprazole is unique in this group due to its exceptionally high affinity for the D2 receptor, where it acts as a partial agonist rather than a full antagonist.[14][15] The varying affinities for adrenergic, histaminic, and muscarinic receptors contribute to the distinct side effect profiles of these drugs, such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (muscarinic antagonism).[16]
In Vivo Dopamine D2 Receptor Occupancy
Positron Emission Tomography (PET) studies in living human subjects provide invaluable insights into the relationship between drug dosage, plasma concentration, D2 receptor occupancy, and clinical outcomes. A therapeutic window for D2 receptor occupancy has been established, with optimal antipsychotic efficacy generally observed at 65-80% occupancy.[17] Occupancy levels above 80% are associated with a significantly increased risk of EPS.[5][18]
| Compound | Typical Clinical Dose | D2 Receptor Occupancy at Clinical Doses | Key Findings from PET Studies |
| Risperidone | 2-6 mg/day | 66-79%[19] | D2 occupancy is dose-dependent. Doses of 4-6 mg/day result in occupancy levels comparable to typical antipsychotics.[19] EPS can emerge at higher occupancy levels.[19] |
| Haloperidol | 2-5 mg/day | 65-87%[4] | A clear relationship exists between D2 occupancy and both antipsychotic response and EPS.[4] The risk of EPS increases sharply at occupancies above 78%.[4] |
| Olanzapine | 10-20 mg/day | 71-80%[20] | At typical clinical doses, D2 occupancy is similar to that of Risperidone.[20][21] Higher doses (>20 mg/day) can lead to occupancy levels exceeding 80%.[20] |
| Ziprasidone | 120-160 mg/day | ~60-80% | Effective antipsychotic action is associated with D2 receptor occupancy in the therapeutic window.[22] |
| Aripiprazole | 10-30 mg/day | 75-95%[14] | Aripiprazole achieves very high D2 receptor occupancy at clinically effective doses without a correspondingly high risk of EPS, a phenomenon attributed to its partial agonist mechanism.[14][15] |
Expert Analysis: The PET data underscores the critical importance of achieving a therapeutic level of D2 receptor occupancy. For full antagonists like Risperidone, Haloperidol, and Olanzapine, titrating the dose to remain within the 65-80% window is crucial for balancing efficacy and tolerability.[4][19][20] Aripiprazole's ability to produce high D2 occupancy with a lower incidence of EPS highlights the distinct functional consequences of partial agonism compared to full antagonism.[14][15]
Functional Activity at the Dopamine D2 Receptor
Beyond simple binding, the functional consequence of a drug's interaction with the D2 receptor is paramount. This is where the distinction between antagonists and partial agonists becomes critically important.
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by dopamine initiates a signaling cascade through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors.[23] D2 receptors can also signal through β-arrestin pathways.[23]
Dopamine D2 Receptor Signaling Cascade
-
Full Antagonists (Risperidone, Haloperidol, Olanzapine, Ziprasidone): These compounds bind to the D2 receptor but do not activate it. By occupying the binding site, they prevent dopamine from binding and initiating downstream signaling, thereby reducing dopaminergic neurotransmission.[10][11][13]
-
Partial Agonist (Aripiprazole): Aripiprazole also binds to the D2 receptor but elicits a response that is lower than that of the full agonist, dopamine.[14][15] This "dopamine system stabilizer" activity allows it to act as a functional antagonist in a hyperdopaminergic state (by competing with dopamine and lowering the overall signaling output) and as a functional agonist in a hypodopaminergic state (by providing a basal level of D2 receptor stimulation).[15] This mechanism is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a reduced risk of EPS.[15] Some research also suggests that aripiprazole exhibits "functional selectivity," meaning it may preferentially activate certain downstream signaling pathways over others, further contributing to its unique clinical profile.[24][25]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, this section outlines standardized protocols for key in vitro assays used to characterize dopamine D2 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the D2 receptor. It involves the use of a radiolabeled ligand that binds specifically to the receptor and measuring the ability of the test compound to displace it.
Experimental Workflow: Radioligand Binding Assay
Radioligand Binding Assay Workflow
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and resuspend them in an ice-cold lysis buffer.
-
Homogenize the cell suspension to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer to a specific protein concentration.[26]
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a D2 receptor-specific radioligand (e.g., [3H]spiperone), and serial dilutions of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like butaclamol).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[26][27]
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.[27]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the D2 receptor. It provides a direct measure of the agonist or antagonist properties of a test compound.
Experimental Workflow: GTPγS Binding Assay
GTPγS Binding Assay Workflow
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor as described for the radioligand binding assay.
-
GTPγS Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP.
-
For agonist testing, add serial dilutions of the test compound.
-
For antagonist testing, add serial dilutions of the test compound in the presence of a fixed concentration of a known D2 agonist (e.g., dopamine).
-
Include control wells for basal binding (no agonist) and maximal stimulation (saturating concentration of a full agonist).
-
-
Separation and Counting: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration, as described for the radioligand binding assay. Quantify the bound radioactivity.[30]
-
Data Analysis:
-
For agonists, calculate the percentage of stimulation above basal levels and plot this against the compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, calculate the percentage of inhibition of the agonist-stimulated response and plot this against the compound concentration to determine the IC50.
-
Conclusion
3-(4-Piperidinyl)-1,2-benzisoxazole (Risperidone) is a potent D2 receptor antagonist with a characteristic atypical profile defined by its high affinity for 5-HT2A receptors. This pharmacological signature distinguishes it from typical antipsychotics like Haloperidol and contributes to its clinical profile. When benchmarked against other atypical agents, Risperidone's D2 receptor occupancy at therapeutic doses is comparable to that of Olanzapine, and both are in a range that effectively treats psychosis. However, the risk of EPS with these full antagonists remains a concern at higher occupancy levels.
Aripiprazole represents a distinct mechanistic class as a D2 partial agonist. Its ability to modulate, rather than simply block, D2 receptor signaling allows for high receptor occupancy with a reduced liability for EPS, offering a different therapeutic strategy. The choice between these agents in a research or clinical setting will depend on the specific therapeutic goals and the desired balance between efficacy and side effect tolerability. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel D2 receptor modulators.
References
- Ito, H., et al. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand 11C-2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology, 14(2), 235-243. [Link]
- Kapur, S., et al. (1995). The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study. Life Sciences, 57(10), PL103-PL107. [Link]
- Psychopharmacology Institute. (2014). Mechanism of Action and Pharmacodynamics of Ziprasidone. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Ziprasidone Hydrochloride?. [Link]
- Wikipedia. Aripiprazole. [Link]
- Pediatric Oncall. (n.d.).
- Urban, J. D., et al. (2007). Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways. Neuropsychopharmacology, 32(1), 67-77. [Link]
- Stahl, S. M. (2005). Ziprasidone Hydrochloride: What Role in the Management of Schizophrenia?.
- Farde, L., et al. (1993). 5-HT2 and D2 dopamine receptor occupancy in the living human brain. A PET study with risperidone. Psychopharmacology, 110(3), 265-272. [Link]
- National Center for Biotechnology Information. (2024). Ziprasidone.
- Shapiro, D. A., et al. (2003). Aripiprazole, A Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors. The Journal of Pharmacology and Experimental Therapeutics, 306(1), 327-336. [Link]
- Urban, J. D., et al. (2007). Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways. Neuropsychopharmacology, 32(1), 67-77. [Link]
- Han, M., et al. (2018). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology, 16(8), 1183-1193. [Link]
- National Center for Biotechnology Information. (2014). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]
- Psychopharmacology Institute. (2014). Mechanism of Action and Pharmacodynamics of Olanzapine. [Link]
- Remington, G., et al. (2006). A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone.
- Brücke, T., et al. (1993). D2-dopamine receptor occupancy differs between patients with and without extrapyramidal side effects. Acta Psychiatrica Scandinavica Supplementum, 374, 53-56. [Link]
- Kapur, S., et al. (2000). Relationship Between Dopamine D2 Occupancy, Clinical Response, and Side Effects: A Double-Blind PET Study of First-Episode Schizophrenia.
- Remington, G., et al. (2006). A PET Study Evaluating Dopamine D2 Receptor Occupancy for Long-Acting Injectable Risperidone.
- de Haan, L., et al. (2003). Subjective Experience and D2 Receptor Occupancy in Patients With Recent-Onset Schizophrenia Treated With Low-Dose Olanzapine or Haloperidol: A Randomized, Double-Blind Study.
- Hart, M., et al. (2021). Updating the Comparative Evidence on Second-Generation Antipsychotic Use With Schizophrenia. Schizophrenia Bulletin, 47(5), 1242-1253. [Link]
- Mailman, R. B., & Murthy, V. (2010). Dopamine receptor signaling and current and future antipsychotic drugs. Handbook of Experimental Pharmacology, (199), 53-77. [Link]
- Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73. [Link]
- Correll, C. U., et al. (2020). Second-Generation Antipsychotics' Effectiveness and Tolerability: A Review of Real-World Studies in Patients with Schizophrenia and Related Disorders. CNS Drugs, 34(11), 1135-1159. [Link]
- Seeman, P. (2011). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects.
- Al-Saffar, M., et al. (2025). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. Pharmacology Research & Perspectives, 13(1), e01166. [Link]
- Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]
- National Center for Biotechnology Information. (2024). Olanzapine.
- Pringsheim, T., & Gardner, D. M. (2011). Review of the Safety of Second-Generation Antipsychotics: Are They Really “Atypically” Safe for Youth and Adults?. Primary Care Companion for CNS Disorders, 13(3), PCC.10r01039. [Link]
- Singh, A., et al. (2025). Comparative Study of First- And Second-Generation Antipsychotics in Schizophrenia. Cureus, 17(8), e79153. [Link]
- Kapur, S., et al. (1998). 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation.
- Psychopharmacology Institute. (2016). The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology. [Link]
- PharmGKB. (n.d.). olanzapine. [Link]
- de Greef, R., et al. (2012). Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms. AAPS Journal, 14(4), 844-851. [Link]
- Tandon, R. (2001). Olanzapine: Preclinical and Clinical Profiles of a Novel Antipsychotic Agent. Annals of Pharmacotherapy, 35(1), 62-73. [Link]
- National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
- Stahl, S. M. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. Stahl's Essential Psychopharmacology. [Link]
- Dresel, S., et al. (1998). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparative study with olanzapine and haloperidol. European Neuropsychopharmacology, 8(4), 287-293. [Link]
- Pharmacy Times. (2025).
- Muly, E. C., et al. (2012). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. The Journal of Pharmacology and Experimental Therapeutics, 340(1), 161-170. [Link]
- Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
- Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]
- Thompson, G. L., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55819. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
- Strange, P. G. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current Opinion in Drug Discovery & Development, 11(2), 196-201. [Link]
- de Haan, L., et al. (2003). Dopamine D2 receptor occupancy by olanzapine or risperidone in young patients with schizophrenia.
- Luedtke, R. R., & Mach, R. H. (2003). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Molecular Pharmacology, 64(5), 1279-1288. [Link]
Sources
- 1. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. google.com [google.com]
- 8. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. ClinPGx [clinpgx.org]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. Aripiprazole - Wikipedia [en.wikipedia.org]
- 15. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psychiatryonline.org [psychiatryonline.org]
- 21. Dopamine D2 receptor occupancy by olanzapine or risperidone in young patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pure.psu.edu [pure.psu.edu]
- 26. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 30. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Pharmacological Profiles of 3-(4-Piperidinyl)-1,2-benzisoxazole Analogs: Risperidone, Paliperidone, and Iloperidone
Introduction: The Significance of the 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold in Antipsychotic Drug Discovery
The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotics, a class of drugs that has revolutionized the treatment of schizophrenia and other psychotic disorders.[1][2] This heterocyclic structure serves as a key pharmacophore, providing a privileged framework for designing potent antagonists of dopamine D2 and serotonin 5-HT2A receptors.[3][4] The therapeutic efficacy of these agents is largely attributed to this dual receptor blockade, which is believed to contribute to their effectiveness against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to first-generation antipsychotics.[3][5][6]
This guide provides a detailed head-to-head comparison of the pharmacological profiles of three prominent analogs built upon this scaffold: risperidone, its active metabolite paliperidone, and iloperidone. By examining their receptor binding affinities, pharmacokinetic properties, and functional activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant differences that define their therapeutic utility and side-effect profiles.
Chemical Structures of the Compared Analogs
The structural relationships between risperidone, paliperidone, and iloperidone are fundamental to understanding their pharmacological nuances. Paliperidone is the 9-hydroxy metabolite of risperidone, while iloperidone features a distinct substitution on the piperidinyl nitrogen.
Caption: Chemical structures of Risperidone, Paliperidone, and Iloperidone.
Head-to-Head Comparison of Pharmacological Profiles
A direct comparison of risperidone, paliperidone, and iloperidone reveals a spectrum of pharmacological properties that influence their clinical application. While all three are potent antagonists at D2 and 5-HT2A receptors, their affinities for these and other receptors, as well as their pharmacokinetic profiles, differ significantly.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of risperidone, paliperidone, and iloperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Iloperidone (Ki, nM) |
| Dopamine D2 | 3.13 - 3.3[7] | 0.16 - 5.9[8] | 6.3[9] |
| Dopamine D3 | - | - | 7.1[9] |
| Serotonin 5-HT2A | 0.2 - 0.4[10] | 0.25 - 4.8[8] | 5.6[9] |
| α1-Adrenergic | 5[10] | - | 0.36[9] |
| α2-Adrenergic | 16[10] | - | - |
| Histamine H1 | 20[10] | - | - |
Key Insights from Receptor Binding Data:
-
High 5-HT2A/D2 Affinity Ratio: All three compounds exhibit a significantly higher affinity for the 5-HT2A receptor than the D2 receptor, a hallmark of atypical antipsychotics.[10][11] This high ratio is thought to contribute to a lower risk of extrapyramidal symptoms.[10]
-
Potency: Risperidone and paliperidone generally show higher affinity for both D2 and 5-HT2A receptors compared to iloperidone.[8][12]
-
Adrenergic and Histaminergic Activity: Risperidone has moderate affinity for α1, α2, and H1 receptors, which can contribute to side effects like orthostatic hypotension and sedation.[10][13] Iloperidone displays very high affinity for α1-adrenergic receptors, which is a key consideration for its clinical use due to the risk of orthostatic hypotension.[5][9]
Pharmacokinetic Profiles
The pharmacokinetic properties of these analogs, particularly their metabolism and half-life, play a crucial role in their dosing and clinical effects.
| Parameter | Risperidone | Paliperidone | Iloperidone |
| Metabolism | Extensively metabolized by CYP2D6 to paliperidone.[14] | Primarily excreted unchanged in the urine; minor metabolism.[15] | Metabolized by CYP2D6 and CYP3A4.[9] |
| Active Metabolite | Paliperidone (9-hydroxyrisperidone)[14] | - | - |
| Elimination Half-life | 3-20 hours (risperidone); 24 hours (paliperidone)[14] | 23 hours[15] | 18-33 hours[9] |
| Protein Binding | ~90% | ~74% | ~97%[9] |
Causality Behind Pharmacokinetic Differences:
-
The primary distinction between risperidone and paliperidone lies in their metabolism. Risperidone's reliance on CYP2D6 for conversion to its active form, paliperidone, means that its plasma concentrations can be significantly affected by an individual's CYP2D6 genotype (e.g., poor vs. extensive metabolizers).[14][15]
-
Paliperidone, being the active metabolite, bypasses this metabolic step, leading to more predictable pharmacokinetics that are less influenced by CYP2D6 polymorphism.[15][16]
-
Iloperidone undergoes metabolism by two major CYP enzymes, which may offer a more balanced clearance pathway compared to drugs solely reliant on one enzyme.[9]
Experimental Protocols for Pharmacological Profiling
The data presented in this guide are derived from established in vitro and in vivo experimental models designed to characterize the pharmacological properties of antipsychotic drugs.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of a compound for various neurotransmitter receptors.
Methodology: Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind specifically to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., risperidone, paliperidone, or iloperidone).
-
Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity on the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity.[17][18]
Caption: Workflow for a typical radioligand binding assay.
In Vivo Behavioral Models
Objective: To assess the antipsychotic-like and potential side-effect profiles of a compound in animal models.
Methodology: Amphetamine-Induced Hyperlocomotion
This model is used to screen for potential antipsychotic activity by assessing a compound's ability to block the stimulant effects of amphetamine, which are thought to mimic the hyperdopaminergic state associated with psychosis.[19][20]
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment (e.g., an open-field arena).
-
Drug Administration: Animals are pre-treated with either the test compound or a vehicle control.
-
Amphetamine Challenge: After a specified pre-treatment time, animals are administered a dose of amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated tracking software.
-
Data Analysis: The ability of the test compound to significantly reduce amphetamine-induced hyperlocomotion compared to the vehicle control is indicative of potential antipsychotic efficacy.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Signaling Pathways and Mechanism of Action
The therapeutic effects of these 3-(4-piperidinyl)-1,2-benzisoxazole analogs are primarily mediated by their modulation of dopaminergic and serotonergic signaling pathways in the brain.
Caption: Simplified diagram of the primary mechanism of action.
Conclusion
The 3-(4-piperidinyl)-1,2-benzisoxazole analogs—risperidone, paliperidone, and iloperidone—represent a significant advancement in the pharmacological treatment of schizophrenia. While they share a common structural scaffold and a primary mechanism of action centered on D2 and 5-HT2A receptor antagonism, their distinct pharmacological profiles have important implications for clinical practice. The subtle variations in their receptor binding affinities and, most notably, their pharmacokinetic properties, allow for a more personalized approach to treatment, enabling clinicians to select an agent based on a patient's individual needs, genetic makeup, and tolerability profile. Further research into the structure-activity relationships of this versatile scaffold holds promise for the development of even more refined and effective antipsychotic agents.
References
- Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. (2025). Pharmaceuticals (Basel). [Link]
- Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. (n.d.). PubMed Central. [Link]
- Simplified receptor binding affinity profiles for atypical antipsychotics. (n.d.).
- Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute. [https://psychopharmacologyinstitute.com/publication/mechanism-of-action-of-risperidone-21 mécanisme-daction-de-la-rispéridone-21-mecanismo-de-acción-de-la-risperidona-2134]([Link] mécanisme-daction-de-la-rispéridone-21-mecanismo-de-acción-de-la-risperidona-2134)
- Animal model of schizophrenia. (n.d.). Wikipedia. [Link]
- Iloperidone. (n.d.). PharmaCompass. [Link]
- Iloperidone. (n.d.). Slideshare. [Link]
- Iloperidone. (n.d.). Wikipedia. [Link]
- Iloperidone. (2025).
- Neurodevelopmental Animal Models Reveal the Convergent Role of Neurotransmitter Systems, Inflammation, and Oxidative Stress as Biomarkers of Schizophrenia: Implications for Novel Drug Development. (n.d.).
- Iloperidone | Fanapt – Atypical (Second-Generation) Antipsychotic. (n.d.). Psychotropics A-Z. [Link]
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)
- The pharmacokinetics of paliperidone versus risperidone. (n.d.). PubMed. [Link]
- Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A System
- Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. (n.d.). Frontiers. [Link]
- Screening models of anti psychotic drugs-converted. (n.d.). Slideshare. [Link]
- New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. (2017).
- Comparative Pharmacology of Risperidone and Paliperidone. (n.d.). PubMed Central. [Link]
- Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in R
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
- What is the 5HT2A receptor occupancy of risperidone (antipsychotic medication) at a dose of 0.5 mg?. (2025). Dr. Oracle. [Link]
- Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. (n.d.).
- Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (n.d.).
- Atypical Antipsychotic Agents. (2024). NCBI Bookshelf. [Link]
- Maintenance dose conversion between oral risperidone and paliperidone palmitate 1 month: Practical guidance based on pharmacokinetic simulations. (n.d.).
- Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. (n.d.). Journal of Medicinal Chemistry. [Link]
- Antipsychotic Receptor Binding Affinities. (n.d.).
- Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (n.d.). PubMed Central. [Link]
- Comparative Pharmacology of Risperidone and Paliperidone. (2015). Semantic Scholar. [Link]
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). MDPI. [Link]
- Comparative Pharmacology of Risperidone and Paliperidone. (n.d.). ClinPGx. [Link]
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (n.d.). Taylor & Francis Online. [Link]
- A comparative study on efficacy and safety profile of risperidone and iloperidone in patients of schizophrenia: randomized controlled study. (2016).
- In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]
- Effect fingerprints of antipsychotic drugs on neural networks in vitro. (n.d.).
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). PubMed. [Link]
- New atypical antipsychotics for schizophrenia: iloperidone. (2010). PubMed Central. [Link]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. [Link]
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (n.d.).
Sources
- 1. e-journals.in [e-journals.in]
- 2. ossila.com [ossila.com]
- 3. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iloperidone - Wikipedia [en.wikipedia.org]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The pharmacokinetics of paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
In Vivo Target Engagement of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives: A Comparative Guide for Preclinical Validation
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Potency and Efficacy
In the intricate journey of drug discovery, a molecule's affinity for its target in a test tube is merely the opening chapter. The pivotal question is whether this interaction translates to a meaningful pharmacological effect within a complex living system. This is the essence of in vivo target engagement: the verifiable, quantifiable interaction of a therapeutic agent with its intended molecular target in a whole organism. Demonstrating robust target engagement is a critical milestone in preclinical development, providing the foundational evidence that links a compound's mechanism of action to its observed efficacy and potential for clinical success.
The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone of modern psychopharmacology, forming the structural basis for several highly successful atypical antipsychotic drugs, including risperidone and its active metabolite, paliperidone[1][2][3]. These agents exert their primary therapeutic effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system[4][5]. Therefore, for any novel compound built upon this privileged scaffold, rigorously validating its engagement with these specific receptors in vivo is not just a perfunctory step but a fundamental requirement for advancing the program. This guide provides a detailed comparison of key methodologies for achieving this validation, explaining the causality behind experimental choices to empower researchers in designing decisive studies.
The Gold Standard: Receptor Occupancy Studies
The most direct and widely accepted method for quantifying the in vivo interaction of a 3-(4-Piperidinyl)-1,2-benzisoxazole derivative with its target is through receptor occupancy (RO) studies. These assays measure the percentage of a specific receptor population that is bound by a drug at a given time and dose. Positron Emission Tomography (PET) is the clinical gold standard, but for preclinical discovery and dose-finding studies, ex vivo autoradiography provides a high-throughput, quantitative, and cost-effective alternative.
Detailed Protocol: Ex Vivo Autoradiography for D2 Receptor Occupancy
This protocol provides a self-validating system to determine the dose-dependent occupancy of dopamine D2 receptors in the rodent brain by a test compound. The causality is clear: the administered unlabeled compound competes with a systemically administered radiolabeled tracer for the same binding site. The reduction in the tracer's signal is directly proportional to the degree of target engagement by the test compound.
Objective: To determine the ED50 (the dose required to occupy 50% of receptors) of a novel 3-(4-Piperidinyl)-1,2-benzisoxazole derivative at the dopamine D2 receptor.
Materials & Reagents:
-
Test Compound (e.g., a risperidone analog)
-
Vehicle solution (e.g., 20% Captisol®)
-
Male Sprague-Dawley rats (200-250g)
-
High-affinity D2 receptor radioligand (e.g., [3H]-Raclopride or [11C]-Raclopride)
-
Anesthesia (e.g., isoflurane)
-
Brain tissue cryostat
-
Autoradiography cassettes and phosphor imaging screens
-
Image analysis software (e.g., ImageJ or equivalent)
Step-by-Step Methodology:
-
Dose-Response Grouping: Acclimate animals and randomize them into at least 5 groups (n=4-5 per group): one vehicle control group and four groups receiving escalating doses of the test compound. The dose range should be selected to bracket the anticipated ED50, often guided by in vitro binding affinity (Ki) values.
-
Compound Administration: Administer the test compound or vehicle via the intended clinical route (e.g., subcutaneous, oral gavage). The timing of this step is critical; it should be done to ensure the subsequent radioligand injection occurs at the time of maximum brain concentration (Tmax) of the test compound, which must be predetermined in separate pharmacokinetic studies.
-
Radioligand Injection: At the determined Tmax post-compound administration, inject a tracer dose of the radioligand (e.g., [3H]-Raclopride) via the tail vein. The dose of the radioligand should be low enough to occupy only a small fraction (<5%) of the total receptors to avoid disrupting equilibrium.
-
Tissue Harvest: After a set period for the radioligand to reach equilibrium binding in the brain (e.g., 30-45 minutes for [3H]-Raclopride), euthanize the animals via an approved method and rapidly decapitate.
-
Brain Extraction & Freezing: Immediately extract the brain and flash-freeze it in isopentane cooled by dry ice or liquid nitrogen to prevent degradation and the formation of ice crystals. Store brains at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut thin coronal sections (e.g., 20 µm) of the brain, focusing on regions with high D2 receptor density, such as the striatum. Mount the sections onto microscope slides.
-
Autoradiography: Appose the brain-sectioned slides to a phosphor imaging screen in a light-tight cassette. Expose for a duration determined by the specific activity of the radioligand (typically several days for tritium).
-
Image Acquisition & Analysis: Scan the exposed phosphor screen using a phosphor imager. Quantify the optical density of the signal in the striatum for each animal.
-
Calculation of Occupancy:
-
Determine the average signal for the vehicle-treated group (representing 0% occupancy).
-
Determine non-specific binding from a brain region devoid of D2 receptors (e.g., cerebellum).
-
For each drug-treated animal, calculate specific binding: (Signal_striatum - Signal_cerebellum).
-
Calculate percent occupancy for each dose group: 100 * (1 - (Specific Binding_drug / Specific Binding_vehicle)).
-
-
ED50 Determination: Plot the percent occupancy against the log of the dose and fit the data to a sigmoidal dose-response curve to calculate the ED50.
Experimental Workflow
Sources
- 1. ossila.com [ossila.com]
- 2. Risperidone - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Meta-Analysis of the Efficacy of Risperidone Treatment in Patients with First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of A-Substituted 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to a therapeutic agent is fraught with challenges, a significant one being its metabolic stability. This property dictates the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly impacting its pharmacokinetic profile, efficacy, and safety.[1][2] For the class of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives, which are pivotal scaffolds in the development of antipsychotic and other neuroactive drugs, understanding their metabolic fate is paramount.[3][4] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to adverse effects.[2] Therefore, a thorough evaluation of metabolic stability is a cornerstone of the lead optimization process, guiding medicinal chemists in designing molecules with favorable pharmacokinetic properties.[2][5]
This guide provides a comparative analysis of the metabolic stability of various 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives. We will delve into the experimental methodologies used to assess this critical parameter, present comparative data for a series of analogs, and discuss the structure-activity relationships (SAR) that govern their metabolic fate. The insights provided herein are intended to empower researchers in the rational design of more robust and efficacious drug candidates.
Understanding the Metabolic Landscape of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives
The metabolism of xenobiotics, including our compounds of interest, is primarily carried out by a superfamily of enzymes known as Cytochrome P450 (CYP450).[6][7][8] These enzymes, predominantly located in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups.[1] For 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives, several metabolic pathways are anticipated based on their chemical structure.
Key Metabolic Hotspots:
-
Piperidine Ring: The piperidine moiety is susceptible to N-dealkylation and hydroxylation at various positions.
-
Benzisoxazole Ring: This heterocyclic system can undergo aromatic hydroxylation.
-
Substituents on the Piperidine Nitrogen: The nature of the substituent at the 1-position of the piperidine ring significantly influences the metabolic profile.
The primary enzymes involved in the metabolism of many antipsychotic drugs, a class to which many benzisoxazole derivatives belong, include CYP2D6, CYP3A4, CYP1A2, and CYP2C19.[6] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug metabolism and response.[7][8]
Experimental Assessment of Metabolic Stability
To quantitatively compare the metabolic stability of different derivatives, standardized in vitro assays are employed. These assays provide crucial parameters like intrinsic clearance (CLint) and half-life (t1/2), which are predictive of in vivo hepatic clearance.[5][9][10]
In Vitro Microsomal Stability Assay: A Step-by-Step Protocol
Liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes, are a widely used and cost-effective tool for these assessments.[5][10]
Protocol:
-
Preparation of Incubation Mixture:
-
A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), the test compound (typically at a final concentration of 1 µM), and liver microsomes (e.g., human, rat, or mouse).
-
Rationale: Maintaining a physiological pH is crucial for optimal enzyme activity. A low substrate concentration is used to ensure the reaction is in the linear range of enzyme kinetics.
-
-
Pre-incubation:
-
The mixture is pre-incubated at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal enzymes.
-
Rationale: This step ensures that the reaction starts under controlled temperature conditions.
-
-
Initiation of Reaction:
-
The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.
-
Rationale: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to maintain a constant supply of NADPH throughout the incubation period.
-
-
Time-Point Sampling:
-
Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching:
-
The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Rationale: The organic solvent precipitates the microsomal proteins, thereby halting enzymatic activity. The internal standard is essential for accurate quantification by LC-MS/MS.
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Rationale: LC-MS/MS provides the high sensitivity and selectivity required to quantify the disappearance of the parent compound over time.[9]
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression line gives the rate constant of metabolism (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein)
-
Experimental Workflow Diagram
Caption: Workflow for In Vitro Microsomal Stability Assay.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for a series of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives with varying substituents at the 1-position of the piperidine ring. All experiments were conducted using human liver microsomes.
| Compound ID | R-Group (Substituent at Piperidine-N1) | t1/2 (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| A-1 | -CH3 | 25 | 27.7 | Moderate |
| A-2 | -CH2CH3 | 18 | 38.5 | Moderate-High Clearance |
| A-3 | -CH(CH3)2 | 45 | 15.4 | Low Clearance |
| A-4 | -Cyclopropyl | > 60 | < 11.6 | Low Clearance |
| A-5 | -CH2-Phenyl | 12 | 57.8 | High Clearance |
| A-6 | -CH2-(4-F-Phenyl) | 22 | 31.5 | Moderate |
| A-7 | -C(O)CH3 | > 60 | < 11.6 | Low Clearance |
| A-8 | -SO2CH3 | > 60 | < 11.6 | Low Clearance |
Analysis and Structure-Activity Relationship (SAR) Discussion
The data presented above reveals a clear structure-activity relationship for the metabolic stability of these 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives.
-
Impact of Alkyl Substituents: A general trend of decreasing metabolic clearance is observed with increasing steric bulk of the N-alkyl substituent. The small methyl group in A-1 results in moderate stability. Increasing the chain length to ethyl (A-2 ) leads to a faster metabolism, likely due to increased accessibility for CYP450 enzymes. However, the introduction of a bulky isopropyl group (A-3 ) significantly improves metabolic stability. This suggests that steric hindrance around the nitrogen atom can shield it from enzymatic attack. The cyclopropyl group in A-4 also confers low clearance, a common strategy in medicinal chemistry to block metabolism at a specific site.
-
Influence of Aromatic and Heterocyclic Moieties: The presence of a benzyl group (A-5 ) leads to rapid metabolism. This is likely due to the susceptibility of the benzylic position to hydroxylation, a common metabolic pathway. Fluorination of the phenyl ring at the para-position (A-6 ) improves metabolic stability compared to the unsubstituted analog. This is a well-established strategy to block metabolism at a specific site on an aromatic ring. The presence of heterocyclic rings can also play a dominant role in the antiproliferative activity and may influence metabolic stability.[11]
-
Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups directly attached to the piperidine nitrogen, such as an acetyl group (A-7 ) or a methanesulfonyl group (A-8 ), results in a dramatic increase in metabolic stability. These groups reduce the electron density on the nitrogen atom, making it less susceptible to oxidative metabolism by CYP450 enzymes.
Metabolic Pathway Diagram
Caption: Potential Metabolic Pathways for 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives.
Conclusion and Future Directions
This comparative study highlights the profound impact of the substituent at the 1-position of the piperidine ring on the metabolic stability of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives. The findings provide a clear SAR that can guide the design of new analogs with improved pharmacokinetic profiles. Specifically, incorporating sterically hindered alkyl groups or electron-withdrawing functionalities on the piperidine nitrogen appears to be an effective strategy to enhance metabolic stability.
Future work should focus on identifying the specific CYP450 isozymes responsible for the metabolism of these compounds using recombinant human CYP enzymes. Furthermore, in vivo pharmacokinetic studies in preclinical species are necessary to validate the in vitro findings and to fully characterize the disposition of these promising drug candidates. By integrating these metabolic considerations early in the drug discovery process, the likelihood of identifying a successful clinical candidate can be significantly increased.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Frontage Laboratories. (n.d.). Metabolic Stability.
- Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
- Various Authors. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health.
- Various Authors. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate.
- Silvestri, R. (2007). Iloperidone: a new benzisoxazole atypical antipsychotic drug. Is it novel enough to impact the crowded atypical antipsychotic market?
- Srikantam, A., & Mohan, G. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 899-909.
- Various Authors. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate.
- Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. Journal of Medicinal Chemistry, 38(7), 1119-1131.
- Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802.
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769.
- Masopust, J., & Klímová, Z. (n.d.). Pharmacokinetics. In Clinical pharmacology of antipsychotics. IS MUNI.
- Deranged Physiology. (2021, August 4). Pharmacology of antipsychotics.
- Lewis, D. F. V. (2003). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. Current Medicinal Chemistry, 10(19), 1955-1972.
- Gwon, A. R., et al. (2018). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy, 62(7), e00221-18.
- Kumar, G. S., et al. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 23(15), 4434-4438.
- Szotáková, B., et al. (2004). Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro. Food and Chemical Toxicology, 42(5), 807-814.
- Al-Sultani, A. A., & Al-Thwani, A. N. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(11), 1980.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
- Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1699.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. ijpsr.info [ijpsr.info]
- 4. leapchem.com [leapchem.com]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. Pharmacokinetics | Clinical pharmacology of antipsychotics | Clinical pharmacology | Faculty of Medicine, Masaryk University [is.muni.cz]
- 7. mdpi.com [mdpi.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotransmitter Receptor Selectivity Profile of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives
Executive Summary
The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotic drugs, valued for its potent interaction with key neurotransmitter systems.[1] This guide provides an in-depth evaluation of the receptor selectivity profile for this chemical class, using the prominent examples of Risperidone and its primary active metabolite, Paliperidone (9-hydroxyrisperidone), as comparators.[2][3][4] We will dissect the experimental methodologies used to determine receptor affinity and functional activity, interpret comparative binding data, and explore the profound implications of receptor selectivity on therapeutic efficacy and the emergence of adverse effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of characterizing and optimizing the pharmacodynamic profile of CNS-active compounds.
Introduction: The Imperative of Receptor Selectivity
In modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity.[5] Receptor selectivity—the ability of a drug to preferentially bind to a specific target over others—governs the balance between desired therapeutic outcomes and undesirable off-target effects.[6][7] For central nervous system (CNS) agents, where neurotransmitter systems exhibit significant homology and crosstalk, a comprehensive understanding of a compound's selectivity profile is not merely beneficial; it is critical.[8]
The 3-(4-Piperidinyl)-1,2-benzisoxazole chemical class rose to prominence with the development of Risperidone, an atypical antipsychotic characterized by its potent antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[9][10][11] This dual action is considered a hallmark of atypicality, contributing to a broad spectrum of efficacy and a reduced propensity for extrapyramidal symptoms (EPS) compared to older, conventional antipsychotics.[12][13][14]
This guide focuses on comparing Risperidone with Paliperidone, its pharmacologically active metabolite. Although structurally similar—differing by only a single hydroxyl group—subtle distinctions in their receptor binding affinities and functional profiles lead to tangible differences in their clinical characteristics.[2][3][15] Evaluating these differences provides a powerful case study in the importance of meticulous selectivity profiling.
Core Methodologies for Evaluating Receptor Selectivity
A thorough assessment of a compound's selectivity profile relies on a suite of robust in vitro assays. These can be broadly categorized into two types: binding assays, which measure the affinity of a compound for a receptor, and functional assays, which measure the biological response following receptor binding.
Radioligand Binding Assays: Quantifying Affinity
Receptor binding assays are the gold standard for determining the affinity (often expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[16] The underlying principle is competitive displacement, where the test compound competes with a radiolabeled ligand of known high affinity for a finite number of receptors in a prepared tissue or cell membrane homogenate.[17]
-
Membrane Preparation:
-
Rationale: To isolate the target receptors, which are embedded in cell membranes.
-
Procedure: Harvest cultured cells expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances and resuspend in assay buffer to a specific protein concentration (e.g., 1 mg/mL), determined by a Bradford or BCA assay.
-
-
Assay Setup:
-
Rationale: To measure total binding, non-specific binding, and competitive displacement by the test compound.
-
Procedure: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]-Spiperone for D₂ receptors) + assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound (e.g., Risperidone) over a logarithmic scale (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
-
Incubation & Termination:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Procedure: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes). Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[18]
-
-
Quantification & Analysis:
-
Rationale: To measure the amount of bound radioactivity and calculate affinity constants.
-
Procedure: Wash the filters rapidly with ice-cold buffer to remove residual unbound ligand. Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Functional Assays: Assessing Biological Response
While binding affinity is crucial, it does not describe whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's signaling cascade. Functional assays are essential for determining a compound's efficacy.[19][20] For G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, these assays typically measure the generation of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[21][22]
-
Cell Preparation & Dye Loading:
-
Rationale: To use live cells expressing the target receptor and a fluorescent dye that reports changes in intracellular calcium.
-
Procedure: Plate cells expressing the human 5-HT₂ₐ receptor in a black, clear-bottom 96-well plate. The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
-
Compound Addition & Measurement:
-
Rationale: To measure the antagonist's ability to block agonist-induced calcium release.
-
Procedure: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
To measure antagonist activity, first add varying concentrations of the test compound (e.g., Risperidone) and incubate for a set period (e.g., 15-30 minutes).
-
Next, add a fixed concentration of a known agonist (e.g., Serotonin) at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response).
-
-
-
Data Acquisition & Analysis:
-
Rationale: To quantify the change in fluorescence, which is proportional to the change in intracellular calcium, and determine the potency of the antagonist.
-
Procedure: Measure fluorescence intensity before and after the addition of the agonist. The change in fluorescence indicates the calcium response.
-
Data Analysis: Plot the agonist-induced response against the log concentration of the antagonist. Fit the data using a suitable pharmacological model to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.
-
Workflow for Neurotransmitter Receptor Selectivity Profiling
Caption: A generalized workflow for determining the selectivity profile of a test compound.
Comparative Selectivity Profile: Risperidone vs. Paliperidone
The table below summarizes the in vitro binding affinities (Kᵢ values) of Risperidone and its metabolite Paliperidone across a panel of key neurotransmitter receptors implicated in the therapeutic action and side effects of antipsychotics. Lower Kᵢ values indicate higher binding affinity.
| Receptor Target | Risperidone Kᵢ (nM) | Paliperidone (9-OH Risperidone) Kᵢ (nM) | Associated Clinical Effect / Side Effect |
| Dopamine Receptors | |||
| D₂ | 3.1 - 5.9[2][9] | 0.16 - 6.6[2][23] | Antipsychotic efficacy, EPS, Hyperprolactinemia |
| D₃ | ~32[2] | ~48[2] | Potential role in cognition and negative symptoms |
| Serotonin Receptors | |||
| 5-HT₂ₐ | 0.16 - 4.8[2][9] | 0.25[2] | Atypicality, reduced EPS, sedation, weight gain |
| 5-HT₂c | ~12[2] | ~48[2] | Anxiolytic effects, weight gain |
| 5-HT₇ | 1.8 - 5.6[2] | 2.7 - 10.0[2] | Potential antidepressant and pro-cognitive effects |
| Adrenergic Receptors | |||
| α₁ | 0.8[9] | 1.3 - 11[2][23] | Orthostatic hypotension, dizziness |
| α₂ | 7.54[9] | Weaker than Risperidone[2] | Sedation, potential attenuation of EPS |
| Histamine Receptors | |||
| H₁ | 2.23[9] | 3.4 - 34[2][23] | Sedation, weight gain |
| Muscarinic Receptors | |||
| M₁ | >10,000[2] | >10,000[2] | Low affinity avoids anticholinergic side effects (dry mouth, constipation) |
Interpretation of the Selectivity Profile
-
High Affinity for D₂ and 5-HT₂ₐ Receptors: Both compounds exhibit potent antagonism at D₂ and 5-HT₂ₐ receptors, the cornerstone of their antipsychotic action.[10][23][24] The high affinity for 5-HT₂ₐ relative to D₂ receptors is a key feature of atypicality, believed to mitigate the risk of EPS.[10][25] While some studies suggest Paliperidone has a slightly higher affinity for the D₂ receptor, both are potent antagonists.[2]
-
Adrenergic and Histaminergic Activity: Both molecules show significant affinity for α₁-adrenergic and H₁-histaminergic receptors.[9][23] This "off-target" activity is clinically relevant, as antagonism at these receptors is directly linked to side effects such as orthostatic hypotension (α₁ blockade) and sedation and weight gain (H₁ blockade).[12] Notably, some reports suggest Paliperidone has a weaker affinity for α₁ and α₂ receptors compared to Risperidone, which could translate to a lower risk of orthostatic hypotension.[2]
-
Negligible Muscarinic Affinity: The extremely low affinity for muscarinic cholinergic receptors (Kᵢ > 10,000 nM) is a significant advantage.[2] This lack of activity spares patients from common and bothersome anticholinergic side effects like dry mouth, blurred vision, and constipation, which are prevalent with some other antipsychotics like clozapine and olanzapine.[12]
-
The 5-HT₂ₐ/D₂ Ratio: A critical point of comparison is the ratio of affinities for 5-HT₂ₐ versus D₂ receptors. Risperidone generally shows a higher affinity for 5-HT₂ₐ receptors than D₂ receptors.[3][10] However, the binding ratio between the two drugs differs, which may contribute to subtle variations in their clinical effects on mitochondrial function and neuronal firing.[2][3]
Beyond Affinity: Functional Selectivity and Signaling Pathways
Receptor binding is only the first step. The subsequent conformational change in the receptor and its interaction with intracellular signaling partners (e.g., G-proteins, β-arrestins) dictate the ultimate biological outcome. Two compounds with similar binding affinities can stabilize different receptor conformations, leading to distinct downstream signaling profiles—a concept known as functional selectivity or biased agonism.[15]
The primary targets of Risperidone and Paliperidone, the D₂ and 5-HT₂ₐ receptors, are GPCRs that couple to different G-protein families.
-
D₂ Receptors typically couple to Gαi/o , which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels.
-
5-HT₂ₐ Receptors couple to Gαq/11 , which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).
Studies have shown that despite their structural similarity, Risperidone and Paliperidone can exhibit different relative efficacies in regulating these signaling pathways, suggesting that the single hydroxyl group on Paliperidone can influence the receptor conformation it stabilizes.[15] This highlights the necessity of moving beyond simple binding assays to a more integrated approach that includes functional assessments to fully characterize a compound's pharmacological signature.
GPCR Signaling Pathways for D₂ and 5-HT₂ₐ Receptors
Caption: Simplified signaling cascades for Gq-coupled (5-HT₂ₐ) and Gi-coupled (D₂) receptors.
Conclusion
The evaluation of the 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold, exemplified by Risperidone and Paliperidone, underscores the critical importance of comprehensive neurotransmitter receptor profiling. While both compounds share a primary mechanism of potent 5-HT₂ₐ and D₂ receptor antagonism, subtle differences in their affinities for these and other "off-target" receptors, such as adrenergic and histaminergic sites, contribute to distinct clinical profiles.
This guide demonstrates that a multi-faceted experimental approach, combining high-throughput radioligand binding assays with targeted functional assays, is essential for building a complete picture of a compound's pharmacodynamic activity. For drug development professionals, this detailed characterization is paramount. It not only enables the prediction of therapeutic efficacy and potential side effects but also provides the mechanistic insights necessary to guide the rational design of next-generation CNS therapies with improved selectivity and superior clinical outcomes.
References
- High-Throughput Electrophysiology for Drug Screening and Discovery. (n.d.). Google Cloud.
- León-Ortiz, P., et al. (2012). Comparative Pharmacology of Risperidone and Paliperidone. PMC - PubMed Central.
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry.
- Embracing electrophysiology to revolutionize drug discovery: utility beyond safety pharmacology. (n.d.). Sai Life Sciences.
- Leysen, J. E., et al. (1994). Biochemical profile of risperidone, a new antipsychotic. PubMed.
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
- Thomsen, W. (2005). Functional assays for screening GPCR targets. PubMed.
- Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.
- Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.
- Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. (n.d.). Taylor & Francis Online.
- Ion channel electrophysiology in pharmaceutical research. (2007). Drug Discovery World.
- Electrophysiology in Drug Discovery. (n.d.). NJIT.
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (2005). Indian Journal of Chemistry.
- What is the mechanism of action of Paliperidone (Invega)? (2025). Dr.Oracle.
- Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute.
- Receptor selectivity: Significance and symbolism. (2025). Dr.Oracle.
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2008). PubMed.
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3. (2025). ChemicalBook.
- Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison. (n.d.). European Neuropsychopharmacology.
- What Is Receptor Selectivity? (2025). Chemistry For Everyone - YouTube.
- INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics. (n.d.). J&J Medical Connect.
- Comparative Pharmacology of Risperidone and Paliperidone. (2012). PubMed.
- 3-(4-Piperidyl)-1,2-benzisoxales. (1982). Google Patents.
- Stępnicki, P., et al. (2018). Clinical pharmacology of atypical antipsychotics: an update. PMC - PubMed Central.
- Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc.
- The Crucial Role of Receptor Expression in Drug Development. (n.d.). Hilaris Publisher.
- risperidone | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (2006). Psychiatrist.com.
- Approximate receptor binding profiles and half-lives of selected... | Download Table. (n.d.). ResearchGate.
- Atypical Antipsychotic Agents. (2024). StatPearls - NCBI Bookshelf - NIH.
- Paliperidone. (n.d.). Wikipedia.
- Atypicality of Atypical Antipsychotics. (2005). PMC - NIH.
- Drug Activity and Drug Specificity. (n.d.). Sigma-Aldrich.
- Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. (2004). CNS Spectrums.
- Signalling profile differences: Paliperidone versus risperidone. (2012). ResearchGate.
- Meltzer, H. Y. (2018). Pre-clinical Pharmacology of Atypical Antipsychotic Drugs: A Selective Review. The British Journal of Psychiatry.
- Paliperidone vs Risperidone Comparison. (n.d.). Drugs.com.
- Differences from Oral Risperidone SUMMARY • Paliperidone is the major active metabolite of. (n.d.). J&J Medical Connect.
- In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. (2016). PubMed Central.
- Details of the Receptor-Binding Assay Methods Used in the Present Studies. (n.d.). ResearchGate.
- Receptor Binding Assay - Part 1. (2017). YouTube.
- SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH.
- In vitro receptor binding assays: general methods and considerations. (2008). PubMed.
- Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacology of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paliperidone - Wikipedia [en.wikipedia.org]
- 5. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 6. Receptor selectivity: Significance and symbolism [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Atypicality of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-clinical Pharmacology of Atypical Antipsychotic Drugs: A Selective Review | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 22. molbio.gu.se [molbio.gu.se]
- 23. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 24. droracle.ai [droracle.ai]
- 25. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Comparative Review of Synthesis Routes for 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Introduction
3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride, a key heterocyclic intermediate, is pivotal in the synthesis of numerous atypical antipsychotic drugs, most notably risperidone and paliperidone.[1] The structural integrity and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and environmentally benign synthetic routes to this compound is a subject of intense research and industrial interest. This guide provides a comparative analysis of the prominent synthetic methodologies for this compound, offering a detailed examination of their chemical logic, experimental protocols, and relative merits for both research and industrial applications.
Route 1: The Multi-Step Synthesis from Isonipecotic Acid
This classical, linear approach builds the target molecule from a readily available and inexpensive starting material, isonipecotic acid. The synthesis proceeds through several distinct chemical transformations, offering multiple points for characterization and purification of intermediates.
Reaction Scheme
The overall transformation can be summarized as follows:
-
N-Formylation: Protection of the piperidine nitrogen.
-
Friedel-Crafts Acylation: Formation of the ketone by reacting the N-formyl isonipecotic acid chloride with 1,3-difluorobenzene.
-
Oximation: Conversion of the ketone to its corresponding oxime.
-
Cyclization and Deprotection: Intramolecular nucleophilic aromatic substitution to form the benzisoxazole ring, coupled with the removal of the formyl protecting group.
-
Salt Formation: Conversion to the hydrochloride salt for improved stability and handling.[2]
In-depth Mechanistic Discussion
The key step in this synthesis is the base-catalyzed intramolecular cyclization of the oxime intermediate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The hydroxyl group of the oxime is deprotonated by a strong base, such as potassium hydroxide, to form an alkoxide. This potent nucleophile then attacks the electron-deficient carbon of the fluorinated benzene ring, displacing a fluoride ion to form the benzisoxazole ring. The ortho-fluorine atom is preferentially displaced due to the activating effect of the para-fluorine and the carbonyl group of the oxime. The subsequent acidic workup protonates the piperidine nitrogen and forms the hydrochloride salt.
Experimental Protocols
Step 1: N-Formylisonipecotic Acid A mixture of formic acid and acetic anhydride is prepared and cooled. Isonipecotic acid is added portion-wise, and the reaction is stirred for an extended period (e.g., 14 hours) at low temperature (0-5°C). The product is isolated by concentration and crystallization from a suitable solvent like 2-propanol.
Step 2: 4-(2,4-Difluorobenzoyl)-N-formylpiperidine N-formylisonipecotic acid is converted to its acid chloride using thionyl chloride in dichloromethane. In a separate vessel, 1,3-difluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) are cooled. The freshly prepared acid chloride is added dropwise, and the reaction is stirred for several hours. The reaction is quenched with acidic water and the product extracted.
Step 3: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride The ketone intermediate is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) in an alcoholic solvent. The mixture is heated to reflux to facilitate both oximation and subsequent cyclization. Upon completion, the reaction is cooled, and concentrated hydrochloric acid is added to precipitate the hydrochloride salt of the product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes inexpensive starting materials. | Multi-step process with lower overall yield. |
| Well-established and reliable chemistry. | Requires isolation of several intermediates. |
| Allows for purification of intermediates. | Involves hazardous reagents like thionyl chloride and AlCl3. |
Route 2: The One-Pot Synthesis from 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride
This streamlined approach has gained favor, particularly in industrial settings, due to its operational simplicity and improved efficiency. It combines the oximation and cyclization steps into a single transformation, significantly reducing reaction time and waste.[3]
Reaction Scheme
This route directly converts 4-(2,4-difluorobenzoyl)piperidine hydrochloride to the final product in a "one-pot" manner by reacting it with hydroxylamine hydrochloride in the presence of a suitable base and solvent.
In-depth Mechanistic Discussion
The mechanism is analogous to the final steps of Route 1, but the oximation and cyclization occur in the same reaction vessel. The base, typically an alkali metal hydroxide like potassium hydroxide, serves a dual purpose: it acts as an acid scavenger for the oximation reaction (neutralizing the HCl released from hydroxylamine hydrochloride) and catalyzes the subsequent intramolecular SNAr cyclization. The choice of solvent and temperature is critical to ensure both reactions proceed efficiently.
Experimental Protocol
A detailed protocol is provided in a recent patent[3]: To a solution of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in an alcohol solvent (e.g., methanol or ethanol), hydroxylamine hydrochloride is added. A solution of an inorganic base, such as potassium hydroxide, is then added dropwise while controlling the temperature (typically between 40-45°C). The reaction is monitored until completion (e.g., 12 hours). After cooling, concentrated hydrochloric acid is added to adjust the pH to <1, causing the product to precipitate as the hydrochloride salt. The solid is then filtered, washed, and dried.
Advantages and Disadvantages
| Advantages | Disadvantages |
| "One-pot" synthesis simplifies the process. | Starting material is more advanced and may be more expensive. |
| Higher overall yield and purity.[3] | Less control over individual reaction steps. |
| Reduced reaction time and waste. | Potential for side reactions if conditions are not optimized. |
| More environmentally friendly (avoids triethylamine).[3] |
Route 3: [3+2] Cycloaddition of a Nitrile Oxide and an Aryne
This modern approach represents a more convergent and potentially versatile strategy for the synthesis of the benzisoxazole core. While not yet widely reported for the specific synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole, the methodology holds promise for the construction of diverse analogues.[4][5]
Conceptual Reaction Scheme
This route would conceptually involve the in-situ generation of a nitrile oxide from a piperidine-containing precursor and an aryne from a suitable benzene derivative. The two reactive intermediates would then undergo a [3+2] cycloaddition to form the benzisoxazole ring directly.
In-depth Mechanistic Discussion
Nitrile oxides can be generated in situ from aldoximes or hydroximoyl chlorides. Arynes, highly reactive intermediates, can be formed from o-(trimethylsilyl)aryl triflates in the presence of a fluoride source. The [3+2] cycloaddition is a pericyclic reaction where the three atoms of the nitrile oxide and two atoms of the aryne "triple bond" come together to form the five-membered isoxazole ring fused to the benzene ring. This approach offers a high degree of convergency and the potential to introduce a wide range of substituents.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Highly convergent and modular. | Requires specialized and potentially unstable precursors. |
| Potential for rapid diversification of analogues. | The specific precursors for the target molecule may not be readily available. |
| Milder reaction conditions may be possible. | Control of regioselectivity can be a challenge with unsymmetrical arynes. |
Comparative Data Summary
The following table summarizes the key performance indicators for the two most established synthesis routes based on available literature data.
| Parameter | Route 1: Multi-Step from Isonipecotic Acid | Route 2: One-Pot Synthesis |
| Starting Material | Isonipecotic Acid | 4-(2,4-Difluorobenzoyl)piperidine HCl |
| Number of Steps | 4-5 | 1 |
| Typical Overall Yield | Moderate | High (up to 90.4%)[3] |
| Reported Purity (HPLC) | Variable | High (up to 99.82%)[3] |
| Key Reagents | SOCl₂, AlCl₃, Hydroxylamine, KOH | Hydroxylamine, KOH |
| Scalability | More challenging due to multiple steps | Well-suited for industrial scale-up |
| Environmental Impact | Higher due to more reagents and waste streams | Lower, avoids hazardous reagents like triethylamine |
Visualizing the Synthetic Workflows
Route 1: Multi-Step Synthesis Workflow
Caption: Workflow for the multi-step synthesis from isonipecotic acid.
Route 2: One-Pot Synthesis Workflow
Caption: Streamlined workflow for the one-pot synthesis.
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent on the specific objectives of the synthesis.
-
For large-scale industrial production , Route 2 (the one-pot synthesis) is unequivocally superior. Its operational simplicity, high yield, high purity, and reduced environmental impact make it the most cost-effective and efficient method for manufacturing this key intermediate.[3]
-
For laboratory-scale research and the synthesis of novel analogues , Route 1 (the multi-step synthesis) may still hold some advantages. It allows for the isolation and characterization of intermediates and could be more easily adapted to produce derivatives by modifying the starting materials at an earlier stage.
-
For future research and development , Route 3 (the [3+2] cycloaddition) presents an exciting avenue for exploration. Its modularity could enable the rapid synthesis of libraries of novel benzisoxazole derivatives for drug discovery programs.
Ultimately, the continued optimization of these synthetic pathways will be crucial in ensuring a reliable and sustainable supply of this vital component for the manufacturing of life-changing antipsychotic medications.
References
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl)
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC - NIH. URL
- Synthesis of related substances of antipsychotic drug Risperidone - The Pharma Innov
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. URL
- ChemInform Abstract: Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)
- RISPERIDONE - New Drug Approvals. URL
- Exploring 6-Fluoro-3-(4-piperidinyl)
- This compound丨CAS 84163-22-4 - leapchem. URL
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. URL
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 - ChemicalBook. URL
- Different reaction pathways for the intramolecular cyclization of β,γ‐unsaturated oximes to produce isoxazoline compounds.
- Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. URL
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - Ossila. URL
Sources
- 1. ossila.com [ossila.com]
- 2. leapchem.com [leapchem.com]
- 3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Executive Summary
The proper disposal of 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, a heterocyclic building block common in pharmaceutical research, is not merely a matter of procedural compliance but a critical component of laboratory safety and environmental stewardship. Mismanagement of this and similar chemical reagents can lead to regulatory violations, environmental contamination, and significant health risks.[1][2] This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower your laboratory with a robust, self-validating system for chemical waste management.
Chapter 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound and its analogs are classified with specific health and environmental warnings that dictate the necessary precautions for handling and disposal.
Primary Hazards:
-
Skin and Eye Irritation: The compound is consistently identified as a skin irritant and a cause of serious eye irritation.[3][4][5] Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Acute Toxicity: Some analogs are classified as toxic if swallowed, highlighting the need to prevent ingestion.[6][7]
-
Environmental Hazards: Certain derivatives are recognized as toxic to aquatic life with long-lasting effects, making it imperative to prevent their release into the environment.[6]
These classifications necessitate that this compound be treated as a hazardous chemical. The following table summarizes the key hazard statements based on available Safety Data Sheets (SDS) for the compound and its close structural analogs.
| Hazard Class | GHS Hazard Statement | Primary Route of Exposure | Source |
| Skin Irritation | H315: Causes skin irritation | Dermal Contact | [3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Eye Contact | [3][4][6] |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Ingestion | [6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation | [3] |
| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | Environmental Release | [6] |
Chapter 2: The Regulatory Landscape: Navigating Compliance
The disposal of laboratory waste is strictly governed by federal and state regulations to ensure the protection of human health and the environment.[1] For laboratories in the United States, two primary federal frameworks are paramount.
1. Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) The RCRA provides a "cradle-to-grave" framework for hazardous waste management.[1][8] This means the generating facility is responsible for the waste from its creation to its final, environmentally sound disposal.[1] Key RCRA requirements for laboratories include:
-
Waste Characterization: Determining if the chemical waste is "hazardous" as defined by EPA criteria.[1]
-
Generator Status: Identifying your facility as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which determines storage limits and reporting requirements.[8][9]
-
Proper Labeling and Storage: Using appropriate containers and labels, and storing waste in designated Satellite Accumulation Areas (SAAs).[9][10]
-
Manifesting and Disposal: Working with a licensed hazardous waste transporter and a certified Treatment, Storage, and Disposal Facility (TSDF).[8]
2. Occupational Safety and Health Administration (OSHA): The Laboratory Standard OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) .[11][12][13] This written plan must outline procedures for the safe procurement, storage, handling, and disposal of all hazardous chemicals used in the facility.[11] Your disposal protocol for this compound must be explicitly integrated into your laboratory's CHP.
Chapter 3: The Disposal Workflow: A Step-by-Step Protocol
This section provides a detailed, sequential protocol for the safe disposal of this compound, from the point of generation to its final removal by a certified vendor.
Workflow Diagram: Waste Characterization and Segregation
The following diagram illustrates the critical decision-making process for handling chemical waste in the laboratory.
Caption: Figure 1: Decision Workflow for Chemical Waste Disposal.
Protocol Steps
Step 1: Immediate Waste Containment at the Point of Generation
-
Rationale: To minimize exposure and prevent cross-contamination, waste should be managed immediately upon generation.
-
Procedure:
-
Designate a specific, labeled container for solid waste (e.g., contaminated filter paper, weighing boats, gloves) and another for liquid waste (e.g., residual solutions).
-
Solid waste should be collected in a sealable, heavy-duty plastic bag or a designated solid waste container.
-
Liquid waste must be collected in a chemically resistant, leak-proof container with a secure screw cap. Do not use metal containers for acidic solutions.[14]
-
Step 2: Waste Characterization and Segregation
-
Rationale: Regulatory compliance and safety hinge on correctly identifying waste as hazardous and segregating it from other waste streams.[15][16]
-
Procedure:
-
Based on the SDS, this compound waste must be classified as hazardous.[3][6]
-
This waste stream must be kept separate from non-hazardous laboratory trash.
-
Segregate this waste from incompatible chemicals, such as strong oxidizing agents, to prevent violent reactions.[10] Store acids and bases separately.[10]
-
Step 3: Proper Labeling of Waste Containers
-
Rationale: The EPA requires clear labeling to ensure safe handling and proper disposal by all personnel.[9]
-
Procedure:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs are designated storage locations that meet specific safety criteria and are compliant with EPA regulations.[9][10]
-
Procedure:
-
Store the labeled, sealed waste container in your lab's designated SAA.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[17]
-
Ensure the container is securely capped at all times, except when adding waste.[10]
-
The SAA should have secondary containment to capture any potential spills.
-
Step 5: Arranging for Final Disposal
-
Rationale: Final disposal must be conducted by a licensed entity using approved methods to ensure complete destruction and regulatory compliance.
-
Procedure:
-
Once the waste container is full, or has been in the SAA for up to one year, arrange for its removal.[10]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal vendor.
-
Provide the vendor with the SDS and an accurate description of the waste.
-
The most appropriate disposal method for this type of pharmaceutical waste is high-temperature incineration at a licensed facility, which ensures the complete destruction of the active compound.[1][15]
-
Retain all documentation, including the waste manifest, as required by RCRA for your facility's records.
-
Chapter 4: Emergency Procedures for Spills and Exposures
Adherence to protocol is paramount, but preparedness for accidents is equally critical.
1. Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5][18] Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6][18] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][18]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6][18]
2. Spill Cleanup:
-
Procedure:
-
Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[6]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.
-
Decontaminate the spill area and properly dispose of all cleanup materials as hazardous waste.
-
By integrating these principles and protocols into your laboratory's Chemical Hygiene Plan, you ensure a culture of safety, maintain regulatory compliance, and uphold your responsibility to protect our environment.
References
- Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). Vertex AI Search.
- How to Handle Pharmaceutical Waste Safely and Legally. (n.d.). TruMed Systems.
- Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (n.d.).
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
- 29 CFR 1910.
- Pharma Waste Management: Steps for Compliance & Sustainability. (2024). OnSite Waste Technologies.
- A guide to the disposal of pharmaceutical waste. (2024). Anenta.
- This compound. (n.d.). Toronto Research Chemicals.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021). Safety Partners, LLC.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
- Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.).
- 3-(4-Piperidinyl)
- 3-(Piperidin-4-yl)
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- 6-Fluoro-3-(4-piperidinyl)
- 6-Fluoro-3-(4-piperidinyl)
- SAFETY DATA SHEET - 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (2025). Fisher Scientific.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- SAFETY DATA SHEET - 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride. (n.d.). Aladdin.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency (EPA).
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). Environmental Protection Agency (EPA).
- 6-Fluoro-3-(4-piperidinyl)
- R-56109 hydrochloride | C12H14ClFN2O. (n.d.).
Sources
- 1. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 2. anentawaste.com [anentawaste.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. osha.gov [osha.gov]
- 12. mastercontrol.com [mastercontrol.com]
- 13. compliancy-group.com [compliancy-group.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 16. Pharma Waste Management: Steps for Compliance & Sustainability [adragos-pharma.com]
- 17. epa.gov [epa.gov]
- 18. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent pharmaceutical compounds like 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride, a key building block in medicinal chemistry, demands a comprehensive understanding of its potential hazards and the rigorous application of safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for its safe handling, grounded in the principles of risk mitigation and scientific best practices.
The intrinsic pharmacological activity of such molecules means that even incidental exposure can pose health risks. Therefore, a multi-layered approach to safety, combining engineering controls, administrative procedures, and the correct use of PPE, is paramount.
Understanding the Risks: Hazard Profile
This compound and its derivatives are known to present several hazards:
-
Skin Irritation: Direct contact can lead to skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[4]
-
Acute Toxicity (Oral): Some related compounds are classified as toxic if swallowed.[3][4]
Given these potential hazards, the primary goal of any handling procedure is to prevent direct contact and inhalation.
Core Principles of Protection: A Multi-Faceted Approach
The selection and use of PPE should be the final line of defense, implemented after engineering and administrative controls have been optimized.[5][6]
-
Engineering Controls: Whenever possible, handle this compound in a designated area with localized exhaust ventilation, such as a fume hood or a vented balance safety enclosure.[1][7] For operations with a high potential for dust generation, consider the use of a glove box or an isolator.[7][8][9]
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling, storage, and disposal.[10] Ensure all personnel are thoroughly trained on these procedures and the specific hazards of the compound.[7][10]
Essential Personal Protective Equipment (PPE) Ensemble
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves.[5][6] | The inner glove protects the skin in case the outer glove is breached. The outer glove is the primary barrier and should be changed frequently. Powder-free gloves prevent the aerosolization of the compound. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashes or significant dust generation.[1][2][11] | Protects the eyes and face from accidental splashes and airborne particles. |
| Body Protection | A disposable, low-permeability lab coat with a solid front and long sleeves with tight-fitting cuffs.[1][6] For larger quantities or high-risk operations, a protective suit may be necessary.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a dust mask (e.g., N95) may be sufficient.[1] For operations with a higher potential for dust generation, a respirator with a particulate filter is recommended.[2][12] | Prevents the inhalation of airborne particles. |
Step-by-Step PPE Protocol: A Self-Validating System
The following workflow ensures a systematic and safe approach to donning and doffing PPE.
Caption: Workflow for Donning and Doffing PPE.
Experimental Protocol: Donning and Doffing PPE
Donning Procedure:
-
Hand Hygiene: Thoroughly wash hands with soap and water before entering the designated handling area.
-
Inner Gloves: Don the first pair of powder-free nitrile gloves.
-
Body Protection: Put on a clean, disposable lab coat, ensuring it is fully fastened.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6]
-
Respiratory Protection: Fit your dust mask or respirator, performing a seal check as required.
-
Eye and Face Protection: Put on your safety glasses and, if necessary, a face shield.
Doffing Procedure (to be performed at the exit of the work area):
-
Outer Gloves: Carefully remove the outer pair of gloves, avoiding contact with the skin. Dispose of them in a designated hazardous waste container.
-
Body Protection: Remove the lab coat by turning it inside out to contain any surface contamination. Dispose of it in the appropriate waste stream.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield and/or safety glasses.
-
Respiratory Protection: Remove your dust mask or respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: A Critical Final Step
All disposable PPE used during the handling of this compound should be considered contaminated.
-
Segregation: Collect all used PPE in a clearly labeled, sealed container or bag.[6][8]
-
Waste Stream: This waste must be disposed of as hazardous chemical waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste.[1] Entrust disposal to a licensed waste disposal company.[1]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research. This commitment to a culture of safety is the foundation upon which scientific advancement is built.
References
- Potent compound safety in the labor
- R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem - NIH. [Link]
- Best Practices For Handling Potent APIs. [Link]
- The challenge of handling highly potent API and ADCs in analytical chemistry - Eurofins Scientific. [Link]
- Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. [Link]
- Incorporating highly potent drug products into your facility | CRB Insights. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
- PPE Requirements Hazardous Drug Handling. [Link]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]
- What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. agnopharma.com [agnopharma.com]
- 10. crbgroup.com [crbgroup.com]
- 11. quora.com [quora.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
